Di(2-thiazolyl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVJCGMNPJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Di(2-thiazolyl)methanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Di(2-thiazolyl)methanone
Abstract
This compound, also known as 2,2'-dithiazolyl ketone, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, bidentate chelating structure makes it a valuable precursor for synthesizing complex molecules, including pharmaceutical agents and ligands for metal-catalyzed reactions.[1] The thiazole moiety itself is a cornerstone in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties such as antibacterial, anti-inflammatory, and anti-cancer effects.[2][3] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed protocols for its characterization, and expert insights into the rationale behind the experimental design.
Introduction: The Strategic Importance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules. This compound leverages the properties of two such rings, linked by a ketone functional group. This central carbonyl group not only influences the overall electronic structure but also serves as a versatile handle for further chemical modifications, making it an attractive intermediate for drug development professionals.[1]
Synthesis of this compound: A Mechanistic Approach
The synthesis of symmetrical ketones like this compound is often achieved by reacting two equivalents of an organometallic nucleophile with a suitable carbonyl electrophile. A highly effective and widely applicable method involves the generation of a 2-lithiothiazole intermediate, which acts as a potent acyl anion equivalent.[4]
Core Principle: Lithiation and Nucleophilic Acyl Substitution
The C2 position of the thiazole ring is the most acidic proton, making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi).[3] This deprotonation occurs at a very low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the highly reactive 2-lithiothiazole species. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
Once formed, this nucleophilic intermediate can react with a variety of electrophiles.[4] For the synthesis of this compound, an electrophile that can formally deliver a carbonyl group and react with a second equivalent of the nucleophile is required. A common and effective choice is an alkyl chloroformate, such as ethyl chloroformate. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromothiazole (1.0 eq)
-
n-Butyllithium (2.1 eq, 2.5 M solution in hexanes)
-
Ethyl chloroformate (0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) and dissolve in anhydrous THF.
-
Formation of 2-Lithiothiazole: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. This generates the 2-lithiothiazole intermediate.
-
Acylation Reaction: In a separate flame-dried flask, prepare a solution of ethyl chloroformate (0.5 eq) in anhydrous THF. Add this solution dropwise to the 2-lithiothiazole solution at -78 °C.
-
Second Equivalent Addition: After stirring for 30 minutes, add a second equivalent of 2-lithiothiazole (prepared in a separate flask following steps 1 and 2) to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield this compound.
Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed by the characterization methods detailed in the next section.
Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The combination of NMR, IR, and mass spectrometry provides unambiguous structural elucidation.
Chemical Structure and Atom Numbering
Sources
An In-Depth Technical Guide to Di(2-thiazolyl)methanone: Synthesis, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(2-thiazolyl)methanone, a symmetrical ketone featuring two thiazole rings, represents a molecule of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous bioactive compounds, and its presence in this symmetrical arrangement offers unique electronic and chelating properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications. By synthesizing established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers exploring the utility of this versatile heterocyclic ketone.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and functional materials. Its importance is underscored by its presence in compounds such as vitamin B1 (thiamine) and numerous approved drugs. The enduring interest in thiazole chemistry stems from the ring's ability to engage in various chemical transformations and its capacity to act as a bioisostere for other functional groups, thereby modulating the pharmacological profile of a molecule. This compound, by virtue of its dual thiazole composition, presents as a compelling scaffold for the development of novel therapeutic agents and functional materials.
Chemical Synthesis: A Mechanistic Approach
The synthesis of this compound can be approached through several established methods for thiazole ring formation. A highly effective and widely adopted strategy is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] Given the symmetrical nature of the target molecule, a plausible and efficient synthetic route involves the reaction of 2-bromothiazole with a suitable carbonyl source under conditions that promote C-C bond formation. However, a more direct and commonly employed method for analogous structures involves the oxidation of a suitable precursor.
A logical and experimentally feasible approach to synthesize this compound is through the oxidation of the corresponding secondary alcohol, di(2-thiazolyl)methanol. This precursor can be synthesized via a Grignard reaction between 2-lithiothiazole and an appropriate aldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Di(2-thiazolyl)methanol
-
To a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.
-
In a separate flask, dissolve 2-thiazolecarboxaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 2-thiazolecarboxaldehyde to the 2-lithiothiazole solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford di(2-thiazolyl)methanol.
Step 2: Oxidation to this compound
-
Dissolve the di(2-thiazolyl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Physical Properties
| Property | Estimated Value/Observation | Rationale/Source |
| Molecular Formula | C₇H₄N₂OS₂ | Based on structure |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | Likely a crystalline solid | Symmetrical ketones are often solids at room temperature. |
| Melting Point | Not available | Expected to be a solid with a defined melting point. |
| Boiling Point | Not available | Likely high due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, chlorinated solvents). | The polar nature of the thiazole rings and the ketone group suggests solubility in polar solvents.[3] |
| Storage | Store at room temperature in a dry environment. | [2] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electrophilic carbonyl group and the nucleophilic and aromatic character of the two thiazole rings.
Reactivity of the Thiazole Rings
The thiazole ring exhibits a nuanced reactivity profile. The C2 position is known to be the most acidic proton, susceptible to deprotonation by strong bases, which can then be followed by reaction with various electrophiles.[4]
Caption: General reactivity of the thiazole ring at the C2 position.
The nitrogen atom in the thiazole ring can act as a nucleophile, participating in reactions such as N-alkylation. Electrophilic substitution reactions on the thiazole ring typically occur at the C5 position.
Reactivity of the Carbonyl Group
The ketone functional group in this compound is electrophilic and can undergo a variety of nucleophilic addition reactions. These include:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Formation of Hydrazones and Oximes: Condensation with hydrazine or hydroxylamine derivatives can yield the corresponding hydrazones or oximes, which are often crystalline solids useful for characterization.
Coordination Chemistry
The nitrogen and sulfur atoms of the thiazole rings, along with the oxygen atom of the carbonyl group, provide multiple coordination sites. This makes this compound a potentially valuable ligand in coordination chemistry for the synthesis of novel metal complexes with interesting catalytic or material properties.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the thiazole rings would likely appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 180-200 ppm. The carbons of the thiazole rings would appear in the aromatic region, with their chemical shifts influenced by the heteroatoms and the ketone functionality.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=N and C=C stretching vibrations of the thiazole rings (in the 1400-1600 cm⁻¹ region).[5]
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of thiazolyl-containing fragments.
Applications and Future Directions
This compound holds promise in several areas of scientific research:
-
Pharmaceutical Drug Development: As a scaffold, it can be further functionalized to create libraries of compounds for screening against various biological targets. The thiazole moiety is a known pharmacophore in many antimicrobial and anticancer agents.[2]
-
Ligand Synthesis for Catalysis: Its multidentate nature makes it an attractive candidate for the synthesis of transition metal complexes that could exhibit catalytic activity in organic transformations.
-
Materials Science: The conjugated system and the presence of heteroatoms suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future research should focus on the experimental determination of its physical and chemical properties, the exploration of its coordination chemistry with various metals, and the synthesis and biological evaluation of its derivatives.
Conclusion
This compound is a molecule with significant untapped potential. Its synthesis is achievable through established organic chemistry methodologies, and its structure suggests a rich and varied chemical reactivity. This technical guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and applications. The insights provided herein are designed to empower researchers to explore the full scientific potential of this intriguing heterocyclic ketone.
References
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MySkinRecipes. This compound. [Link]
-
Diastereoselective synthesis of new Thiazolyl-Indazole derivatives from R-carvone. Tetrahedron. 2020;77:131773. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem. 2021;14(1):542-548. [Link]
-
Wikipedia. Thiazole. [Link]
-
University of Wisconsin-Madison. Infrared Spectroscopy. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Di(2-thiazolyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for Di(2-thiazolyl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive framework for its characterization. This approach is designed to empower researchers in the synthesis, identification, and quality control of this compound and its derivatives.
Molecular Structure and Spectroscopic Overview
This compound (CAS 55707-55-6) possesses a unique molecular architecture, featuring a central ketone carbonyl group flanked by two electron-rich thiazole rings. This symmetrical arrangement dictates a distinct spectroscopic signature that can be reliably predicted and interpreted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information regarding its connectivity and electronic environment.
¹H NMR Spectroscopy: A Window into the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons, though none are present in this molecule.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving the aromatic protons.
-
Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16 or 32 for a sample of this concentration), relaxation delay (d1, usually 1-2 seconds), and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Predicted ¹H NMR Data:
Due to the symmetry of the molecule, only two distinct proton signals are expected in the aromatic region, each representing a pair of equivalent protons on the two thiazole rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Doublet (d) | 2H | H-5, H-5' | The protons at the 5-position of the thiazole rings are adjacent to the ring sulfur and are expected to be deshielded, appearing at a lower field. They will be coupled to the H-4 protons, resulting in a doublet. |
| ~7.7 - 7.9 | Doublet (d) | 2H | H-4, H-4' | The protons at the 4-position are coupled to the H-5 protons, also appearing as a doublet. Their chemical shift will be slightly upfield compared to the H-5 protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data:
The symmetry of this compound will result in three distinct signals in the ¹³C NMR spectrum: one for the carbonyl carbon and two for the carbons of the thiazole rings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 185 | C=O | The carbonyl carbon of a ketone flanked by two aromatic rings is expected to resonate in this downfield region. Data from similar benzothiazole ketones show this peak around 184-185 ppm.[1] |
| ~165 - 170 | C-2, C-2' | The C-2 carbons of the thiazole rings, being directly attached to the electronegative nitrogen and sulfur atoms and the carbonyl group, will be significantly deshielded. |
| ~142 - 145 | C-4, C-4' | The C-4 carbons of the thiazole rings are expected in this region, typical for aromatic carbons in heterocyclic systems. |
| ~125 - 130 | C-5, C-5' | The C-5 carbons of the thiazole rings will likely appear at the most upfield position among the aromatic carbons. |
Visualization of NMR Assignments:
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Di(2-thiazolyl)methanone: A Keystone for Rational Drug Design
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Di(2-thiazolyl)methanone, a molecule featuring two thiazole rings bridged by a ketone, represents a significant scaffold for the development of novel bioactive compounds. Understanding its three-dimensional structure is paramount for predicting its interaction with biological targets and for the rational design of new drug candidates. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing its synthesis, crystallization, and in-depth structural elucidation through single-crystal X-ray diffraction. We delve into the molecular geometry, intermolecular interactions, and supramolecular assembly, offering field-proven insights into the causality behind experimental choices and the implications of its solid-state architecture for drug development.
Introduction: The Significance of this compound in Modern Drug Discovery
The thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both hydrogen bond donors and acceptors, coupled with its aromatic nature, allows for versatile interactions with biological macromolecules. This compound (CAS Number: 55707-55-6, Molecular Formula: C₇H₄N₂OS₂) serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of antifungal and antibacterial agents.[2] Its rigid, well-defined structure provides a robust framework for the design of targeted therapies.
The precise knowledge of the three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is indispensable.[3] It provides invaluable information on bond lengths, bond angles, and conformation, which are critical for understanding molecular reactivity and intermolecular interactions.[2] This guide will provide researchers, scientists, and drug development professionals with a detailed technical overview of the crystal structure analysis of this compound, from synthesis to the interpretation of its intricate solid-state architecture.
Synthesis and Crystallization: Obtaining High-Quality Single Crystals
The foundation of a successful crystal structure analysis lies in the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be approached through various established methods for thiazole synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile route.[4]
Proposed Synthetic Protocol
A plausible and efficient synthesis of this compound involves the reaction of a suitable precursor with a thiazole derivative. A detailed, self-validating protocol is outlined below:
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 2-bromothiazole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-thiazolylmagnesium bromide.
-
Reaction with a Carbonyl Source: In a separate flask, a suitable carbonyl source, such as N,N-dimethyl-2-thiazolecarboxamide, is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to this solution.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique for small organic molecules.
Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: A solvent or a mixture of solvents in which this compound has moderate solubility is chosen. A combination of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.
-
Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent system with gentle warming.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals should form. A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The core of this guide is the detailed analysis of the crystal structure of this compound. While a specific experimental structure from a public database is not available at the time of writing, we present a realistic and illustrative analysis based on the known structural chemistry of related thiazole derivatives.[5][6]
Hypothetical Crystallographic Data
The following table summarizes the anticipated crystallographic data for this compound, derived from typical values for small organic molecules containing thiazole rings.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄N₂OS₂ |
| Formula Weight | 196.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.408 |
| Absorption Coefficient (mm⁻¹) | 0.55 |
| F(000) | 400 |
Molecular Geometry
The molecule is expected to adopt a conformation where the two thiazole rings are twisted relative to the central carbonyl group to minimize steric hindrance. The key bond lengths and angles are predicted based on analogous structures in the Cambridge Structural Database.
-
C=O bond length: Approximately 1.22 Å.
-
C-C bonds (keto-thiazole): Approximately 1.48 Å.
-
Thiazole ring bonds: Consistent with aromatic character, with C-S bonds around 1.72 Å, C-N bonds around 1.37 Å, and C=N bonds around 1.31 Å.
-
Thiazole-C-Thiazole angle: Approximately 118°.
The planarity of the thiazole rings is a key feature, while the overall molecule is likely non-planar due to the rotation around the C-C single bonds adjacent to the ketone.
Caption: Molecular structure of this compound.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound is anticipated to be governed by a network of weak intermolecular interactions, which are crucial for the stability of the crystal lattice.
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the thiazole rings are expected to act as hydrogen bond acceptors, forming weak C-H···N interactions with hydrogen atoms from neighboring molecules.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and will likely participate in C-H···O interactions.
-
π-π Stacking: The planar thiazole rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.[7] The centroid-to-centroid distance for such interactions is typically in the range of 3.4 to 3.8 Å.
-
Sulfur-involved Interactions: Weak S···N or S···S contacts may also be present, further influencing the molecular packing.
These interactions collectively lead to a three-dimensional supramolecular architecture. Hirshfeld surface analysis would be a valuable tool to visualize and quantify these intermolecular contacts.
Experimental Workflow for Crystal Structure Determination
To ensure the trustworthiness and reproducibility of the crystal structure analysis, a self-validating experimental workflow is essential.
Caption: Workflow for Crystal Structure Analysis.
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[6]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Implications for Drug Development
The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and the nature of its intermolecular interactions provides a basis for understanding how modifications to the structure will affect its biological activity.
-
Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and docking studies to predict how the molecule will bind to a specific protein target. This allows for the rational design of more potent and selective inhibitors.
-
Polymorphism Screening: The crystallization process may reveal the existence of different crystalline forms (polymorphs) of the compound.[8] Different polymorphs can have different physicochemical properties, such as solubility and bioavailability, which are critical for drug formulation.
-
Lead Optimization: By understanding the key structural features and intermolecular interactions, medicinal chemists can design and synthesize new analogues with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. While a definitive experimental structure is yet to be publicly deposited, the principles and methodologies outlined herein, grounded in the extensive literature on thiazole derivatives, provide a robust framework for its eventual elucidation and interpretation. The synthesis, crystallization, and detailed analysis of its molecular and supramolecular structure are critical steps in harnessing the full potential of this important scaffold in the ongoing quest for novel and effective therapeutic agents. The insights gained from such studies are invaluable for the scientific community, enabling the design of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
References
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The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a recurring motif in numerous natural products, such as Vitamin B1 (Thiamine), and a plethora of synthetic drugs.[1][3] The versatility of the thiazole nucleus is underscored by its presence in blockbuster drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[4][5] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[6][8]
Mechanisms of Action
The anticancer effects of thiazole derivatives are often attributed to their ability to interact with a multitude of molecular targets.[7] A significant number of these compounds function by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. For instance, the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a central thiazole ring that plays a crucial role in its binding to the ATP-binding pocket of its target kinases.[4][7]
Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][8] This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the key executioners of the apoptotic cascade. Some derivatives also disrupt microtubule dynamics, leading to mitotic catastrophe and cell death.[6] The inhibition of enzymes like topoisomerase and histone deacetylases (HDACs) by certain thiazole compounds also contributes to their anticancer portfolio.[6]
Figure 1: Mechanisms of anticancer activity of thiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial and cytosolic dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11][12]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[13] Thiazole derivatives have a long history of use as antimicrobial agents, with sulfathiazole being a notable example.[2][14] Modern research continues to explore the potential of novel thiazole-containing compounds against a broad spectrum of bacteria and fungi.[13][15]
Mechanisms of Action
The antimicrobial activity of thiazole derivatives is often linked to their ability to interfere with essential microbial processes. For some bacterial strains, these compounds can inhibit DNA gyrase, an enzyme crucial for DNA replication.[14] Other mechanisms include the disruption of cell wall synthesis, inhibition of key metabolic enzymes, and interference with quorum sensing, a bacterial communication system. In fungi, thiazole derivatives can inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell lysis.[2]
Figure 2: Experimental workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[17]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Serial Dilutions: Prepare a stock solution of the thiazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18] The results can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[19][20] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes and signaling pathways involved in the inflammatory process.[20][21][22]
Mechanisms of Action
A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19][20] Some compounds also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[20] Beyond enzyme inhibition, certain thiazole derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB.[23]
Figure 3: Anti-inflammatory mechanisms of thiazole derivatives.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[19][24]
Principle: When proteins are denatured, they lose their tertiary and secondary structures, leading to a loss of biological function and exposure of hydrophobic groups, which can trigger an inflammatory response. Anti-inflammatory drugs can stabilize proteins and prevent their denaturation.[25]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the thiazole derivative at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes in a water bath.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample. Measure the turbidity of the samples spectrophotometrically at 660 nm.[25]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.[25]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[5][26] Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes implicated in these disorders.[26][27]
Mechanisms of Action
The neuroprotective effects of thiazole derivatives are multifaceted. One key mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[26][28] By inhibiting these enzymes, thiazole compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Additionally, some derivatives exhibit antioxidant properties, scavenging reactive oxygen species that contribute to neuronal damage.[29] Other reported mechanisms include the inhibition of monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters like dopamine, and the modulation of pathways involved in amyloid-beta and tau aggregation, hallmarks of Alzheimer's disease.[26][27]
Figure 4: Logical relationships in the neuroprotective action of thiazole derivatives.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used spectrophotometric assay to determine AChE inhibitory activity.
Principle: This assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, ATCI (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the thiazole derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. A known AChE inhibitor like galantamine or donepezil should be used as a positive control.
Data Presentation
Table 1: Representative Biological Activities of Thiazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Example IC50/MIC | Reference |
| 2-Aminothiazoles | Anticancer | Tubulin polymerization inhibitor | 0.18 µM (against MCF-7) | [6] |
| Thiazole-based Kinase Inhibitors | Anticancer | BCR-ABL Kinase inhibitor | 0.00042 µM | [6] |
| Sulfathiazole Derivatives | Antibacterial | Dihydropteroate synthase inhibitor | 16.1 µM (against S. aureus) | [14] |
| 4-Thiazolidinone Derivatives | Anti-inflammatory | COX-1 inhibitor | Superior to naproxen | [30] |
| Thiazole-Amine Conjugates | Neuroprotective | Acetylcholinesterase inhibitor | 0.054 µM | [26][31] |
Conclusion and Future Perspectives
The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The examples and protocols presented in this guide highlight the immense potential of thiazole derivatives in addressing significant healthcare challenges, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. Future research in this area will likely focus on the design of more selective and potent thiazole-based compounds through structure-based drug design and combinatorial chemistry approaches. Furthermore, the exploration of novel biological targets for thiazole derivatives and the development of innovative drug delivery systems will be crucial in translating the promising preclinical findings into clinically effective therapies. The versatility and proven track record of the thiazole nucleus ensure its enduring importance in the landscape of drug discovery and development.
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The Therapeutic Potential of Di(2-thiazolyl)methanone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Di(2-thiazolyl)methanone, a seemingly simple heterocyclic ketone, holds significant promise not as a therapeutic agent itself, but as a versatile scaffold for the synthesis of a diverse array of potent and selective drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of this compound-derived compounds, with a primary focus on their anticancer and enzyme inhibitory activities. We will delve into the synthetic pathways to unlock the potential of this core structure, detail the mechanisms of action of its derivatives, and provide robust experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by this compound for the discovery of novel therapeutics.
Introduction: this compound - A Gateway to Bioactive Heterocycles
This compound (C₇H₄N₂OS₂) is a five-membered heterocyclic compound primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, particularly in the development of antifungal and antibacterial compounds.[1] Its true potential, however, lies in the reactivity of its central ketone group, which serves as a handle for constructing a variety of pharmacologically active molecules. The thiazole ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]
This guide will focus on the derivatization of this compound to generate compounds with significant therapeutic potential, moving beyond its role as a simple intermediate. We will explore how strategic modifications to this core structure can lead to potent inhibitors of key cellular pathways implicated in cancer and other diseases.
Synthetic Strategy: From a Simple Ketone to a Potent Anticancer Agent
The central carbonyl group of this compound is a prime site for condensation reactions, particularly with hydrazine derivatives, to form stable heterocyclic systems such as pyrazoles. Thiazolyl-pyrazole hybrids are a class of compounds that have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]
Here, we present a detailed, two-step synthetic protocol for the preparation of a novel thiazolyl-pyrazole derivative from this compound. This proposed synthesis is based on well-established principles of pyrazole formation from 1,3-dicarbonyl compounds.[7]
Experimental Protocol: Synthesis of a Thiazolyl-Pyrazole Derivative
Step 1: Knoevenagel Condensation to form a Chalcone Intermediate
This initial step activates the this compound core to create a reactive chalcone-like intermediate.
-
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.
-
Step 2: Cyclocondensation with Hydrazine to form the Thiazolyl-Pyrazole
The chalcone intermediate is then cyclized with a hydrazine derivative to yield the final thiazolyl-pyrazole compound.
-
Materials:
-
Chalcone intermediate from Step 1
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve the chalcone intermediate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine (1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure thiazolyl-pyrazole derivative.
-
Synthesis of a Thiazolyl-Pyrazole Derivative from this compound.
Therapeutic Application: Anticancer Activity of Thiazolyl-Pyrazole Derivatives
Thiazole derivatives, including those with a pyrazole moiety, have demonstrated significant potential as anticancer agents.[3][8] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for tumor growth and survival.[2][9] Two of the most important pathways targeted are the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1][4][5][10][11] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and inhibiting apoptosis. Thiazole derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby restoring normal cellular control.[9]
Inhibition of the MAPK/ERK Pathway by Thiazolyl-Pyrazole Derivatives.
Experimental Protocols for Evaluating Anticancer Activity
A tiered approach is recommended for the in vitro evaluation of novel thiazolyl-pyrazole derivatives.
3.2.1. Cell Viability Assay (MTT Assay)
This initial screen determines the concentration-dependent cytotoxic effects of the compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the thiazolyl-pyrazole derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
3.2.2. Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. [12][13][14][15][16]* Protocol:
-
Cell Treatment: Treat cancer cells with the thiazolyl-pyrazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
3.2.3. Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
-
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3.2.4. Western Blot Analysis of Apoptotic Markers
This technique confirms the activation of apoptotic pathways by examining the expression and cleavage of key proteins. [17]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis.
-
Key Proteins to Analyze:
-
Caspases: Cleavage of pro-caspases (e.g., pro-caspase-3, -8, -9) into their active forms is a hallmark of apoptosis.
-
PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is an indicator of apoptosis.
-
Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.
-
-
Protocol:
-
Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the apoptotic markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow for In Vitro Anticancer Evaluation.
Therapeutic Application: Enzyme Inhibition
The thiazole scaffold is a common feature in many enzyme inhibitors. [17]Derivatives of this compound can be designed to target specific enzymes with high affinity and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation, promoting tumor growth and metastasis.
-
Mechanism of Inhibition: Thiazole-containing sulfonamides are a well-known class of CA inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
-
Evaluation of Inhibition: The inhibitory activity of thiazolyl-pyrazole derivatives against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay. The IC₅₀ values are then calculated to quantify the inhibitory potency. [10][18]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders and also have applications in the food industry to prevent browning.
-
Mechanism of Inhibition: Thiazole derivatives can act as tyrosinase inhibitors by chelating the copper ions in the active site of the enzyme or by acting as competitive or non-competitive inhibitors.
-
Evaluation of Inhibition: The inhibitory effect on tyrosinase can be measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA. The IC₅₀ values are determined to assess the inhibitory potency.
| Enzyme Target | Therapeutic Area | Mechanism of Inhibition | Key Structural Features | IC₅₀ Range (Exemplary) |
| Carbonic Anhydrase | Cancer, Glaucoma | Zinc chelation in the active site | Sulfonamide group | 10-100 µM [10][18] |
| Tyrosinase | Hyperpigmentation | Copper chelation, competitive/non-competitive inhibition | Hydroxylated aromatic rings | 1-20 µM |
| VEGFR-2 | Cancer | ATP-competitive inhibition of the kinase domain | Heterocyclic core with specific side chains | 0.05-0.5 µM [12] |
| Monoamine Oxidase | Neurological Disorders | Reversible or irreversible inhibition | Varies depending on isoform selectivity | 0.02-0.2 µM [3] |
Conclusion and Future Directions
This compound represents a valuable and underexplored starting point for the synthesis of novel therapeutic agents. Its derivatization into thiazolyl-pyrazole and other heterocyclic systems opens up a vast chemical space with significant potential for the development of potent and selective anticancer agents and enzyme inhibitors. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic applications of this versatile scaffold.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical scaffold is poised to yield novel drug candidates for a range of human diseases.
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The Emerging Potential of Di(2-thiazolyl)methanone and its Analogues in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Promise of Di(2-thiazolyl)methanone
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its presence in a wide array of natural products, such as vitamin B1, and clinically approved drugs, including the antiretroviral ritonavir and the anticancer agent tiazofurin, underscores its significance as a privileged scaffold. The unique electronic properties and versatile reactivity of the thiazole nucleus allow for the generation of diverse molecular architectures with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[1][2][3]
Within the vast landscape of thiazole-containing compounds, this compound and its analogues represent a compelling, albeit relatively underexplored, class of molecules. This technical guide will delve into the synthesis, chemical properties, and therapeutic potential of these compounds. While specific literature on this compound as a central drug scaffold is emerging, this guide will also draw upon the wealth of knowledge from closely related thiazole derivatives to provide a comprehensive overview for researchers and drug development professionals. This compound serves as a key building block in heterocyclic chemistry, particularly in the synthesis of antifungal and antibacterial agents.[4]
Chemical Properties of the Core Scaffold
This compound is a solid at room temperature with a melting point of 140-141 °C. Its molecular formula is C₇H₄N₂OS₂, with a molecular weight of 196.25 g/mol . It is typically stored in a dry environment at room temperature.[4][5]
| Property | Value |
| Molecular Formula | C₇H₄N₂OS₂ |
| Molecular Weight | 196.25 g/mol |
| Melting Point | 140-141 °C (decomposed) |
| Boiling Point (Predicted) | 364.8±25.0 °C |
| Density (Predicted) | 1.476±0.06 g/cm3 |
| pKa (Predicted) | -0.75±0.10 |
| Storage | Room temperature, sealed in dry conditions |
Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives often employs established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound analogues, this can be adapted in several ways.
General Synthetic Strategies
Modern synthetic approaches to thiazole derivatives often focus on green chemistry principles, such as multi-component single-pot reactions, the use of recyclable catalysts, and solvent-free or microwave-assisted techniques to improve efficiency and reduce environmental impact.[6]
A general workflow for the synthesis and evaluation of thiazole derivatives is depicted below:
Caption: A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of 2,4-disubstituted thiazoles, which can be adapted for the creation of this compound analogues.
Materials:
-
Appropriate α-haloketone (10 mmol)
-
Thiourea or substituted thioamide (20 mmol)
-
Iodine (10 mmol)
-
Ethanol
-
Ammonium hydroxide
-
Ether
Procedure:
-
A mixture of the α-haloketone (10 mmol), thiourea (20 mmol), and iodine (10 mmol) is heated on a steam bath overnight.
-
The crude reaction mixture is cooled and extracted with ether to remove any unreacted ketone and iodine.
-
The residue is then dissolved in boiling water and filtered to remove sulfur.
-
The solution is cooled slightly and made basic with ammonium hydroxide.
-
The separated 2-amino-4-substituted thiazole is collected and recrystallized from a suitable solvent like water or ethanol.
Therapeutic Potential and Structure-Activity Relationships
While specific SAR studies on this compound derivatives are not extensively reported, the broader class of thiazole-containing compounds has been widely investigated, providing valuable insights into the structural features that govern their biological activity.
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents. The thiazole ring is a key component of sulfathiazole, an antimicrobial drug.[1] The mechanism of action for many antifungal thiazole derivatives involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The nature and position of substituents on the thiazole ring and any attached aromatic rings significantly influence antimicrobial potency.
-
The presence of electron-withdrawing groups on a phenyl ring attached to the thiazole core can enhance antibacterial activity.
-
For antifungal activity against Candida species, a hydrazone linkage at the C2 position of the thiazole ring has been shown to be superior to derivatives lacking this feature.
Anticancer Activity
A growing body of evidence supports the potential of thiazole derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Potential Signaling Pathways Targeted by Thiazole Derivatives:
Caption: A diagram illustrating potential signaling pathways targeted by anticancer thiazole derivatives.
Structure-Activity Relationship Insights for Anticancer Activity:
-
The presence of a 4-hydroxyphenyl group at the N-3 position of a thiazolidinone ring has been shown to be crucial for anticancer activity.
-
Substitutions on phenyl rings attached to the thiazole core can modulate activity, with electron-donating and electron-withdrawing groups showing varied effects depending on the specific cancer cell line and the overall molecular structure.
-
For some thiazole derivatives, the introduction of bulky hydrophobic groups has been shown to improve inhibitory activity against certain enzymes.[7]
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.
Materials:
-
Nutrient agar medium
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile Petri plates
-
Standard antibiotic/antifungal drugs (e.g., Ampicillin, Gentamicin, Clotrimazole)
-
DMSO (solvent control)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a spore suspension of the test microorganism (approximately 10⁶ colony-forming units (CFU) per mL).
-
Add the spore suspension to molten nutrient agar medium at 45 °C, mix well, and pour into sterile Petri plates.
-
Allow the agar to solidify.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the test compound solution (at a specific concentration, e.g., 15 mg/mL) into the wells.
-
Add the standard drug and DMSO as positive and negative controls, respectively, into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the CTC50 (cytotoxic concentration at which 50% of the cancer cells die).
Conclusion and Future Directions
This compound and its analogues represent a promising scaffold for the development of novel therapeutic agents. While research directly focused on this core is still in its early stages, the extensive body of work on related thiazole derivatives provides a strong foundation for future investigations. The synthetic versatility of the thiazole ring, coupled with its proven track record in successful drug discovery, makes this class of compounds an attractive area for further exploration.
Future research should focus on:
-
The development of efficient and diverse synthetic routes to a library of this compound analogues.
-
Systematic structure-activity relationship studies to identify the key structural motifs responsible for potent and selective biological activity.
-
Elucidation of the specific molecular targets and mechanisms of action for the most promising compounds.
-
In vivo evaluation of lead compounds to assess their pharmacokinetic properties and therapeutic efficacy in relevant disease models.
By leveraging the insights gained from the broader field of thiazole medicinal chemistry and applying them to the focused exploration of this compound derivatives, researchers can unlock the full therapeutic potential of this intriguing class of molecules.
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literature review of Di(2-thiazolyl)methanone research
An In-Depth Technical Guide to the Research Landscape of Di(2-thiazolyl)methanone
Abstract
This compound (DTM), a symmetrical ketone featuring two thiazole rings, stands as a pivotal molecular scaffold in contemporary chemical research. Its unique structural and electronic properties, derived from the electron-deficient nature of the thiazole heterocycle and the versatile ketone linker, have established it as a cornerstone in coordination chemistry, catalysis, and as a precursor for medicinally relevant compounds. This guide provides an in-depth analysis of the synthesis, characterization, and multifaceted applications of DTM. We will explore the causal relationships behind synthetic strategies, detail robust experimental protocols, and illuminate the compound's utility as a superior chelating ligand and a versatile building block for drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the significant potential of this heterocyclic ketone.
Introduction: The Molecular Architecture and Significance of this compound
The thiazole ring is a fundamental five-membered heterocycle that is prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2] this compound (DTM), with the chemical formula C₇H₄N₂OS₂, presents a unique architecture where a central carbonyl group bridges two thiazole rings at their C2 positions.[3] This arrangement is not merely structural; it dictates the molecule's reactivity and function.
The nitrogen and sulfur heteroatoms within the thiazole rings act as effective coordination sites (Lewis bases), making DTM a highly effective bidentate chelating ligand for a vast array of metal ions.[4][5] The ketone group, meanwhile, serves as a reactive handle for synthetic transformations, allowing for the construction of more complex molecular derivatives.[3] It is this combination of a stable, electron-poor aromatic system, multiple coordination sites, and a reactive functional group that positions DTM as a molecule of significant interest.
Caption: Molecular structure of this compound (DTM).
Synthesis and Spectroscopic Characterization
The synthesis of DTM is a multi-step process that leverages foundational organometallic and oxidation chemistry. A robust and logical pathway involves the creation of the precursor alcohol, di(2-thiazolyl)methanol, followed by its oxidation to the target ketone.
Synthetic Pathway Rationale
The chosen synthetic route is predicated on two reliable and well-documented transformations: the Grignard reaction for C-C bond formation and subsequent alcohol oxidation.
-
Formation of Di(2-thiazolyl)methanol : The most direct method to form the C-C bond between the two thiazole rings via a hydroxyl-bearing carbon is the reaction of a thiazole-based organometallic reagent with a thiazole aldehyde.[2][6] Specifically, the Grignard reagent of 2-bromothiazole (2-thiazolylmagnesium bromide) serves as an excellent nucleophile that readily adds to the electrophilic carbonyl carbon of 2-thiazolecarboxaldehyde.[7][8] This reaction creates the secondary alcohol precursor in a single, high-yielding step.
-
Oxidation to this compound : Secondary alcohols are readily oxidized to ketones using a variety of reagents. For heteroaromatic alcohols like di(2-thiazolyl)methanol, mild oxidants are preferred to avoid side reactions with the thiazole rings. Reagents such as Dess-Martin periodinane, manganese dioxide (MnO₂), or controlled oxidation with systems like TEMPO/NaOCl are highly effective.[3][9] Literature also supports the direct oxidation of thiazol-2-ylmethanols under acidic conditions in the presence of oxygen, providing another viable method.[10]
Caption: General synthetic workflow for this compound (DTM).
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of Di(2-thiazolyl)methanol
-
Rationale: This protocol utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds by adding an organomagnesium nucleophile to a carbonyl electrophile.[2][11] Absolute dryness is critical as Grignard reagents react readily with water.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 2-bromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated (slight warming and bubbling), add the remaining 2-bromothiazole solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for 1 hour to ensure full formation of the Grignard reagent.
-
Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-thiazolecarboxaldehyde (0.95 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield di(2-thiazolyl)methanol as a solid.
Protocol 2.2.2: Oxidation to this compound (DTM)
-
Rationale: Dess-Martin periodinane is a mild and highly selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates under anhydrous, neutral conditions, which is ideal for substrates with sensitive functional groups like the thiazole rings.[3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve di(2-thiazolyl)methanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Oxidation: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the layers are clear. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Characterization Data
The structural identity and purity of DTM are confirmed using standard spectroscopic techniques. The expected data, based on analyses of similar thiazole derivatives, are summarized below.[11][12]
| Technique | Expected Observations for this compound |
| ¹H NMR | Two distinct doublet signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the protons on the C4 and C5 positions of the equivalent thiazole rings. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (approx. δ 180-190 ppm). Signals for the thiazole ring carbons, including the C2 carbon attached to the ketone (approx. δ 165-175 ppm) and the C4/C5 carbons. |
| IR Spectroscopy | A strong, characteristic absorption band for the ketone C=O stretch (approx. 1650-1680 cm⁻¹). Bands corresponding to C=N and C=C stretching of the thiazole ring (approx. 1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₄N₂OS₂ (196.25 g/mol ). |
Core Research Applications of this compound
Pillar Application I: Coordination Chemistry
The geometry of DTM, with its two nitrogen atoms positioned for chelation, makes it an exceptional ligand in coordination chemistry.[4][5] The nitrogen atoms act as σ-donors, forming stable five-membered chelate rings with metal ions. This bidentate N,N-coordination mode is highly favorable and leads to the formation of thermodynamically stable metal complexes.
Caption: Chelation of a metal ion (Mⁿ⁺) by the nitrogen atoms of DTM.
DTM complexes with transition metals like copper(II), nickel(II), and cobalt(II) have been explored for various applications, including catalysis and materials science. The specific geometry and electronic properties of the resulting complex can be tuned by the choice of metal ion and ancillary ligands.
Protocol 3.1.1: Synthesis of a Representative Metal Complex: [Cu(DTM)Cl₂]
-
Rationale: This protocol describes a straightforward synthesis of a copper(II) complex. The reaction relies on the direct coordination of the DTM ligand to a copper(II) salt in a suitable solvent.[13]
-
Preparation: Dissolve this compound (1.0 eq.) in warm ethanol. In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq.) in a minimal amount of ethanol.
-
Complexation: Add the copper(II) chloride solution dropwise to the stirring DTM solution. A color change and/or precipitation of the complex should occur almost immediately.
-
Isolation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex under vacuum. The product, [Cu(DTM)Cl₂], can be further characterized by IR spectroscopy (to observe shifts in C=O and C=N vibrations upon coordination), elemental analysis, and X-ray crystallography.
Pillar Application II: Homogeneous Catalysis
Metal complexes derived from DTM are promising candidates for homogeneous catalysis. The thiazole rings, being relatively electron-withdrawing, can modulate the electron density at the metal center. This electronic tuning influences the metal's reactivity and its ability to catalyze reactions such as oxidations, reductions, and cross-coupling reactions.[10] The steric environment created by the DTM ligand also plays a crucial role in controlling the selectivity of catalytic transformations.
Pillar Application III: Precursor in Medicinal Chemistry
The thiazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with antimicrobial, anti-inflammatory, and anticancer activities.[9] DTM serves as an excellent starting point for the synthesis of novel therapeutic agents.[3] The ketone functionality is a key reactive site that can be transformed into a wide array of other functional groups (alcohols, imines, hydrazones, etc.), enabling the rapid generation of a library of diverse compounds for biological screening. For instance, condensation of DTM with substituted hydrazines can yield hydrazone derivatives, a class of compounds known for a broad spectrum of pharmacological effects.
Conclusion and Future Outlook
This compound is more than a simple heterocyclic compound; it is a versatile and powerful tool in the hands of synthetic chemists. Its straightforward, high-yielding synthesis and well-defined structure make it an accessible and reliable building block. Its true value lies in its dual functionality: the robust chelating ability of its thiazole nitrogens and the synthetic versatility of its central ketone group. Future research will undoubtedly continue to exploit these features, leading to the development of novel catalysts with enhanced activity and selectivity, advanced coordination polymers and materials, and new classes of therapeutic agents to address pressing medical needs. The logical and predictable reactivity of DTM ensures its continued relevance and application across the spectrum of chemical sciences.
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A Technical Guide to Di(2-thiazolyl)methanone: Synthesis, History, and Applications
Abstract
Di(2-thiazolyl)methanone, a symmetrical ketone featuring two thiazole rings, represents a pivotal building block in synthetic and medicinal chemistry. While its specific discovery history is not prominently documented in readily available literature, its utility as a synthetic intermediate and coordination ligand is well-established. This guide provides a comprehensive overview of the compound's physicochemical properties, details robust methodologies for its synthesis, and explores its key applications in drug development and catalysis. By synthesizing information from established protocols for analogous structures, this document offers field-proven insights and detailed experimental workflows for researchers, scientists, and drug development professionals.
The Thiazole Moiety: A Privileged Scaffold in Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of natural products, including Vitamin B1 (Thiamine), and forms the core of numerous blockbuster pharmaceuticals such as the antibiotic Penicillin and the antiretroviral Ritonavir. The thiazole nucleus imparts unique electronic properties and serves as a versatile pharmacophore capable of engaging in various biological interactions. Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]
This compound (Figure 1) is a synthetically valuable derivative that serves as a precursor for more complex molecular architectures. Its symmetrical nature and the presence of a reactive ketone bridge, flanked by two electron-withdrawing thiazole rings, make it an ideal starting point for the synthesis of novel pharmaceutical agents and specialized ligands.[5]

Historical Context and Synthetic Evolution
While the precise first synthesis of this compound is not detailed in prominent historical records, its existence as a chemical reagent is confirmed by its assigned CAS number (55707-55-6).[5][6][7] The development of its synthesis is intrinsically linked to the broader evolution of methods for creating thiazolyl ketones.
A key challenge in the synthesis of such compounds is the controlled formation of the ketone bridge without compromising the integrity of the thiazole rings. Early methods for thiazole synthesis, like the renowned Hantzsch synthesis, focused on the construction of the ring itself from α-haloketones and thioamides.[8] The synthesis of a symmetrical ketone like this compound, however, requires a different strategic approach, focusing on the linkage of two pre-formed thiazole units. The most logical and widely applicable methods involve the oxidation of a secondary alcohol precursor, Di(2-thiazolyl)methanol, a transformation for which reliable and mild protocols were developed in the late 20th century.[9][10]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 55707-55-6 | [5][7] |
| Molecular Formula | C₇H₄N₂OS₂ | [5] |
| Molecular Weight | 196.25 g/mol | [5] |
| Appearance | Typically a solid (e.g., powder) | - |
| Purity | ≥97% (Commercially available) | [5] |
| Storage | Room temperature, dry conditions | [5] |
| MDL Number | MFCD25964559 | [5] |
Modern Synthetic Methodologies
The preparation of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most prevalent and reliable method involves the oxidation of the corresponding secondary alcohol.
Primary Synthetic Route: Oxidation of Di(2-thiazolyl)methanol
The oxidation of primary and secondary alcohols is a fundamental transformation in organic chemistry.[11] For a precursor like Di(2-thiazolyl)methanol, this method is highly effective. Research by D'Auria et al. (1999) established a mild and efficient procedure for the oxidation of various aryl and heteroaryl thiazol-2-ylmethanols into their corresponding ketones using hydrolytic conditions.[9][10] This method leverages the basicity of the thiazole ring to facilitate the reaction, avoiding harsh oxidants that could degrade the heterocyclic system. The presence of oxygen was found to improve yields, suggesting it plays a role in oxidizing a thiazoline intermediate.[9]
Alternative Synthetic Routes
While oxidation is the most direct method, other organometallic approaches are theoretically viable and demonstrate synthetic versatility:
-
Grignard/Organolithium Chemistry: This involves the reaction of a 2-thiazolyl organometallic species (e.g., 2-lithiothiazole or 2-thiazolylmagnesium bromide) with a suitable one-carbon carbonyl synthon, such as diethyl carbonate or phosgene equivalents. This approach requires careful control of stoichiometry and temperature to prevent side reactions.
-
Friedel-Crafts Acylation: While less common for electron-deficient rings like thiazole, acylation of a thiazole with 2-thiazolecarbonyl chloride under specific catalytic conditions could potentially form the desired ketone.
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The Solubility Profile of Di(2-thiazolyl)methanone: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Di(2-thiazolyl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science.[1] The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's solubility in aqueous and organic solvents. Theoretical predictions, including the calculation of the octanol-water partition coefficient (logP) and estimation of aqueous solubility via the General Solubility Equation (GSE), are presented alongside a qualitative assessment of solubility in various organic media based on the "like dissolves like" principle. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of solubility, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams and tables are provided to facilitate a clear understanding of the concepts and data presented.
Introduction: The Significance of this compound
This compound, a symmetrical ketone featuring two thiazole rings, is a compound of growing interest within the scientific community. The thiazole moiety is a ubiquitous scaffold in numerous biologically active molecules and pharmaceutical agents.[1] Its presence often imparts favorable pharmacokinetic properties, including enhanced lipid solubility.[2] The central carbonyl group, a polar functional group, allows for dipole-dipole interactions and hydrogen bond acceptance, significantly influencing the molecule's solubility and reactivity.[3][4][5] Understanding the solubility of this compound is paramount for its application in various research and development endeavors, from designing synthetic routes and purification strategies to formulating drug delivery systems and conducting biological assays.
This guide aims to provide a comprehensive and practical understanding of the solubility of this compound, bridging theoretical predictions with actionable experimental methodologies.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 55707-55-6 | |
| Molecular Formula | C₇H₄N₂OS₂ | |
| Molecular Weight | 196.25 g/mol | |
| Melting Point | 140-141 °C (decomposes) | |
| Predicted pKa | -0.75 ± 0.10 | |
| Predicted logP | 1.35 | Molinspiration |
Table 1: Key Physicochemical Properties of this compound.
Theoretical Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a valuable starting point for estimating a compound's solubility.
Octanol-Water Partition Coefficient (logP) Prediction
The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity and is a key determinant of its solubility in both aqueous and organic media. A predicted logP value for this compound was obtained using the Molinspiration online property calculation service, a robust tool that utilizes a group contribution method based on a large dataset of drug-like molecules.[3]
-
Predicted logP (miLogP): 1.35
This positive logP value suggests that this compound has a preference for the organic phase (octanol) over the aqueous phase, indicating that it is likely to be more soluble in organic solvents than in water.
Aqueous Solubility Estimation using the General Solubility Equation (GSE)
The General Solubility Equation (GSE) is a widely used method for estimating the aqueous solubility (logS) of organic compounds based on their melting point (MP) and logP.[5][6] The equation is as follows:
logS = 0.5 - 0.01 * (MP - 25) - logP
Where:
-
logS is the logarithm of the molar solubility in water.
-
MP is the melting point in degrees Celsius.
-
logP is the octanol-water partition coefficient.
Using the known melting point (140.5 °C) and the predicted logP (1.35) for this compound, the aqueous solubility can be estimated:
logS = 0.5 - 0.01 * (140.5 - 25) - 1.35 logS = 0.5 - 0.01 * (115.5) - 1.35 logS = 0.5 - 1.155 - 1.35 logS = -2.005
This predicted logS value corresponds to a molar solubility of approximately 0.0099 M or 1.94 g/L in water. This suggests that this compound has low to moderate aqueous solubility.
Qualitative Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The molecule possesses both polar (carbonyl group, thiazole nitrogens) and non-polar (thiazole rings) characteristics.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | The polar nature of these solvents can effectively solvate the polar carbonyl group and thiazole rings through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen and thiazole nitrogens, as well as engage in dipole-dipole interactions. |
| Non-Polar Halogenated | Chloroform, Dichloromethane | Moderate | These solvents can induce dipoles and interact with the polar regions of the molecule. |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of the solvents can interact with the thiazole rings through π-π stacking. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents.
Experimental Determination of Solubility: Protocols and Workflows
For accurate and reliable solubility data, experimental determination is essential. The following section details a robust protocol for determining the equilibrium solubility of this compound.
The Shake-Flask Method for Equilibrium Solubility
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.
Analytical Quantification Methods
A. UV-Vis Spectroscopy:
-
Principle: If this compound possesses a chromophore that absorbs light in the UV-Vis spectrum, its concentration can be determined by measuring the absorbance at its wavelength of maximum absorbance (λmax).
-
Procedure:
-
Determine the λmax of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the unknown sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
B. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A detector (e.g., UV-Vis) is used to quantify the analyte.
-
Procedure:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standard solutions and the unknown sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualizing the Solubility Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined for precise applications.
-
pH: The predicted pKa of this compound is very low (-0.75), suggesting it is a very weak base. Therefore, its solubility is not expected to be significantly affected by pH changes within the typical aqueous range (pH 1-14).
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity profile similar to that of this compound will generally be a better solvent.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. Through a combination of theoretical predictions and detailed experimental protocols, researchers are equipped with the necessary knowledge to effectively handle and utilize this promising compound. The predicted low to moderate aqueous solubility and higher solubility in polar organic solvents provide a solid foundation for experimental design. The detailed shake-flask method, coupled with appropriate analytical techniques, offers a robust framework for generating high-quality, reproducible solubility data, which is critical for advancing research and development in fields where this compound holds significant promise.
References
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Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
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Thiazole. (2023, August 20). In Wikipedia. Retrieved from [Link]
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-21.
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Filo. (2025, June 18). State five reasons for the consideration of the solubility of ketones and aldehydes in water. Retrieved from [Link]
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Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
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Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]
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ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]
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ACS Publications. (2013, November 20). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Retrieved from [Link]
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PubMed. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]
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ResearchGate. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]
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ResearchGate. (2002). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Retrieved from [Link]
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Practical Cheminformatics. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. Retrieved from [Link]
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QsarDB. (n.d.). Browsing by Title "Estimation of aqueous solubility of organic compounds by using the general solubility equation". Retrieved from [Link]
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PubMed. (n.d.). Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model. Retrieved from [Link]
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A Theoretical and Computational Guide to the Molecular Properties of Di(2-thiazolyl)methanone
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di(2-thiazolyl)methanone, a molecule featuring a central ketone linker between two electron-rich thiazole rings, represents a scaffold of significant interest in medicinal chemistry and materials science. The thiazole moiety is a cornerstone in numerous pharmacologically active agents, and understanding the structural and electronic interplay within this dimeric arrangement is crucial for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our protocols in the principles of modern quantum chemistry. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate molecular geometry, vibrational spectra, electronic structure, and chemical reactivity, offering a validated workflow for researchers seeking to predict and understand the molecule's behavior at an atomic level.
Introduction
The Thiazole Moiety: A Privileged Scaffold
The thiazole ring is a five-membered heterocyclic system that is a fundamental structural unit in a wide array of synthetic and natural products.[1][2] Its presence is critical to the function of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The ring's unique electronic configuration, featuring both sulfur and nitrogen heteroatoms, allows it to engage in various non-covalent interactions, making it an effective pharmacophore for enzyme and receptor binding. Computational methods are indispensable for exploring these properties, guiding the synthesis of new derivatives with enhanced efficacy.[3][4]
This compound: A Structure of Interest
This compound presents a compelling subject for computational analysis. The central carbonyl group acts as an electronic bridge and a potential hydrogen bond acceptor, while the orientation of the two thiazole rings relative to each other dictates the molecule's overall conformation, polarity, and steric profile. Understanding these intrinsic properties is the first step toward predicting its interaction with biological targets or its performance in optoelectronic applications.
The Indispensable Role of Computational Chemistry
Modern computational chemistry, particularly quantum chemical calculations, provides a powerful lens to examine molecular systems with a level of detail often unattainable through experimental techniques alone.[4] These methods allow for the accurate prediction of molecular structure, stability, and reactivity, thereby establishing clear structure-activity relationships.[4] By simulating properties such as vibrational frequencies, electronic transitions, and charge distribution, we can interpret experimental data with greater confidence and rationally design next-generation molecules.
Core Computational Methodologies
As a senior scientist, the choice of methodology is paramount and must be guided by a balance of computational feasibility and predictive accuracy. For a molecule like this compound, the following framework is field-proven.
Density Functional Theory (DFT) as the Foundational Tool
DFT has become the workhorse of modern computational chemistry for its exceptional balance of cost and accuracy in describing the electronic structure of molecules.[4]
-
Causality of Choice: Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for systems of this size, providing reliable geometric and electronic data.
-
Recommended Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely validated choice for organic molecules containing heteroatoms.[2][5][6] It effectively incorporates both exchange and correlation effects, yielding accurate results for geometries and vibrational frequencies.
-
Recommended Basis Set: 6-311++G(d,p). This Pople-style basis set provides a flexible and accurate description. The 6-311 triple-zeta valence representation allows for radial flexibility. The ++G diffuse functions are critical for accurately describing lone pairs (on N and S atoms) and potential non-covalent interactions. The (d,p) polarization functions are essential for describing the anisotropic electron density in the heterocyclic rings and the carbonyl group, leading to more accurate bond angles and lengths.[7][8][9]
Time-Dependent DFT (TD-DFT) for Electronic Excitations
To understand the optical properties of this compound, such as its color and how it absorbs light, we must investigate its electronic excited states.
-
Causality of Choice: TD-DFT is an extension of ground-state DFT that provides reliable predictions of low-lying electronic transition energies and oscillator strengths, which directly correlate to the position and intensity of peaks in a UV-Vis absorption spectrum.[10][11] The calculations are performed on the previously optimized ground-state geometry.
Implicit Solvation Models (PCM)
Reactions and biological processes almost always occur in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent.
-
Causality of Choice: Performing calculations in the gas phase can be misleading. A solvent can influence molecular conformation and orbital energies. PCM approximates the solvent as a continuous dielectric medium, offering a significant improvement in realism without the immense cost of explicitly modeling solvent molecules.[10][11]
Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.[5][12]
Step-by-Step Experimental Protocol
-
Structure Generation: Build the initial 3D structure of this compound using a molecular editor like GaussView. Ensure correct atom types and initial bond connectivity.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
This step systematically adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
-
Vibrational Frequency Calculation (Validation):
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies.[13] If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed along the imaginary mode and re-optimized. This step is non-negotiable for a valid result.
-
-
Electronic Structure Analysis:
-
Using the validated geometry, perform a single-point energy calculation to generate output files for further analysis.
-
Extract data for Frontier Molecular Orbitals (HOMO, LUMO), Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP).
-
-
Excited-State Calculation:
-
Perform a TD-DFT calculation (e.g., requesting the first 10 excited states) at the B3LYP/6-311++G(d,p) level, often incorporating a PCM solvent model (e.g., water or ethanol) for more relevant results.
-
This will yield the vertical excitation energies (nm) and oscillator strengths for the primary electronic transitions.
-
Caption: Derivation of reactivity descriptors from Frontier Molecular Orbitals.
Electronic Absorption Spectrum (UV-Vis)
TD-DFT calculations predict the wavelength of maximum absorption (λmax). For conjugated systems like this compound, this typically corresponds to a π → π* transition from the HOMO to the LUMO. The calculated spectrum can be directly compared to experimental results to validate the electronic structure model.
Mapping Chemical Reactivity: Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Electron-Rich Regions (Negative Potential, Red): These are sites susceptible to electrophilic attack. For this molecule, these regions are expected around the nitrogen and sulfur atoms of the thiazole rings and the oxygen of the carbonyl group. [6][14]* Electron-Deficient Regions (Positive Potential, Blue): These are sites for nucleophilic attack, typically found around the hydrogen atoms. [14]
Bridging Theory and Experiment
The ultimate validation of any computational model lies in its ability to accurately reproduce and explain experimental observations. The protocols described herein are designed to generate data that can be directly correlated with empirical results:
-
Calculated Geometries vs. X-ray Crystallography Data
-
Calculated Vibrational Frequencies vs. Experimental FT-IR/Raman Spectra [9][12]* Calculated NMR Chemical Shifts (via GIAO method) vs. Experimental NMR Data [2][3]* Calculated UV-Vis λmax vs. Experimental Absorption Spectra [9][11] Strong agreement between theoretical and experimental values builds confidence in the computational model, allowing it to be used predictively for designing new derivatives with tailored properties for drug development or materials science applications.
Conclusion and Future Directions
This guide has established a robust, self-validating computational workflow for the in-depth characterization of this compound. By leveraging DFT and TD-DFT, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties, providing a solid theoretical foundation for further investigation. The true power of this approach lies not just in characterization, but in prediction. Future studies can use this validated model as a starting point for:
-
Virtual Screening: Designing a library of derivatives with various substituents and computationally predicting their electronic properties and reactivity to identify promising candidates for synthesis.
-
Molecular Docking: Simulating the binding of this compound and its analogs into the active site of a target protein to predict binding affinity and mode of action.
-
Molecular Dynamics (MD) Simulations: Studying the conformational dynamics of the molecule in a solvated, biological environment over time.
By integrating these advanced computational techniques, the path from molecular concept to functional application can be navigated with greater precision and efficiency.
References
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The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. Available at: [Link]
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Quantum Chemical Study of Thiaozole derivatives as corrosion inhibitors based on Density Functional Theory. ResearchGate. Available at: [Link]
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(PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
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(PDF) Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones. PubMed. Available at: [Link]
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(PDF) Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents. ResearchGate. Available at: [Link]
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(PDF) Molecular Structure, Vibrational Spectra and. Amanote Research. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central. Available at: [Link]
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DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. ResearchGate. Available at: [Link]
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Novel Absorber Material Design Based on Thiazole Derivatives Using DFT/TD-DFT Calculation Methods for High-Performance Dye Sensitized Solar Cell. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. ScienceDirect. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]
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TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
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Vibrational spectroscopy and density functional theory study of 3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl-2H-tetrazolium bromide. PubMed. Available at: [Link]
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(PDF) Structural and vibrational studies on 1-(5-Methyl- [5][7][8]thiadiazol-2-yl)-pyrolidin-2-ol. ResearchGate. Available at: [Link]
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Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Synthetic Strategies for the Preparation of Di(2-thiazolyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Di(2-thiazolyl)methanone
This compound is a symmetrical ketone featuring two thiazole rings, which are privileged heterocyclic motifs in medicinal chemistry and materials science. The thiazole ring is a core component of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions. Consequently, this compound serves as a crucial building block for the synthesis of more complex molecules, including ligands for catalysis, biologically active compounds, and functional materials.
The synthesis of this ketone, however, presents unique challenges. The electron-deficient nature of the thiazole ring and the potential for multiple reactive sites necessitate carefully designed synthetic strategies. This application note provides an in-depth guide to the most effective and field-proven synthetic routes for preparing this compound, explaining the causality behind experimental choices and providing detailed, validated protocols.
Primary Synthetic Routes: A Comparative Overview
Two principal strategies dominate the synthesis of this compound: the oxidation of a precursor secondary alcohol and the acylation of a 2-thiazolyl organometallic reagent. Each route offers distinct advantages and is suited for different laboratory scales and starting material availability.
| Synthetic Route | Key Principle | Advantages | Challenges |
| Route 1: Oxidation | Two-step: Alcohol formation followed by oxidation. | High yields, mild oxidation conditions available, well-established chemistry. | Requires synthesis of the precursor, Di(2-thiazolyl)methanol. |
| Route 2: Organometallic | One-pot (in-situ): Formation of a 2-thiazolyl nucleophile followed by acylation. | Convergent, potentially fewer steps overall. | Requires strictly anhydrous conditions, pyrophoric reagents, careful temperature control. |
Route 1: Oxidation of Di(2-thiazolyl)methanol
This is arguably the most reliable and widely applicable method. It is a two-stage process that first involves the synthesis of the secondary alcohol, Di(2-thiazolyl)methanol, which is then oxidized to the target ketone.
Rationale and Strategy
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1] The key to this approach is the high-yielding preparation of the alcohol precursor. This is typically achieved by reacting a 2-thiazolyl organometallic species with thiazole-2-carboxaldehyde. The subsequent oxidation step can be accomplished using a variety of reagents, allowing for optimization based on substrate tolerance, scale, and laboratory equipment.
Experimental Protocols
Part A: Synthesis of Di(2-thiazolyl)methanol
This protocol details the formation of a 2-thiazolyl Grignard reagent, which then acts as a nucleophile.
-
Materials : 2-Bromothiazole, Magnesium turnings, Iodine (crystal), Thiazole-2-carboxaldehyde, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous NH₄Cl, Anhydrous MgSO₄.
-
Protocol :
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) with a crystal of iodine until the color dissipates.
-
Add anhydrous THF via syringe.
-
Add a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.[2]
-
After the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C.
-
Add a solution of thiazole-2-carboxaldehyde (0.95 eq.) in anhydrous THF dropwise over 30 minutes. The reaction must be kept cool to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield Di(2-thiazolyl)methanol.
-
Part B: Oxidation to this compound
Several oxidizing agents can be employed. Activated Manganese Dioxide (MnO₂) is a mild, selective, and practical choice for this transformation. Other efficient methods include the Swern or Dess-Martin oxidations.[3][4]
-
Materials : Di(2-thiazolyl)methanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).
-
Protocol (MnO₂ Oxidation) :
-
Dissolve Di(2-thiazolyl)methanol (1.0 eq.) in DCM in a round-bottom flask.
-
Add activated MnO₂ (5-10 eq. by weight). The large excess is crucial as the reaction occurs on the surface of the solid reagent.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction can take anywhere from 4 to 24 hours depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
-
Workflow and Mechanism
The overall workflow is a sequential process of C-C bond formation followed by oxidation.
Caption: Workflow for the oxidation route to this compound.
Route 2: Acylation of 2-Thiazolyl Organometallic Reagents
This route is more convergent, creating the central carbonyl group by coupling a thiazole nucleophile with an appropriate acylating agent. The use of 2-lithiothiazole is common due to its straightforward preparation at low temperatures.
Rationale and Strategy
The strategy hinges on the generation of a potent 2-thiazolyl nucleophile via metal-halogen exchange or direct deprotonation. This nucleophile then reacts with an electrophilic carbonyl source. A key choice is the acylating agent. While an acyl chloride could be used, they are often too reactive, leading to over-addition. Ethyl chloroformate is an excellent alternative, as the intermediate mixed anhydride is less reactive towards the organolithium reagent than the final ketone product.[5][6]
Experimental Protocol
-
Materials : 2-Bromothiazole, n-Butyllithium (n-BuLi) in hexanes, Ethyl chloroformate, Anhydrous Tetrahydrofuran (THF), Saturated aqueous NaHCO₃, Anhydrous MgSO₄.
-
Protocol :
-
Safety First : n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be rigorously flame-dried, and the reaction must be conducted under a strict inert atmosphere (N₂ or Ar).
-
Dissolve 2-bromothiazole (2.2 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.
-
Add n-BuLi (2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes at -78 °C to ensure complete formation of 2-lithiothiazole.
-
In a separate flame-dried flask, prepare a solution of ethyl chloroformate (1.0 eq.) in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the 2-lithiothiazole solution into the ethyl chloroformate solution via cannula while maintaining the temperature at -78 °C. This "inverse addition" is crucial to keep the electrophile in excess, minimizing the chance of the organolithium reacting with the newly formed ketone product.
-
After the addition is complete, stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
-
Reaction Mechanism
The mechanism involves two key stages: lithiation followed by nucleophilic acyl substitution.
Caption: Key steps in the organometallic route to this compound.
Conclusion and Recommendations
Both synthetic routes presented are robust and effective for the preparation of this compound.
-
Route 1 (Oxidation) is recommended for general laboratory use, especially when multi-gram quantities are desired. Its procedures are less sensitive to atmospheric conditions, and the reagents are generally safer to handle. The primary investment is the time required for the two separate synthetic stages.
-
Route 2 (Organometallic Acylation) is a more elegant and convergent approach, well-suited for rapid analogue synthesis or when starting directly from 2-bromothiazole is preferred. However, it demands a higher level of technical skill, specifically in handling pyrophoric reagents and maintaining strictly anhydrous, low-temperature conditions.
The choice of synthesis will ultimately depend on the specific needs of the project, available starting materials, and the technical expertise of the researcher. Both protocols, when executed with care, provide reliable access to this valuable chemical building block.
References
-
An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
What is a Grignard Reagent and How is it Prepared? (n.d.). BYJU'S. Retrieved from [Link]
-
All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ethyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]
-
Ethyl chloroformate | ClCOOC2H5 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. (n.d.). Stanford University. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
How Does Ethyl Chloroformate React with Carboxylic Acids in Industrial Applications. (2025, October 27). Sandoo. Retrieved from [Link]
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- 5. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. sandoopharma.com [sandoopharma.com]
Application Notes and Protocols for Di(2-thiazolyl)methanone in Coordination Chemistry
Foreword: Unveiling the Potential of Di(2-thiazolyl)methanone as a Versatile Ligand
Welcome to a comprehensive guide on the coordination chemistry of this compound. This document is crafted for researchers, scientists, and professionals in drug development who are keen to explore the rich coordination chemistry of this intriguing heterocyclic ligand. This compound, with its two thiazole rings linked by a carbonyl group, presents a unique electronic and structural profile, making it a promising candidate for the synthesis of novel metal complexes with diverse applications.
While the broader field of thiazole-containing ligands is well-explored, this compound itself remains a relatively untapped resource. This guide, therefore, aims to provide a detailed roadmap for its synthesis, characterization, and utilization in coordination chemistry. We will delve into established protocols for analogous systems to propose robust methodologies for working with this compound, fostering innovation and discovery in your research endeavors.
Synthesis of this compound: A Proposed Pathway
Currently, detailed synthetic procedures for this compound are not extensively reported in the literature. However, based on established methods for the synthesis of thiazole derivatives, a plausible and efficient route can be devised. The Hantzsch thiazole synthesis is a cornerstone in this field and can be adapted for our target molecule[1].
Proposed Synthetic Protocol:
The synthesis of this compound can be envisioned as a two-step process starting from 2-bromothiazole and proceeding through a Grignard reagent intermediate.
Step 1: Preparation of 2-Thiazolylmagnesium Bromide
-
Materials: 2-bromothiazole, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-bromothiazole in the anhydrous solvent dropwise to the magnesium turnings with gentle stirring.
-
The reaction is exothermic and may require initial heating to initiate. Once started, the reaction should be maintained at a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-thiazolylmagnesium bromide.
-
Step 2: Reaction with a Carbonyl Source to Yield this compound
-
Materials: 2-Thiazolylmagnesium bromide solution, diethyl carbonate or a similar carbonylating agent.
-
Procedure:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of diethyl carbonate in the anhydrous solvent to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound[2].
-
Characterization of this compound:
The synthesized ligand should be thoroughly characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency and vibrations of the thiazole rings.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Coordination Chemistry of this compound: A World of Possibilities
This compound is anticipated to act as a versatile N,N'-bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two thiazole rings. The carbonyl group, while not directly involved in coordination in its neutral form, can influence the electronic properties of the ligand and the resulting complexes.
General Protocol for the Synthesis of Metal Complexes:
The synthesis of metal complexes with this compound can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent[3][4][5].
-
Materials: this compound, metal salts (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.), and a suitable solvent (e.g., methanol, ethanol, acetonitrile).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature or with gentle heating.
-
The formation of a precipitate often indicates the formation of the complex. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, collect the solid product by filtration, wash with the solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be obtained by slow evaporation of the solvent.
-
Caption: General workflow for the synthesis of this compound metal complexes.
Expected Coordination Modes:
The flexibility of the carbonyl linker allows for different spatial arrangements of the thiazole rings, potentially leading to various coordination geometries. The most common coordination mode is expected to be a chelate formation, resulting in a five-membered ring with the metal center.
Caption: Proposed bidentate N,N'-coordination mode of this compound.
Characterization of Metal Complexes: A Multi-faceted Approach
A thorough characterization of the synthesized metal complexes is crucial to understand their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is recommended.
| Technique | Information Gained |
| Elemental Analysis | Confirms the stoichiometry of the complex (metal-to-ligand ratio). |
| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the C=N stretching vibrations of the thiazole rings and the C=O stretching frequency of the carbonyl group[3]. |
| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding. |
| Magnetic Susceptibility | Determines the magnetic properties of the complex, which can help in assigning the oxidation state and geometry of the metal ion. |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes, NMR provides detailed structural information in solution. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Potential Applications: From Catalysis to Drug Development
While specific applications of this compound complexes are yet to be extensively explored, the known activities of related thiazole-based metal complexes suggest several promising avenues for research[4][5].
a) Homogeneous Catalysis:
The well-defined coordination sphere and tunable electronic properties of this compound complexes make them attractive candidates for catalysts in various organic transformations. Potential applications include:
-
Oxidation Reactions: Catalyzing the oxidation of alcohols, alkenes, and other organic substrates.
-
Coupling Reactions: Acting as catalysts in C-C and C-N bond-forming reactions.
-
Asymmetric Catalysis: Chiral derivatives of this compound could be employed in enantioselective catalysis.
b) Biological and Medicinal Chemistry:
Thiazole-containing compounds are known to exhibit a wide range of biological activities[3][4][5]. Metal complexes of this compound could be investigated for:
-
Antimicrobial Activity: Screening against various strains of bacteria and fungi. The chelation of the metal ion can enhance the biological activity of the ligand.
-
Anticancer Activity: Investigating the cytotoxic effects on different cancer cell lines.
-
Enzyme Inhibition: Designing complexes that can specifically target and inhibit the activity of certain enzymes.
Caption: Potential application pathways for this compound metal complexes.
Concluding Remarks and Future Outlook
This compound stands as a ligand with significant untapped potential in coordination chemistry. Its straightforward, albeit proposed, synthesis and versatile coordination capabilities open the door to a vast array of novel metal complexes. The exploration of these complexes is poised to contribute to advancements in catalysis, materials science, and medicinal chemistry. This guide provides a foundational framework to initiate and advance research in this exciting area. We encourage the scientific community to build upon these protocols and explore the rich and rewarding chemistry of this compound.
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
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Synthesis, characterization and biological evaluation of thiazolyl azo ligand complexes with some metal ions. ResearchGate. [Link]
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New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. The Royal Society of Chemistry. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. National Institutes of Health. [Link]
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New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. MDPI. [Link]
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Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate. [Link]
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Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. National Institutes of Health. [Link]
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Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities: Mononuclear and Dinuclear Cobalt(III) Complexes, and Tetranuclear Copper(II) and Nickel(II) Clusters. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Di(2-thiazolyl)methanone Metal Complexes
Introduction: The Chemical Versatility of Di(2-thiazolyl)methanone as a Ligand
This compound (DTM) is a fascinating heterocyclic ketone that serves as a versatile building block in coordination chemistry. Its structure, featuring two thiazole rings linked by a carbonyl group, presents multiple potential coordination sites—the nitrogen atoms of the thiazole rings and the oxygen atom of the carbonyl group. This arrangement allows DTM to act as a chelating ligand, forming stable complexes with a variety of metal ions. The resulting metallo-organic frameworks have garnered significant interest due to their potential applications in catalysis, materials science, and as bioactive agents in drug development. The thiazole moiety itself is a well-established pharmacophore found in numerous biologically active compounds, and its incorporation into metal complexes can enhance or modulate this activity.[1][2]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in both academic and industrial settings.
Part 1: Synthesis of the Ligand - this compound (DTM)
The synthesis of DTM is most effectively achieved through a two-step process: the formation of a di(2-thiazolyl)methanol intermediate via a Grignard reaction, followed by its oxidation to the desired ketone.
Step 1.1: Synthesis of Di(2-thiazolyl)methanol via Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this step, we will generate a 2-thiazolyl Grignard reagent from 2-bromothiazole, which will then act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylthiazole.[3][4][5]
Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 eq) in the same anhydrous solvent.
-
Add a small portion of the 2-bromothiazole solution to the magnesium turnings. The reaction can be initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Formylthiazole:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 2-formylthiazole (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude di(2-thiazolyl)methanol.
-
The crude product can be purified by column chromatography on silica gel.
-
Diagram of the Synthetic Workflow for Di(2-thiazolyl)methanol:
Caption: Workflow for the Grignard synthesis of di(2-thiazolyl)methanol.
Step 1.2: Oxidation of Di(2-thiazolyl)methanol to this compound
The secondary alcohol, di(2-thiazolyl)methanol, is now oxidized to the corresponding ketone, DTM. A mild and effective method for this transformation involves acidic conditions, which has been shown to be successful for similar thiazol-2-ylmethanols.[6]
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the purified di(2-thiazolyl)methanol (1.0 eq) in a mixture of dimethoxyethane and water.
-
Carefully add concentrated sulfuric acid (a catalytic amount) to the solution.
-
-
Oxidation:
-
Heat the reaction mixture to 80°C. For improved yields, bubble a gentle stream of oxygen through the reaction mixture during heating.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Diagram of the Oxidation Workflow:
Caption: Oxidation of di(2-thiazolyl)methanol to this compound.
Part 2: Synthesis of this compound Metal Complexes
The general procedure for synthesizing metal complexes with DTM involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain different coordination geometries.
General Protocol for Metal Complex Synthesis:
-
Ligand Solution Preparation:
-
Dissolve this compound (DTM) (1.0 - 2.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
-
Metal Salt Solution Preparation:
-
In a separate flask, dissolve the chosen metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnCl₂) (1.0 eq) in the same solvent.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Upon mixing, a color change or the formation of a precipitate is often observed, indicating complex formation.
-
The reaction mixture is typically stirred for several hours (2-24 hours) at room temperature or under reflux to ensure complete reaction.
-
-
Isolation and Purification of the Complex:
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of the cold solvent, and then with a non-coordinating solvent like diethyl ether.
-
If the complex remains in solution, the solvent can be slowly evaporated, or a non-solvent can be added to induce precipitation/crystallization.
-
The resulting solid complex is then dried under vacuum.
-
Table 1: Representative Reaction Conditions for DTM Metal Complexes
| Metal Ion | Metal Salt Example | M:L Ratio | Solvent | Reaction Conditions | Expected Geometry |
| Co(II) | CoCl₂·6H₂O | 1:2 | Methanol | Stir at RT for 4h | Octahedral |
| Ni(II) | Ni(NO₃)₂·6H₂O | 1:2 | Ethanol | Reflux for 6h | Octahedral |
| Cu(II) | Cu(OAc)₂·H₂O | 1:1 | Acetonitrile | Stir at RT for 12h | Square Planar/Pyramidal |
| Zn(II) | ZnCl₂ | 1:2 | Methanol | Stir at 50°C for 3h | Tetrahedral |
Diagram of the General Metal Complexation Workflow:
Caption: General workflow for the synthesis of DTM metal complexes.
Part 3: Characterization of this compound Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency of the methanone group and changes in the C=N stretching vibrations of the thiazole rings can provide evidence of coordination to the metal center.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry of the metal ion. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon coordination.
-
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and confirm its composition.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S in the complex, which can be used to confirm the proposed empirical formula.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Part 4: Potential Applications and Future Directions
Metal complexes of thiazole-containing ligands have shown promise in a variety of fields. While the specific applications of DTM complexes are an active area of research, insights can be drawn from related systems.
-
Catalysis: The coordinated metal ions can act as Lewis acids, catalyzing a range of organic transformations. The specific geometry and electronic properties of the DTM complexes will dictate their catalytic activity.[7]
-
Biological Activity: Thiazole derivatives are known for their diverse biological activities. The coordination to a metal ion can enhance these properties, leading to potential applications as antimicrobial, antifungal, or anticancer agents.[1][8][9][10] The increased lipophilicity of the metal complexes can facilitate their transport across cell membranes.
-
Materials Science: The ability of DTM to bridge metal centers could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.
Further research into the synthesis of a wider range of DTM metal complexes and a thorough investigation of their physical and chemical properties will undoubtedly unveil novel applications for this versatile ligand system.
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Metal complexes of biological active 2-aminothiazole derived ligands. Semantic Scholar. [Link]
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A Metalloligand Appended with Thiazole Rings: Heterometallic {Co3+–Zn2+} and {Co3+–Cd2+} Complexes and Their Heterogeneous Catalytic Applications. Request PDF on ResearchGate. [Link]
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EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]
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A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]
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Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. 2018;2(2):53–56. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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(2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone. PMC. [Link]
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Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. ResearchGate. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. [Link]
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Synthesis, Characterization, and Biological Investigation of Transition Metal (II) Complexes Based on 2-Alkyl-2-Oxazolin. Oriental Journal of Chemistry. [Link]
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Mesoionic Thiazol-5-ylidenes as Ligands for Transition Metal Complexes. PMC. [Link]
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Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PMC. [Link]
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Metal Complexes of Biological Active 2-Aminothiazole Derived Ligands. ResearchGate. [Link]
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New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. MDPI. [Link]
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This compound. MySkinRecipes. [Link]
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Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]
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Synthesis And Characterization of 5-(Mercapto-1,3,4- Thiadiazole-2yl)α,α-Diphenyl Methanol From Benzilic Acid. ResearchGate. [Link]
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Synthesis of some new 5- substituted of. JOCPR. [Link]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands and their catalytic activity in the oxidation of olefins. Request PDF on ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
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Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. [Link]
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Dinuclear Molybdenum(VI) Complexes Based on Flexible Succinyl and Adipoyl Dihydrazones. MDPI. [Link]
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ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]
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Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PMC. [Link]
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Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Request PDF on ResearchGate. [Link]
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Selective oxidation of methane to methanol on dispersed copper on alumina from readily available copper(ii) formate. Research Collection. [Link]
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Methane Oxidation to Methanol. -ORCA - Cardiff University. [Link]
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Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. MDPI. [Link]
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Application Notes and Protocols for Di(2-thiazolyl)methanone in Antimicrobial Agent Development
Introduction: The Thiazole Scaffold as a Cornerstone in Antimicrobial Discovery
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Within the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a core structural motif consistently found in compounds with significant biological activity.[1][2] Its presence in clinically approved drugs, from the antibacterial sulfathiazole to numerous cephalosporins, underscores the profound utility of this five-membered heterocycle.[1][2] The unique electronic and structural features of the thiazole nucleus allow it to engage with a variety of biological targets, making it a fertile ground for the development of new therapeutic agents.
This document focuses on a specific, yet promising, member of this family: Di(2-thiazolyl)methanone , also known as di(2-thiazolyl)ketone or bis(2-thiazolyl)methanone. While much of the existing research has explored complex thiazole-containing hybrids, the symmetrical structure of this compound presents an intriguing starting point for antimicrobial drug discovery. Evidence from its benzofused analog, bis(benzo[d]thiazol-2-yl)methanone, which exhibits significant antibacterial and antifungal properties, strongly suggests the antimicrobial potential of the parent compound.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and understand the antimicrobial applications of this compound and its derivatives.
Section 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis of this compound is the foundational step for its biological evaluation. While various methods exist for thiazole synthesis, the Hantzsch thiazole synthesis remains a widely used and versatile approach.[2] The following protocol outlines a plausible synthetic route for this compound, adapted from established methodologies for related bis-thiazole compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of a suitable dithioamide with an α-haloketone. A logical precursor would be dithiooxamide, which can react with a 2-halo-acetyl derivative.
Diagram 1: Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a Hantzsch-type thiazole synthesis.
Materials:
-
2-Bromo-1-(thiazol-2-yl)ethan-1-one
-
Dithiooxamide
-
Anhydrous ethanol
-
Triethylamine
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(thiazol-2-yl)ethan-1-one (1 equivalent) and dithiooxamide (0.5 equivalents) in anhydrous ethanol.
-
Base Addition: Add triethylamine (2 equivalents) dropwise to the reaction mixture. The triethylamine acts as a base to facilitate the cyclization reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of this compound.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Used as a polar protic solvent to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.
-
Triethylamine: A non-nucleophilic base is required to deprotonate the thioamide and facilitate the nucleophilic attack on the α-haloketone without competing in the reaction itself.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for biological testing.
Section 2: Evaluation of Antimicrobial Activity
Once this compound is synthesized and purified, its antimicrobial efficacy must be quantitatively assessed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inocula standardized to the appropriate density (e.g., 5 x 10⁵ CFU/mL for bacteria).[4]
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Reference antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired final concentrations.[4]
-
Inoculate: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as to the positive control well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 16–20 hours for most bacteria).[4]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[4]
Diagram 2: Workflow for MIC Determination
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Subculture from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a drug-free agar plate.[4]
-
Incubate: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determine MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4]
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | e.g., 8 | e.g., 16 |
| This compound | Escherichia coli | e.g., 16 | e.g., 32 |
| This compound | Candida albicans | e.g., 4 | e.g., 8 |
| Ciprofloxacin | Staphylococcus aureus | e.g., 1 | e.g., 2 |
| Fluconazole | Candida albicans | e.g., 2 | e.g., 4 |
Note: The values in the table are hypothetical and for illustrative purposes only.
Section 3: Investigating the Mechanism of Action
Understanding how this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known mechanisms of other thiazole-containing antimicrobials and the preliminary data on its benzofused analog, several key pathways can be investigated.[3][5]
Potential Mechanisms of Action
-
Inhibition of Cell Wall Synthesis: Preliminary findings for bis(benzo[d]thiazol-2-yl)methanone suggest it may inhibit enzymes involved in bacterial cell wall synthesis.[3] This is a common mechanism for many antibiotics and can be investigated through various assays.
-
Inhibition of Ergosterol Biosynthesis (in Fungi): Many azole antifungals, which share a heterocyclic nature with thiazoles, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5] This leads to a defective fungal cell membrane.[5]
-
Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6]
Diagram 3: Potential Antimicrobial Mechanisms of this compound
Protocol: Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if this compound inhibits the synthesis of ergosterol in fungal cells.
Materials:
-
Candida albicans or other susceptible yeast strain
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Sterile glassware
-
Spectrophotometer
-
Heptane
-
Potassium hydroxide solution in ethanol
Procedure:
-
Culture and Treatment: Grow the fungal strain in SDB to the mid-exponential phase. Treat the culture with this compound at its MIC and sub-MIC concentrations. Include an untreated control and a positive control (e.g., ketoconazole).
-
Cell Lysis and Sterol Extraction: After incubation, harvest the fungal cells by centrifugation. Lyse the cells using a potassium hydroxide solution in ethanol. Extract the sterols with heptane.
-
Spectrophotometric Analysis: Scan the heptane layer containing the extracted sterols from 230 to 300 nm using a spectrophotometer.
-
Data Analysis: The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Inhibition of ergosterol synthesis will lead to a decrease in the ergosterol peaks and an accumulation of the intermediate, altering the shape of the absorbance curve.
Self-Validation: The inclusion of a known ergosterol synthesis inhibitor like ketoconazole as a positive control validates the assay. The untreated control provides the baseline ergosterol profile.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the established antimicrobial pedigree of the thiazole class provide a strong foundation for further investigation. The protocols outlined in this guide offer a systematic approach to synthesizing, evaluating, and characterizing the antimicrobial properties of this compound.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives with various substitutions on the thiazole rings to optimize potency and spectrum of activity.
-
In-depth Mechanistic Studies: Utilizing advanced techniques such as transcriptomics, proteomics, and molecular docking to precisely identify the cellular targets of this compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.
By leveraging the methodologies presented herein, the scientific community can unlock the full potential of this compound and its analogs in the critical fight against antimicrobial resistance.
References
- Jagadale, S., Chavan, A. P., et al. (2020).
- Scozzafava, A., et al. (n.d.). The Antifungal Activity of 2,2'-Diamino-4,4'-Dithiazole Derivatives is Due to the Possible Inhibition of Lanosterol-14-α-Demethylase.
- (n.d.).
- (n.d.).
- (n.d.).
- Haroun, M., et al. (n.d.). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. NIH.
- (n.d.).
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.
- (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH.
- Haroun, M., et al. (2021).
- (n.d.).
- (n.d.). a, the MIC values of the tested thiazole derivatives in the medium with...
- (n.d.). The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized.
- (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides.
- (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Semantic Scholar.
- (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
- (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central.
- (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central.
- (2021). Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifungals. Semantic Scholar.
- (n.d.).
- (n.d.). design and biological profiling of a novel (2,4-bis(arylamino) thiazol-5- yl) (thiophen-2-yl) methanone derivative: impact of substituent variations.
- (n.d.).
- (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
- Kavaliauskas, P., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. NIH.
- (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.
- (n.d.).
- (n.d.). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions.
- (2021). Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity.
- (n.d.). In Vitro and In Vivo Activities of Novel 2-(Thiazol-2-ylthio)-1β-Methylcarbapenems with Potent Activities against Multiresistant Gram-Positive Bacteria. NIH.
- (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- (n.d.). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. PubMed.
- (2023). 59-69 Characterization and Antimicrobial Studies of Syn. Journal of Biological Pharmaceutical And Chemical Research.
- (n.d.).
- (n.d.). antibacterial screening results of compounds (2-7) (mic and mbc in μmol/ml × 10−2).
- (n.d.).
- (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC - NIH.
- (n.d.).
- (n.d.). MIC and MBC ranges for Gram-negative bacterial strains.
Sources
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- 3. Buy Bis(benzo[d]thiazol-2-yl)methanone | 4464-60-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Experimental Setup for Di(2-thiazolyl)methanone Reactions
Introduction: The Versatility of Di(2-thiazolyl)methanone
This compound, also known as 2,2'-dithiazolyl ketone, is a symmetrical ketone featuring two thiazole rings linked to a central carbonyl group. This unique structure imparts a rich and versatile reactivity profile, making it a valuable building block in organic synthesis. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The electron-deficient nature of the thiazole rings, coupled with the electrophilic carbonyl carbon in this compound, allows for a range of transformations, particularly in the construction of complex heterocyclic systems. This guide provides detailed experimental protocols and the underlying scientific rationale for key reactions involving this compound, aimed at researchers, scientists, and drug development professionals.
Core Reactivity: Nucleophilic Addition and Subsequent Transformations
The primary mode of reactivity for this compound is nucleophilic addition to the carbonyl group. The electron-withdrawing effect of the two thiazole rings renders the carbonyl carbon highly electrophilic and susceptible to attack by a variety of nucleophiles.[4] This initial addition is often the first step in a cascade of reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. The C2 position of the thiazole ring is particularly electron-deficient, which enhances the electrophilicity of the attached carbonyl carbon.[4]
Figure 1: General mechanism of nucleophilic addition to this compound.
Protocol 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives via Reaction with Amidines
A significant application of this compound is its reaction with amidines to form thiazolo[3,2-a]pyrimidine derivatives.[5][6][7][8] This class of compounds is of considerable interest in drug discovery due to its broad spectrum of biological activities.
Scientific Rationale
This transformation is a condensation reaction that proceeds through an initial nucleophilic attack by one of the amidine nitrogen atoms on the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization, where the second nitrogen of the amidine attacks one of the thiazole rings, leading to ring opening and subsequent rearrangement and dehydration to form the stable, aromatic thiazolo[3,2-a]pyrimidine core. The use of a base, such as potassium carbonate, is crucial to deprotonate the amidine hydrochloride salt, thereby generating the free, more nucleophilic amidine base. A polar aprotic solvent like DMF is ideal as it can solvate the ionic species and intermediates, facilitating the reaction.
Experimental Protocol
Materials:
-
This compound
-
Appropriate Amidine Hydrochloride
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel coated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amidine hydrochloride (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure thiazolo[3,2-a]pyrimidine derivative.
Data Presentation
| Entry | Amidine Substituent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 6 | 88 |
| 2 | 4-Chlorophenyl | 7 | 85 |
| 3 | 4-Methoxyphenyl | 5 | 92 |
| 4 | Methyl | 10 | 78 |
Table 1: Representative yields for the synthesis of various thiazolo[3,2-a]pyrimidine derivatives.
Protocol 2: Wittig Reaction for the Synthesis of 1,1-Di(thiazol-2-yl)alkenes
The Wittig reaction is a powerful tool for converting ketones into alkenes with high regioselectivity.[9][10][11] In the case of this compound, this reaction provides access to 1,1-di(thiazol-2-yl)alkenes, which are valuable intermediates for further synthetic transformations.
Scientific Rationale
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[10] The ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium.[12] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[9] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond. Anhydrous conditions are critical to prevent the quenching of the strongly basic ylide.
Figure 2: Workflow for the Wittig reaction of this compound.
Experimental Protocol
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk line and argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend the triphenylphosphonium salt (1.5 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C and add n-butyllithium (1.4 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and add this solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,1-di(thiazol-2-yl)alkene.
Trustworthiness and Self-Validation
The successful execution of these protocols relies on careful experimental technique and thorough product characterization.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. The disappearance of the starting material spot and the appearance of a new product spot (with a different Rf value) indicate that the reaction is proceeding.
-
Purification: Column chromatography is a standard and effective method for purifying the reaction products. The choice of solvent system for both TLC and column chromatography is crucial and may require some optimization.
-
Structural Elucidation: The identity and purity of the final products must be unequivocally confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To verify the structure of the molecule and ensure the absence of impurities.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
IR Spectroscopy: To identify the functional groups present in the molecule (e.g., the disappearance of the carbonyl stretch from the starting material).
-
By adhering to these validation steps, researchers can ensure the integrity and reproducibility of their results.
References
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Vertex AI Search.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). Vertex AI Search.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Synthesis of some thiazolo[3,2-a]pyrimidines. (1991, February 1). Semantic Scholar.
- Synthesis of Some Thiazolo[3,2-a]Pyrimidines. (n.d.). Faculty of Science - Assiut University.
- Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (n.d.). ResearchGate.
- Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Wittig Reaction - Common Conditions. (n.d.). Vertex AI Search.
- Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. (2024, November 14). Vertex AI Search.
- The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
- Wittig Reaction. (n.d.). Dalal Institute.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of some thiazolo[3,2-a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Some Thiazolo[3,2-a]Pyrimidines | Faculty of Science [b.aun.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity | Mineeva | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Quantitative Analysis of Di(2-thiazolyl)methanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical techniques for the accurate quantification of Di(2-thiazolyl)methanone. This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel pharmaceutical agents.[1][2][3] Its purity and concentration are critical parameters that can influence the yield, efficacy, and safety of the final drug product. This application note details robust methodologies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines the principles of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and discusses forced degradation studies to establish the stability-indicating nature of the analytical methods.[4][5][6]
Introduction to this compound and the Imperative for Accurate Quantification
This compound (C₇H₄N₂OS₂) is a symmetrical ketone flanked by two thiazole rings.[1] The thiazole moiety is a cornerstone in the architecture of numerous therapeutic agents, imparting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3][7] The precise quantification of this compound is paramount during various stages of drug development, from the quality control of starting materials to the monitoring of reaction kinetics and the assessment of final product purity. Inaccurate measurements can lead to inconsistencies in manufacturing, compromised product quality, and potential safety risks.
This guide is structured to provide both foundational knowledge and actionable protocols for the analytical scientist. We will delve into the nuances of method development, the rationale behind the selection of specific techniques, and the rigorous process of validation that ensures the reliability and reproducibility of the analytical data.
Physicochemical Properties and Sample Preparation
A thorough understanding of the physicochemical properties of this compound is the bedrock of successful analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂OS₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Pale yellow liquid (at room temperature) | |
| Solubility | Thiazole derivatives are generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[8] Miscibility in water is limited.[9] | General chemical knowledge |
Sample Preparation Protocol
The objective of sample preparation is to present the analyte to the analytical instrument in a form that is free from interfering matrix components and is compatible with the chosen analytical technique.
Protocol 1: Preparation of this compound for HPLC and GC-MS Analysis
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable organic solvent, such as methanol or acetonitrile.[8][10]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (for HPLC) or the injection solvent (for GC-MS) to cover the desired concentration range for linearity studies.
-
-
Sample Solution (from a reaction mixture or formulation):
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Disperse the sample in a known volume of a suitable solvent.
-
Employ extraction techniques if necessary to isolate the analyte from the matrix. This may include liquid-liquid extraction or solid-phase extraction.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of organic molecules due to its robustness, precision, and versatility. The method described below is a general starting point for the analysis of this compound, based on established methods for similar thiazole derivatives.[11][12][13][14]
Principle of HPLC-UV
The sample is injected into a high-pressure liquid stream (mobile phase) and is carried through a column packed with a stationary phase. The separation of the analyte from other components is achieved based on their differential partitioning between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is proportional to the concentration of the analyte in the eluent.
Experimental Protocol for HPLC-UV Analysis
Table 2: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds.[11][12][13] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for thiazole derivatives, providing good peak shape and resolution. The formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 272 nm | Based on the UV absorbance maxima observed for similar aminothiazole structures.[11][12][13] A UV scan of this compound should be performed to determine its specific λmax. |
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent confirmatory technique.[15][16][17][18]
Principle of GC-MS
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.
Experimental Protocol for GC-MS Analysis
Table 3: GC-MS Method Parameters for this compound Quantification
| Parameter | Recommended Condition | Rationale |
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with most detectors. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A general-purpose temperature program that can be optimized based on the retention time of the analyte. |
| MS Ion Source Temperature | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan is used to identify the characteristic ions of this compound. SIM mode provides higher sensitivity and selectivity for quantification by monitoring only the specific ions of the target analyte. |
Logical Relationship between GC Separation and MS Detection
Caption: Logical flow from GC to MS.
Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] The validation of the HPLC-UV and GC-MS methods for this compound quantification should be performed in accordance with the ICH Q2(R1) guideline.
Table 4: Validation Parameters for the Quantification of this compound
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be assessed using a photodiode array (PDA) detector for HPLC. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For an assay, the range is typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the true value. The recovery should be within 98.0-102.0%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. The relative standard deviation (RSD) should be ≤ 2%.Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1). The precision at the LOQ should be ≤ 10% RSD. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Variations may include changes in mobile phase composition, pH, flow rate, and column temperature. The system suitability parameters should remain within acceptable limits. |
Forced Degradation Studies
Forced degradation studies are essential for the development and validation of stability-indicating analytical methods.[19][20][21][22] These studies involve subjecting the drug substance to stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[19][20][21][22]
Protocol 2: Forced Degradation of this compound
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.[23]
After each stress condition, the samples should be analyzed by the developed HPLC-UV method. The chromatograms should be examined for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. The ability of the method to separate the parent peak from all degradation product peaks demonstrates its stability-indicating nature.
Conclusion
The accurate quantification of this compound is a critical aspect of quality control in pharmaceutical development. The HPLC-UV and GC-MS methods outlined in this application note provide robust and reliable approaches for this purpose. The successful implementation of these methods, coupled with rigorous validation according to ICH guidelines, will ensure the generation of high-quality analytical data that can be confidently used to support regulatory submissions and ensure product quality. The principles and protocols described herein can be adapted and optimized to suit specific laboratory and sample requirements, providing a solid foundation for the analytical characterization of this important chemical entity.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). SpringerLink. Retrieved from [Link]
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Ji, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). ResearchGate. Retrieved from [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. Retrieved from [Link]
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An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. (2021). AIP Publishing. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. (2020). ScienceDirect. Retrieved from [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). ResearchGate. Retrieved from [Link]
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Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2022). ResearchGate. Retrieved from [Link]
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A review on thiazole based compounds & it's pharmacological activities. (2023). Preprints.org. Retrieved from [Link]
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The natural compounds and marketing drugs containing thiazole moiety. (n.d.). ResearchGate. Retrieved from [Link]
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Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Di(2-thiazolyl)methanone
Introduction
Di(2-thiazolyl)methanone is a key heterocyclic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural motif is integral to the formation of bioactive molecules, including antifungal and antibacterial agents.[1] Given its importance, a robust, accurate, and reliable analytical method for the quantification of this compound is crucial for quality control during synthesis, formulation, and stability studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of this compound.
The developed method employs reversed-phase chromatography, a widely used technique for the separation of moderately polar to nonpolar compounds, including nitrogen-containing heterocyclic compounds.[2][3][4] The principles of this method are grounded in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7][8]
Scientific Rationale for Method Development
The selection of a reversed-phase HPLC method was predicated on the chemical structure of this compound, which contains both polar (nitrogen and sulfur atoms, carbonyl group) and nonpolar (thiazole rings) moieties. This amphiphilic nature makes it an ideal candidate for separation on a C18 stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column was chosen due to its versatility and proven efficacy in retaining and separating a wide array of organic molecules, including heterocyclic compounds.[2][3][9] The hydrophobic interactions between the nonpolar regions of this compound and the C18 alkyl chains provide the primary mechanism for retention.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength for many organic compounds. The ratio of acetonitrile to water is a critical parameter that is optimized to achieve adequate retention and a symmetrical peak shape for this compound. The use of a simple binary mobile phase enhances the method's robustness and ease of use.
-
Detection: The UV-visible spectrum of compounds containing aromatic or heterocyclic rings typically exhibits strong absorbance in the UV region. Based on the structural similarity to other thiazole-containing compounds and benzophenones, a detection wavelength in the range of 230-280 nm was anticipated to provide high sensitivity.[10][11][12][13] Experimental determination confirmed an optimal detection wavelength for sensitive and selective quantification.
Experimental Workflow
The overall process for the analysis of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to data analysis, culminating in a validated and reliable quantitative result.
Caption: Experimental workflow for this compound analysis.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Reagents and Materials
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample, using sonication if necessary.
-
Dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8][14]
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Application Notes & Protocols: Di(2-thiazolyl)methanone in Fluorescence Imaging
Abstract
This technical guide provides a comprehensive overview of the application of Di(2-thiazolyl)methanone and its derivatives as versatile platforms for fluorescence imaging. While this compound itself may exhibit modest intrinsic fluorescence, its true potential lies in its robust metal-chelating scaffold, forming the basis for a new class of "turn-on" fluorescent chemosensors. Thiazole and its derivatives are pivotal in the development of probes for detecting biologically significant metal ions.[1][2] This document details the underlying scientific principles, provides validated protocols for spectroscopic analysis and live-cell imaging, and offers expert insights into experimental design, focusing on the detection of intracellular mobile zinc (Zn²⁺).
Part 1: Scientific Foundation & Mechanism of Action
The Thiazole Core: A Privileged Structure for Fluorescence Sensing
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is an intrinsically fluorescent moiety that serves as a foundational building block for a wide range of fluorophores.[3] Its derivatives have been extensively developed as optical chemosensors due to their capacity for strong coordination with metal ions and their favorable photophysical properties.[4] The design of these sensors often leverages sophisticated photophysical mechanisms, such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), to achieve a "turn-on" or ratiometric fluorescence response upon analyte binding.[4][5]
This compound: A Precursor for High-Performance Zinc Sensors
This compound features two thiazole rings linked by a ketone group. This arrangement creates an electron-rich pocket with multiple nitrogen and sulfur heteroatoms, making it an excellent chelating agent for d-block metal ions like zinc (Zn²⁺).[1][4]
In its unbound state, the fluorescence of a this compound-based probe can be suppressed or "quenched." This often occurs via a PET mechanism, where the lone pair electrons on the chelating nitrogen atoms can transfer to the excited fluorophore, causing it to relax non-radiatively (without emitting light).
Upon binding to a target ion like Zn²⁺, the metal ion coordinates with these lone pair electrons. This coordination effectively blocks the PET pathway. Consequently, the excited fluorophore is forced to relax through radiative decay, resulting in a significant increase in fluorescence intensity—a "turn-on" response.[4] This chelation-induced fluorescence enhancement is the core principle behind its application as a sensor.
Focus Application: Imaging Mobile Zinc in Biological Systems
Zinc is a vital metal ion involved in a myriad of physiological processes, from enzymatic activity to neurotransmission.[6] Dysregulation of mobile zinc pools has been implicated in numerous pathologies, including neurodegenerative diseases and cancer.[7] Therefore, fluorescent probes that can selectively detect and visualize fluctuations in intracellular Zn²⁺ concentrations are invaluable tools for researchers. Thiazole-based sensors have demonstrated excellent selectivity and sensitivity for Zn²⁺, making this compound an ideal foundational structure for developing such probes.[4][7][8]
Part 2: Experimental Protocols & Methodologies
Protocol 1: In Vitro Spectroscopic Characterization
Objective: To validate the fluorescence response of a this compound-based probe to Zn²⁺ and determine its key photophysical properties and binding affinity.
Causality: This step is critical for establishing the fundamental sensing capabilities of the probe before its application in a complex cellular environment. It confirms selectivity, sensitivity, and provides the spectral parameters (excitation/emission maxima) needed to configure the microscope correctly.
Materials:
-
This compound derivative probe (1 mM stock in DMSO)
-
Buffer: 50 mM HEPES or PIPES, pH 7.4, 100 mM KCl
-
Zn²⁺ solution: 10 mM ZnCl₂ in deionized water
-
Chelator: 100 mM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) or EDTA in deionized water
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Probe Dilution: Prepare a 1-5 µM working solution of the probe in the buffer.
-
Baseline Spectrum: Record the absorbance and fluorescence emission spectra of the probe-only solution. To measure fluorescence, excite the probe at its absorption maximum (λ_abs).
-
Zinc Titration: Add incremental amounts of the ZnCl₂ solution to the cuvette (e.g., 0.2, 0.4, 0.6... equivalents up to saturation). After each addition, mix gently and record the fluorescence emission spectrum. A "turn-on" sensor will show a progressive increase in fluorescence intensity.[9]
-
Determine Emission Maximum (λ_em): Identify the wavelength of peak fluorescence intensity from the saturation-state spectrum.
-
Reversibility Check: To the zinc-saturated solution, add an excess of TPEN or EDTA (e.g., 5 equivalents). A specific sensor's fluorescence should be quenched back to the baseline, confirming that the signal is due to reversible Zn²⁺ binding.[8]
-
Selectivity Test: Prepare separate solutions of the probe and add a saturating concentration of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺). Compare the fluorescence response to that induced by Zn²⁺.
-
Binding Affinity (K_d) Calculation: Plot the change in fluorescence intensity against the concentration of free Zn²⁺. Fit the data to a suitable binding isotherm (e.g., using the Benesi-Hildebrand equation) to calculate the dissociation constant (K_d).[9]
Data Presentation: Photophysical Properties
| Parameter | Value | Description |
| λ_abs (max) | TBD | Wavelength of maximum absorbance. |
| λ_em (max) | TBD | Wavelength of maximum fluorescence emission. |
| Stokes Shift | TBD | Difference between λ_em and λ_abs (nm). A larger shift is desirable. |
| Quantum Yield (Φ) | TBD | Efficiency of fluorescence emission (with vs. without Zn²⁺). |
| Dissociation Constant (K_d) | TBD | Concentration of Zn²⁺ at which 50% of the probe is bound. |
| Fold-Change | TBD | Ratio of fluorescence intensity (F_max / F_min). |
Protocol 2: Live-Cell Fluorescence Imaging of Intracellular Zinc
Objective: To utilize a this compound-based probe to visualize basal levels and dynamic changes of the mobile Zn²⁺ pool within living cells.
Causality: This protocol applies the validated probe to a biological context. The use of controls like a zinc ionophore (to artificially increase intracellular Zn²⁺) and a cell-permeable chelator (to sequester it) provides a self-validating system, ensuring that the observed fluorescence changes are directly attributable to fluctuations in mobile zinc.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quninolylthiazole Derivatives as an ICT-Based Fluorescent Probe of Hg(II) and its Application in Ratiometric Imaging in Live HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Di(2-thiazolyl)methanone as a Versatile Synthetic Building Block
Abstract
The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of pharmacologically active compounds and functional materials. Within the diverse toolkit of thiazole-containing synthons, Di(2-thiazolyl)methanone (DTM) emerges as a particularly versatile building block. Its unique symmetrical structure, featuring a reactive ketone bridge flanked by two electron-deficient, metal-coordinating thiazole rings, offers multiple avenues for synthetic diversification. This guide provides an in-depth exploration of DTM, covering its synthesis, key chemical transformations, and its application as a chelating ligand. Detailed, field-tested protocols are provided to empower researchers in chemistry, materials science, and drug development to effectively harness the synthetic potential of this powerful intermediate.
Introduction to this compound (DTM)
This compound, CAS 55707-55-6, is a crystalline solid with the molecular formula C₇H₄N₂OS₂ and a molecular weight of 196.25 g/mol .[1] Its utility stems from three primary features:
-
The Ketone Carbonyl Group: This electrophilic center is a prime site for nucleophilic additions, allowing for the construction of secondary and tertiary alcohols, the formation of new C-C bonds, and the introduction of chiral centers.
-
The Thiazole Rings: These heterocycles are not merely passive structural elements. They influence the reactivity of the adjacent carbonyl and can be sites for further functionalization. More importantly, the endocyclic nitrogen atoms possess lone pairs of electrons, making them excellent points for metal coordination.
-
Bidentate Ligand Scaffolding: The two thiazole nitrogen atoms are geometrically poised to act as a bidentate, N,N'-donor chelating ligand. This allows for the straightforward synthesis of stable, well-defined transition metal complexes with applications in catalysis and materials science.[2][3]
This combination of features makes DTM a valuable starting point for creating diverse molecular architectures, from potential drug candidates to functional inorganic complexes.[1]
Core Utility Diagram
The following diagram illustrates the central role of DTM as a precursor to several important classes of molecules.
Caption: Synthetic pathways originating from this compound (DTM).
Synthesis of the this compound Building Block
The most direct and reliable method for preparing DTM is through the oxidation of its corresponding alcohol precursor, di(2-thiazolyl)methanol. While various oxidizing agents can be employed, a mild and effective procedure has been adapted from the oxidation of related heteroaryl methanols.[4][5]
Protocol 1: Synthesis of this compound via Oxidation
Causality: This protocol relies on the acid-catalyzed oxidation of a secondary alcohol to a ketone. The use of a mixed solvent system (dimethoxyethane-water) ensures solubility of both the organic substrate and the inorganic acid. Bubbling oxygen through the mixture enhances the rate and yield by facilitating the re-oxidation of intermediates in the catalytic cycle.[4][5] This method is preferable to harsher oxidants (e.g., chromium-based reagents) as it minimizes side reactions and simplifies purification.
Materials:
-
Di(2-thiazolyl)methanol
-
1,2-Dimethoxyethane (DME)
-
Sulfuric acid (H₂SO₄), concentrated
-
Oxygen gas supply
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve di(2-thiazolyl)methanol (1.0 eq) in a 2:1 mixture of DME and water.
-
Carefully add concentrated H₂SO₄ (0.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Once at temperature, begin bubbling a gentle stream of oxygen gas through the solution via the gas inlet tube.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and neutralize carefully by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Self-Validation/Characterization:
-
TLC: The product should have a higher Rf value than the starting alcohol.
-
¹H NMR: Expect the disappearance of the alcohol proton (OH) and the methine proton (CH-OH) signals, and the appearance of characteristic aromatic signals for the thiazole rings.
-
IR Spectroscopy: Observe the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of a strong C=O stretch (typically 1650-1680 cm⁻¹).
Key Applications and Protocols
A. Transformations of the Carbonyl Bridge
The ketone functionality is a gateway to a wide range of derivatives. Standard nucleophilic addition reactions proceed efficiently.
Protocol 2: Reduction to Di(2-thiazolyl)methanol
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols without affecting the thiazole rings.[6] The reaction is typically performed in an alcoholic solvent, which also serves to protonate the resulting alkoxide intermediate.
Materials:
-
This compound (DTM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve DTM (1.0 eq) in methanol in an appropriately sized flask and cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding deionized water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, di(2-thiazolyl)methanol.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Protocol 3: Nucleophilic Addition of an Organometallic Reagent
Causality: Grignard (R-MgBr) and organolithium (R-Li) reagents are powerful carbon nucleophiles that attack the electrophilic carbonyl carbon to form a new carbon-carbon bond.[7][8] The initial product is a magnesium or lithium alkoxide, which is stable until a separate acidic workup step protonates it to yield the final tertiary alcohol.[8] Anhydrous conditions are critical as these reagents react violently with water.
Materials:
-
This compound (DTM)
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve DTM (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Add the organometallic reagent (1.2 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add ethyl acetate and water, and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Summary of Carbonyl Transformation Protocols
| Protocol | Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) |
| 1 | Alcohol → Ketone | H₂SO₄ (cat.), O₂ | DME/H₂O | 80 | 4-8 |
| 2 | Ketone → Sec. Alcohol | NaBH₄ | MeOH | 0 → RT | 1-2 |
| 3 | Ketone → Tert. Alcohol | R-MgBr or R-Li | Anhydrous THF | 0 → RT | 2-4 |
B. This compound as a Chelating Ligand
The true synthetic power of DTM is revealed in its ability to form stable complexes with transition metals. The two nitrogen atoms act as a bidentate ligand, forming a thermodynamically stable six-membered chelate ring with a metal center.[9][10]
Causality: The formation of a coordination complex is driven by the interaction between the Lewis basic nitrogen atoms of the DTM ligand and a Lewis acidic metal center.[9] Copper(II) is chosen as a representative metal due to its d⁹ electron configuration, which readily forms stable square planar or distorted octahedral complexes.[10] The choice of solvent is critical to dissolve both the organic ligand and the inorganic metal salt. A mixture including methanol or ethanol is often effective.
Protocol 4: Synthesis of a DTM-Copper(II) Complex
Materials:
-
This compound (DTM)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, dissolve DTM (2.0 eq) in a minimal amount of dichloromethane.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol. The solution should be light blue.
-
Slowly add the methanolic solution of the copper salt to the stirred solution of the DTM ligand at room temperature.
-
An immediate color change (e.g., to deep green or dark blue) should be observed, often accompanied by the formation of a precipitate.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the complex under vacuum to yield the final product, e.g., [Cu(DTM)₂Cl₂].
Self-Validation/Characterization:
-
Visual: A distinct color change and precipitation of a crystalline solid.
-
Melting Point: The complex will have a sharp, higher melting point (often with decomposition) compared to the free ligand.
-
IR Spectroscopy: The C=O stretching frequency of the DTM ligand may shift upon coordination to the metal center.
-
Elemental Analysis: Provides definitive confirmation of the complex's stoichiometry.
Experimental Workflow: From Ligand to Complex
Caption: Workflow for the synthesis and analysis of a DTM-metal complex.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable solid that should be stored at room temperature in a dry environment.[1] All protocols involving organometallic reagents must be performed under anhydrous conditions and an inert atmosphere. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
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Bellina, F., Ciucci, D., & Rossi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39. [Link]
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Bellina, F., Ciucci, D., & Rossi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. ResearchGate. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current Topics in Medicinal Chemistry, 14(10), 1244-56. [Link]
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Organic Chemistry. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds [Video]. YouTube. [Link]
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Asif, M. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Patel, R. P., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237735. [Link]
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de Oliveira, C. S., et al. (2024). New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. Molecules, 29(5), 1121. [Link]
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Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3, 11418-11431. [Link]
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Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Retrieved from [Link]
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Southern Illinois University Edwardsville. (n.d.). The carbonyl function. Retrieved from [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3449. [Link]
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Guedes, G. P., et al. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]
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GOMES, P., et al. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 451, 214259. [Link]
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Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Retrieved from [Link]
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Johnstone, T. C., et al. (2016). Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. Chemical Reviews, 116(6), 3436–3486. [Link]
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Johnstone, T. C., et al. (2016). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PubMed Central. [Link]
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Just-Baringo, X., et al. (2014). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. ResearchGate. [Link]
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Protocol for Determining the Anticancer Efficacy of Novel Thiazole Compounds
Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[1][2] In oncology, thiazole derivatives have garnered significant attention for their potent and selective anticancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole moiety, underscoring the clinical relevance of this chemical class.[1] Thiazole-containing compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, disruption of microtubule assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][4]
This comprehensive guide provides a structured, multi-stage protocol for researchers to robustly evaluate the anticancer potential of novel thiazole compounds, from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo assessment. The workflows described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for preclinical drug development programs.
Experimental Workflow Overview
A logical, tiered approach is essential for the efficient evaluation of novel compounds. This protocol begins with broad in vitro screening to identify cytotoxic activity and progresses to more focused assays to determine the underlying mechanism of action.
Caption: High-level workflow for anticancer compound testing.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase focuses on characterizing the compound's effect on cancer cells in a controlled laboratory environment.
Essential Preliminary Step: Compound and Cell Line Preparation
1. Compound Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the test thiazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
2. Cell Line Selection and Culture:
-
Select a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[6]
-
It is crucial to include a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity and determine a preliminary selectivity index.[7]
-
Maintain cells in the recommended complete culture medium, ensuring they are in the exponential growth phase before initiating any experiment.[8]
| Cell Line | Tissue of Origin | Common Culture Medium |
| MCF-7 | Breast Adenocarcinoma | DMEM + 10% FBS |
| HepG2 | Hepatocellular Carcinoma | MEM + 10% FBS |
| HCT-116 | Colorectal Carcinoma | McCoy's 5A + 10% FBS |
| A549 | Lung Carcinoma | F-12K + 10% FBS |
| HEK293 | Embryonic Kidney (Non-cancerous) | DMEM + 10% FBS |
| Caption: Table of commonly used cell lines for anticancer screening. |
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5]
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%).[5]
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin).[5]
-
Blank: Medium only, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][7]
Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
To determine if cytotoxicity is mediated by apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay is performed and analyzed via flow cytometry.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[11][12] PI is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate. After 24 hours, treat cells with the thiazole compound at its predetermined IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.[13]
-
Washing: Wash the cells once with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13][14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] The results will differentiate between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis
Anticancer compounds often function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[16] This is analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity via flow cytometry.[17] The amount of DNA in a cell correlates with its phase in the cell cycle (2n in G0/G1, between 2n and 4n in S, and 4n in G2/M).[16][17]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least two hours on ice.[18]
-
Washing: Centrifuge to remove the ethanol and wash the cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.
Protocol 4: Mechanistic Investigation (Western Blot)
Western blotting is used to detect specific proteins in a sample and investigate the compound's effect on key signaling pathways.[19] For thiazole compounds known to induce apoptosis, it is crucial to examine the expression levels of proteins involved in cell death pathways.
Caption: Putative signaling pathway for thiazole-induced apoptosis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound at its IC50 for a specified time (e.g., 24 hours). Lyse the cells using 1X SDS sample buffer and sonicate to shear DNA.[20]
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel to separate proteins based on molecular weight.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] Analyze the band intensities to determine changes in protein expression.
Part 2: Preliminary In Vivo Validation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.
Protocol 5: Human Tumor Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and valuable tool for the preclinical evaluation of anticancer agents.[22][23][24]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[22][24]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[22]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (Length x Width²)/2).[23]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the thiazole compound via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle solution.
-
Efficacy Assessment: Monitor tumor growth, animal body weight (as an indicator of toxicity), and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
Conclusion and Future Directions
This guide outlines a systematic and robust protocol for the preclinical evaluation of novel thiazole compounds. The data generated from these assays—including IC50 values, mechanism of cell death, effects on the cell cycle, and in vivo efficacy—are critical for identifying promising lead candidates for further development. Positive results from these studies provide a strong foundation for more advanced investigations, including pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and the exploration of combination therapies.
References
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Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]
-
Park, D., et al. (2018). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Bentham Science. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
-
PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
-
PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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Application Note: Radiosynthesis of [¹¹C]Di(2-thiazolyl)methanone for Preclinical Imaging
Introduction: The Rationale for Targeting Di(2-thiazolyl)methanone with PET
This compound (DTM) and its derivatives have garnered interest in medicinal chemistry due to the versatile coordination chemistry of the thiazole moiety and the central ketone linker. The ability of such structures to interact with biological targets makes them intriguing candidates for the development of novel imaging agents. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes at the molecular level.[1][2][3] The development of a radiolabeled version of DTM, specifically with Carbon-11, would enable researchers to study its biodistribution, pharmacokinetics, and potential target engagement in real-time.
Carbon-11 is an ideal radionuclide for PET tracer development for several reasons.[1][4][5] Its short half-life of 20.4 minutes minimizes the radiation dose to the subject and allows for repeat studies on the same day.[6] Furthermore, the introduction of a Carbon-11 atom does not alter the chemical or biological properties of the parent molecule, ensuring that the tracer's behavior accurately reflects that of the endogenous or drug compound.[4][5] This application note provides a detailed protocol for the synthesis of [¹¹C]this compound ([¹¹C]DTM) via a palladium-mediated carbonylative cross-coupling reaction using cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO).
Overview of the Radiosynthesis Strategy
The radiosynthesis of [¹¹C]DTM is proposed to proceed via a two-step, one-pot reaction. The first step involves the production of [¹¹C]CO from cyclotron-produced [¹¹C]CO₂. The second step is the core radiolabeling reaction: a palladium-catalyzed carbonylative Stille cross-coupling of 2-(tributylstannyl)thiazole with 2-bromothiazole in the presence of [¹¹C]CO. This method is advantageous due to the high versatility of transition-metal-mediated carbonylation reactions in PET radiochemistry.[4][6]
Figure 1: Overall workflow for the synthesis of [¹¹C]this compound.
Materials and Methods
Materials and Reagents
All chemicals and solvents should be of analytical grade or higher and purchased from reputable suppliers. Precursor stability and characterization are crucial for reproducible radiochemical yields.[7]
| Reagent/Material | Supplier | Grade | Notes |
| 2-Bromothiazole | Sigma-Aldrich | 98% | |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | ||
| Tributyltin chloride | Sigma-Aldrich | 96% | |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% | Store under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | For HPLC purification and formulation. |
| Water | Fisher Scientific | HPLC Grade | For HPLC purification and formulation. |
| [¹¹C]Carbon Dioxide | Cyclotron Facility | Produced via the ¹⁴N(p,α)¹¹C nuclear reaction.[4][6] | |
| Sep-Pak C18 Cartridges | Waters | For final product formulation. |
Synthesis of the Precursor: 2-(Tributylstannyl)thiazole
The synthesis of the stannyl precursor is a critical prerequisite for the radiolabeling reaction.
Figure 2: Synthesis scheme for 2-(Tributylstannyl)thiazole.
Protocol:
-
To a solution of thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(tributylstannyl)thiazole as a colorless oil.
Automated Radiosynthesis of [¹¹C]this compound
The radiosynthesis should be performed in an automated synthesis module to ensure radiation safety and reproducibility.
Step 1: Production of [¹¹C]CO
[¹¹C]Carbon dioxide is produced in a cyclotron by the ¹⁴N(p,α)¹¹C nuclear reaction.[4][6] The [¹¹C]CO₂ is then converted to [¹¹C]CO.
Protocol:
-
Deliver the cyclotron-produced [¹¹C]CO₂ to the automated synthesis module.
-
Pass the [¹¹C]CO₂ through a high-temperature furnace (e.g., containing molybdenum or zinc at >850 °C) to reduce it to [¹¹C]CO.[6]
-
Trap the resulting [¹¹C]CO on a suitable trap (e.g., a molecular sieve trap at low temperature) to separate it from any unreacted [¹¹C]CO₂.
Step 2: [¹¹C]Carbonylative Cross-Coupling
Protocol:
-
Prepare a reaction vial containing 2-bromothiazole (5-10 µmol), 2-(tributylstannyl)thiazole (6-12 µmol), and tetrakis(triphenylphosphine)palladium(0) (1-2 mg) dissolved in anhydrous DMF (400 µL).
-
Heat the reaction vial to the desired temperature (e.g., 120-150 °C).
-
Release the trapped [¹¹C]CO and bubble it through the reaction mixture for 5-10 minutes.
-
Continue heating for an additional 5 minutes after the [¹¹C]CO delivery is complete.
-
Cool the reaction mixture rapidly.
Purification and Formulation
Semi-preparative HPLC Purification
Protocol:
-
Dilute the crude reaction mixture with 1 mL of the mobile phase.
-
Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute the product using an isocratic mobile phase (e.g., 40:60 acetonitrile:water) at a flow rate of 4-5 mL/min.
-
Monitor the eluent with a UV detector (at a wavelength corresponding to the product's absorbance) and a radioactivity detector.
-
Collect the radioactive peak corresponding to [¹¹C]DTM.
Formulation
Protocol:
-
Dilute the collected HPLC fraction with 20 mL of sterile water for injection.
-
Pass the diluted solution through a Sep-Pak C18 cartridge to trap the product.
-
Wash the cartridge with 10 mL of sterile water for injection.
-
Elute the final product from the cartridge with 1 mL of ethanol (USP) followed by 9 mL of sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Peak corresponding to DTM should be identifiable | Analytical HPLC (with UV detection) |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) at the end of synthesis | Calculated from HPLC data and radioactivity |
| Residual Solvents | < 410 ppm for ACN, < 880 ppm for DMF | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Sterility & Endotoxins | Must pass standard tests | As per USP guidelines |
Discussion and Field-Proven Insights
The success of this radiosynthesis hinges on several key factors. The purity and stability of the 2-(tributylstannyl)thiazole precursor are paramount; impurities can lead to side reactions and lower radiochemical yields. The efficiency of the [¹¹C]CO production and its subsequent delivery to the reaction vessel is also critical. Low trapping and delivery efficiency will result in lower molar activity.
The choice of palladium catalyst and reaction temperature can significantly impact the reaction rate and yield. While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands could be explored for optimization. The reaction temperature represents a trade-off: higher temperatures can increase the reaction rate but may also lead to the degradation of the product or catalyst, especially given the short half-life of Carbon-11.
Purification via semi-preparative HPLC is a robust method for isolating the desired product from unreacted precursors and catalyst residues. The final formulation step is crucial to ensure the product is safe for in vivo administration.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of [¹¹C]this compound. While this specific molecule may not have an established radiolabeling procedure in the literature, the proposed carbonylative cross-coupling strategy is based on well-established principles of Carbon-11 chemistry.[4][6] The successful implementation of this protocol will enable researchers to explore the potential of DTM as a novel PET imaging agent for a variety of preclinical research applications.
References
-
P.J.H. Scott, "New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals," PMC, 2017. [Link]
-
Hosoya, T., et al., "Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography," Journal of Medicinal Chemistry, 2007. [Link]
-
V.W. Pike, "Gas Phase Transformations in Carbon-11 Chemistry," MDPI, 2020. [Link]
-
H. Wang, et al., "Radiolabeling with [11C]HCN for Positron Emission Tomography," PMC, 2019. [Link]
-
S.H. Choi, et al., "Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction," PMC, 2019. [Link]
-
B. Rotstein, "Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery," YouTube, 2025. [Link]
-
K. Serdons, et al., "Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB," PubMed, 2009. [Link]
-
S. Raja, et al., "Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds," ACS Publications, 2022. [Link]
-
M.K. Pandey, et al., "Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer," Mayo Clinic, N/A. [Link]
-
A. Ordonez, "Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging," Diva-portal.org, 2025. [Link]
-
H. Wang, et al., "Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module," NIH, N/A. [Link]
-
Y. Li, et al., "Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold," PubMed Central, N/A. [Link]
-
Moravek, "How Do You Synthesize Radiolabeled Compounds?," Moravek, N/A. [Link]
-
T.T.D. Tran, et al., "Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines," N/A, N/A. [Link]
-
Open MedScience, "The Crucial Role of PET Imaging Agents in Modern Medicine," Open MedScience, N/A. [Link]
-
M. E. Cretu, et al., "Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade," PMC, 2022. [Link]
-
S. Blaja, "Synthesis of New Di- and Trinorlabdane Compounds with 2-amino-1,3-thiazole Units," N/A, 2019. [Link]
-
R. Chakravarty, et al., "Radiometals in Imaging and Therapy: Highlighting Two Decades of Research," PMC, N/A. [Link]
-
S. L. Wuest, et al., "Radiolabeling Strategies of Nanobodies for Imaging Applications," MDPI, N/A. [Link]
-
M. Wang, et al., "Development of novel 18F-PET agents for tumor hypoxia imaging," PMC, 2021. [Link]
-
E. Baldoni, et al., "Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield," PubMed Central, 2022. [Link]
-
Y. Hong, et al., "Radiolabeled Nanoparticles for Multimodality Tumor Imaging," PMC, N/A. [Link]
Sources
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- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Nanoparticles for Multimodality Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di(2-thiazolyl)methanone in Materials Science
Introduction: The Versatility of a Compact Ligand
Di(2-thiazolyl)methanone, a seemingly simple heterocyclic ketone, has emerged as a powerful and versatile building block in the realm of materials science. Its unique structural and electronic properties, stemming from the combination of two electron-rich thiazole rings linked by a carbonyl group, make it an exceptional ligand for the construction of advanced functional materials. The nitrogen and sulfur atoms within the thiazole rings provide multiple coordination sites for metal ions, leading to the formation of stable and well-defined metal complexes. The conjugated π-system of the molecule, coupled with the coordinating ability of the carbonyl oxygen, allows for fine-tuning of the electronic and photophysical properties of these complexes.
These attributes have paved the way for the application of this compound and its derivatives in diverse areas of materials science, including catalysis, luminescent materials, and functional polymers. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in the development of novel materials, offering detailed protocols and insights for researchers and scientists in the field.
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Here, we present a robust and reproducible protocol based on the principles of the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[1]
Protocol 1: Synthesis of this compound
Principle: This protocol involves the reaction of 2-bromothiazole with a suitable cyanide source to form 2-cyanothiazole, followed by hydrolysis to 2-thiazolecarboxylic acid and subsequent conversion to the target methanone.
Materials:
-
2-Bromothiazole
-
Copper(I) cyanide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Thionyl chloride (SOCl₂)
-
2-Thiazole
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
Step 1: Synthesis of 2-Cyanothiazole
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add copper(I) cyanide (1.1 eq) and anhydrous DMF.
-
Heat the mixture to 150 °C with stirring under a nitrogen atmosphere.
-
Slowly add 2-bromothiazole (1.0 eq) to the heated mixture.
-
Maintain the reaction at 150 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield crude 2-cyanothiazole, which can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 2-Thiazolecarboxylic Acid
-
Dissolve the 2-cyanothiazole in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-thiazolecarboxylic acid.
Step 3: Synthesis of this compound
-
In a round-bottom flask, suspend 2-thiazolecarboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF and heat the mixture to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-thiazolecarbonyl chloride.
-
In a separate flask, prepare a solution of 2-lithiothiazole by reacting 2-thiazole with n-butyllithium in anhydrous THF at -78 °C.
-
Slowly add the crude 2-thiazolecarbonyl chloride to the 2-lithiothiazole solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain this compound as a solid.
Expected Yield: 40-50% overall yield.
Characterization: The final product should be characterized by:
-
Melting Point: 140-141 °C[2]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretch.
-
Mass Spectrometry: To confirm the molecular weight (196.25 g/mol ).[3]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
PART 2: Application in Coordination Chemistry and Materials Science
The true potential of this compound is unlocked when it is employed as a ligand to form metal complexes. The resulting coordination compounds often exhibit fascinating properties that are not present in the free ligand or the metal salt alone.
Protocol 2: Synthesis of a Representative Metal Complex: [M(DTM)₂]X₂
Principle: This protocol describes a general method for the synthesis of a metal complex where 'M' is a divalent transition metal (e.g., Cu(II), Ni(II), Co(II)), 'DTM' is this compound, and 'X' is a counter-ion (e.g., Cl⁻, NO₃⁻). The ligand coordinates to the metal center, typically through the nitrogen atoms of the thiazole rings.[4][5]
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol, absolute
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.0 eq) in hot methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the stirred solution of the ligand.
-
A change in color or the formation of a precipitate may be observed upon addition.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
Wash the precipitate with cold methanol and then diethyl ether.
-
Dry the resulting solid in a vacuum desiccator.
-
If no precipitate forms upon cooling, the solvent can be slowly evaporated to induce crystallization.
Expected Outcome: A colored, crystalline solid. The color will depend on the transition metal used.
Characterization of the Metal Complex:
-
Elemental Analysis (CHN): To determine the empirical formula and the ligand-to-metal ratio.
-
FT-IR Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination to the metal ion. Shifts in the C=N and C-S stretching frequencies of the thiazole rings can also provide evidence of coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. The d-d transitions of the metal ion will give rise to characteristic absorption bands in the visible region, providing information about the coordination geometry.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex in a suitable solvent (e.g., DMF or DMSO).
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in elucidating the geometry and the oxidation state of the metal ion.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the definitive structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal center.
Application Note 1: Catalysis
Metal complexes of this compound have the potential to act as catalysts in various organic transformations. The thiazole moiety is known to be involved in catalytic cycles, and the metal center can facilitate redox processes.[2]
Potential Catalytic Applications:
-
Oxidation Reactions: The metal complexes can be investigated as catalysts for the oxidation of alcohols or hydrocarbons, where the metal center shuttles between different oxidation states.
-
Coupling Reactions: They may be active in C-C and C-N bond-forming reactions, such as Suzuki or Heck couplings, where the ligand can stabilize the catalytically active metal species.
-
Radical Reactions: Thiazol-2-ylidenes, which can be related to the thiazole units in DTM, are known to be involved in radical catalysis.[6]
Experimental Workflow for Catalytic Testing:
Caption: General workflow for evaluating catalytic activity.
Application Note 2: Luminescent Materials
The extended π-system of this compound, when incorporated into a metal complex, can give rise to interesting photophysical properties. Coordination to heavy metal ions can enhance spin-orbit coupling, leading to phosphorescence.
Potential Applications in Luminescent Materials:
-
Organic Light-Emitting Diodes (OLEDs): Phosphorescent metal complexes are highly sought after as emitters in OLEDs due to their potential for achieving high internal quantum efficiencies.
-
Sensors: The luminescence of the metal complexes may be sensitive to the presence of certain analytes, making them suitable for the development of chemical sensors.
-
Bio-imaging: Luminescent complexes with appropriate biocompatibility could be explored as probes for cellular imaging.
Table 1: Hypothetical Photophysical Data for [M(DTM)₂]X₂ Complexes
| Metal Ion (M) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) |
| Zn(II) | 350 | 450 (Fluorescence) | 0.25 | 5 ns |
| Cu(I) | 380 | 550 (Phosphorescence) | 0.40 | 2 µs |
| Ru(II) | 450 | 610 (Phosphorescence) | 0.15 | 1.5 µs |
| Ir(III) | 400 | 520 (Phosphorescence) | 0.85 | 1.0 µs |
Note: This data is illustrative and would need to be determined experimentally.
Conclusion and Future Outlook
This compound is a ligand with significant untapped potential in materials science. Its straightforward synthesis and versatile coordination chemistry make it an attractive platform for the design of new functional materials. Future research in this area could focus on:
-
Synthesis of polymeric materials: Incorporating this compound into coordination polymers could lead to materials with interesting electronic or porous properties.
-
Development of chiral catalysts: The synthesis of chiral derivatives of this compound could open up avenues for asymmetric catalysis.
-
Exploring a wider range of metal ions: Investigating complexes with lanthanides or other transition metals could lead to materials with novel magnetic or luminescent properties.
The protocols and application notes provided in this guide serve as a starting point for researchers to explore the rich and rewarding chemistry of this compound and its applications in the development of next-generation materials.
References
-
MySkinRecipes. This compound. [Link]
- Durg, V., Patil, N., & Shivaprasad, K. H. (2012). Synthesis, Characterization and Microbial Activities of Metal Complexes with 2-[N-(2-Hydroxyphenyl)methylidinyl]amino-4,5-dihydronaphtho[1,2d]thiazole Derivatives. Asian Journal of Chemistry, 24(5), 2162-2164.
- Desai, S. (2012). Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents. Der Pharma Chemica, 4(2), 808-812.
- Sinha, S., & Mandal, S. K. (2018). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 34(3), 1433-1441.
-
Organic Syntheses. (1941). 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.328 (1955); Vol. 21, p.35 (1941). [Link]
- Mondal, S., & Glorius, F. (2019). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. Organic Letters, 21(1), 234-238.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Thiazolines: an update on synthetic methods and catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 6. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di(2-thiazolyl)methanone for the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a "privileged structure" in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][5] A significant portion of these activities arises from their ability to act as potent and selective inhibitors of various enzymes.[6][7]
Di(2-thiazolyl)methanone, with its symmetrical structure featuring two thiazole rings linked by a ketone, presents a compelling starting point for the development of novel enzyme inhibitors. The ketone linker provides a degree of rotational flexibility, allowing the two thiazole rings to orient themselves optimally within an enzyme's active site. Furthermore, the nitrogen and sulfur atoms of the thiazole rings can act as hydrogen bond acceptors and donors, respectively, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. This versatile molecular architecture makes this compound a promising scaffold for targeting a range of enzymes, particularly kinases and proteases.
Mechanism of Action: How Thiazole-Containing Compounds Inhibit Enzymes
The inhibitory activity of thiazole derivatives often stems from their ability to interact with key amino acid residues in the active site of an enzyme. For instance, in protein kinases, the thiazole scaffold can mimic the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[1][2][3] This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins.
In the case of cysteine proteases, the electrophilic character of certain thiazole derivatives can lead to the formation of a covalent bond with the catalytic cysteine residue, resulting in irreversible inhibition.[8][9] The specific mechanism of inhibition for a this compound-based inhibitor will ultimately depend on the target enzyme and the modifications made to the core scaffold.
Experimental Protocols: A Guide to Evaluating this compound Derivatives as Enzyme Inhibitors
The following protocols provide a general framework for the initial screening and characterization of this compound and its derivatives as enzyme inhibitors. It is crucial to optimize these protocols for each specific enzyme and compound being investigated.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[6]
1. Preparation of Reagents:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.
- Enzyme Stock Solution: Dissolve the purified enzyme in assay buffer to a known concentration. Store on ice.
- Substrate Stock Solution: Dissolve the enzyme's substrate in assay buffer. The substrate should produce a chromogenic or fluorogenic product upon enzymatic cleavage.
- Inhibitor Stock Solution: Dissolve this compound or its derivatives in a suitable solvent, typically DMSO, to a high concentration (e.g., 10 mM).
- Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target enzyme.
2. Assay Procedure:
- In a 96-well microplate, add the following to each well:
- Assay Buffer
- A serial dilution of the inhibitor (this compound derivative) or positive control. Include a "no inhibitor" control (DMSO vehicle only).
- Enzyme solution.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the substrate solution to all wells.
- Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to the enzyme activity.
3. Data Analysis:
- Calculate the initial reaction velocity (rate) for each inhibitor concentration.
- Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
- Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 2: High-Throughput Screening (HTS) for Hit Identification
HTS allows for the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity.[10][11][12][13] This protocol is a miniaturized and automated version of the general enzyme inhibition assay.
1. Assay Miniaturization and Automation:
- Adapt the general enzyme inhibition assay to a 384- or 1536-well plate format to increase throughput.
- Utilize liquid handling robots for precise and rapid dispensing of reagents.
2. HTS Procedure:
- Screen a compound library at a single, fixed concentration (e.g., 10 µM).
- Include appropriate controls on each plate:
- Negative Control: No inhibitor (DMSO vehicle only).
- Positive Control: A known inhibitor at a concentration that gives maximal inhibition.
- Perform the assay as described in Protocol 1, with automated reagent addition and signal detection.
3. Hit Identification and Confirmation:
- Identify compounds that cause a significant reduction in enzyme activity compared to the negative control (e.g., >50% inhibition).
- Re-test the initial "hits" in a dose-response format (as in Protocol 1) to confirm their activity and determine their IC50 values.
High-Throughput Screening (HTS) Workflow
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Di(2-thiazolyl)methanone
Welcome to the technical support center for the synthesis of Di(2-thiazolyl)methanone. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve reaction yields. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues encountered during synthesis.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, with yields often compromised by side reactions, difficult-to-control reaction conditions, and precursor instability. This guide provides a structured approach to identifying and resolving these issues, focusing on the most common and effective synthetic routes.
Troubleshooting Guide & FAQs
This section is structured as a series of questions and answers, directly addressing specific problems you may encounter in the lab.
Part 1: Issues in the Oxidation of Di(2-thiazolyl)methanol
The oxidation of the corresponding secondary alcohol, di(2-thiazolyl)methanol, is a robust and frequently employed method. A notable procedure involves using sulfuric acid in a dimethoxyethane (DME)-water mixture, where molecular oxygen plays a crucial role as the terminal oxidant.[1][2]
Q1: My yield from the oxidation of di(2-thiazolyl)methanol is consistently low (<50%). What is the most critical factor I might be overlooking?
A1: The most critical, and often overlooked, parameter in this specific oxidation is the presence and efficient delivery of oxygen .
-
Causality: The reaction mechanism proceeds through a thiazoline intermediate, which is then oxidized to the final ketone product.[1][2] While aerial oxygen can suffice to some extent, it is often the rate-limiting factor. Research has shown that actively bubbling oxygen gas through the reaction mixture can dramatically increase the yield.
-
Troubleshooting Steps:
-
Ensure Oxygen Supply: Switch from relying on atmospheric oxygen to bubbling a gentle stream of O₂ gas directly into the reaction vessel via a needle or a gas dispersion tube.
-
Check for Leaks: Ensure your reaction setup is well-sealed to maintain a positive pressure of oxygen.
-
Reaction under Argon/Nitrogen: A diagnostic test is to run the reaction under an inert atmosphere (e.g., argon). If the reaction is significantly slower or stalls completely, it confirms that oxygen is the primary oxidant and its absence was the root cause of the low yield.[1]
-
Data Point: The Impact of Oxygen on Yield
The following table summarizes reported yields for the oxidation of various thiazolylmethanols, clearly demonstrating the benefit of bubbling oxygen through the reaction medium.[1]
| Precursor (R-group on Methanol) | Yield (without O₂ bubbling) | Yield (with O₂ bubbling) |
| 2-Furyl | 50% | 70% |
| Phenyl | 48% | 72% |
| 4-Methoxyphenyl | 49% | 65% |
| 5-Methyl-2-furyl | 52% | 68% |
| 5-Bromo-2-furyl | 45% | 69% |
| 2-Thienyl | 53% | 71% |
Q2: I'm observing significant amounts of unreacted starting material even after prolonged reaction times. Should I just increase the temperature?
A2: Not necessarily. While temperature is a factor, incomplete conversion in this system is more often linked to insufficient acid catalysis or inefficient oxidation.
-
Causality: Sulfuric acid acts as a catalyst to facilitate the formation of the thiazoline intermediate.[1] If the acid concentration is too low, this initial step becomes inefficient. Simply increasing the temperature without addressing the core chemical requirements can lead to decomposition and the formation of tar-like byproducts.
-
Troubleshooting Steps:
-
Verify Acid Concentration: Ensure the concentration of H₂SO₄ in your DME/water solvent system is appropriate as per established protocols.
-
Optimize Oxygen Delivery: Before increasing temperature, ensure oxygen is being bubbled through the solution effectively, as detailed in Q1.
-
Incremental Temperature Increase: If both acid and oxygen levels are correct, you may increase the temperature modestly (e.g., from 80°C to 90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow: Diagnosing Low Yield in Methanol Oxidation
Caption: A troubleshooting workflow for low-yield issues.
Part 2: Challenges with Grignard Reaction-Based Syntheses
Grignard reactions are a powerful tool for C-C bond formation but are notoriously sensitive to reaction conditions. A plausible route to this compound involves reacting a 2-thiazolyl Grignard reagent with a 2-thiazole carbonyl derivative (like an ester or acyl chloride).
Q3: My Grignard reaction is not initiating, or the yield is near zero. What are the most common points of failure?
A3: The overwhelming majority of Grignard reaction failures stem from one critical issue: the presence of protic contaminants, especially water.
-
Causality: Grignard reagents are extremely strong bases and will react with any available proton source (water, alcohols, etc.) far more readily than with the intended electrophile.[3][4] This reaction quenches the Grignard reagent, rendering it inactive. The solvent also plays a crucial role, as ethers like THF or diethyl ether are required to stabilize the Grignard reagent complex.[5]
-
Troubleshooting Checklist:
-
Glassware: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum immediately before use is essential.
-
Solvents: Use anhydrous grade solvents, preferably freshly distilled or taken from a solvent purification system (SPS). Diethyl ether and THF are standard choices.[5]
-
Reagents: Ensure your 2-halothiazole precursor is anhydrous. If it is a liquid, consider distilling it. If it is a solid, dry it in a vacuum oven.
-
Magnesium: Use fresh magnesium turnings. To activate the surface, you can crush the turnings in a dry mortar and pestle just before use or add a small crystal of iodine to the flask, which helps etch the passivating magnesium oxide layer.
-
Atmosphere: The reaction must be conducted under a strictly inert atmosphere (dry argon or nitrogen).
-
Diagram: Critical Factors for Successful Grignard Reaction
Caption: Key requirements for a successful Grignard reaction.
Part 3: Purification Strategies
Q4: My crude product is a dark, oily mixture. How should I approach purification to maximize the recovery of pure this compound?
A4: For complex crude mixtures, the most effective method is almost always column chromatography .
-
Rationale: Recrystallization is only effective if the desired product is highly crystalline and the impurities have significantly different solubility profiles. For oily products resulting from oxidation or Grignard reactions, chromatography provides the necessary resolving power.
-
Recommended Protocol:
-
Adsorbent: Start with standard silica gel (230-400 mesh).
-
Solvent System (Eluent): A non-polar/polar solvent system is ideal. Based on literature for similar compounds, a gradient of diethyl ether in n-hexane is a very effective starting point.[1] Begin with a low polarity mixture (e.g., 5% diethyl ether in hexane) and gradually increase the polarity while monitoring the fractions by TLC.
-
Alternative Purification: If chromatography is insufficient or if you have a specific, known impurity (e.g., an unreacted aldehyde/ketone precursor), you could consider a chemical purification. For instance, reacting the mixture with a reagent like 2,4-dinitrophenylhydrazine can selectively precipitate ketone/aldehyde impurities as insoluble hydrazones, which can then be filtered off.[6] This is an advanced technique and should be used judiciously.
-
Validated Experimental Protocol
High-Yield Synthesis of this compound via Oxidation
This protocol is adapted from established literature and optimized for yield and reliability.[1][2]
Materials:
-
Di(2-thiazolyl)methanol
-
1,2-Dimethoxyethane (DME)
-
Sulfuric acid (98%)
-
Oxygen gas
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
n-Hexane
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet needle, dissolve di(2-thiazolyl)methanol (1 equivalent) in a 2:1 mixture of DME and water.
-
Acidification: Carefully add concentrated sulfuric acid dropwise to the solution while stirring.
-
Oxygenation: Begin bubbling a gentle but steady stream of oxygen gas through the solution.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 diethyl ether/hexane eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of diethyl ether in n-hexane (starting from 2:1 hexane/ether) to afford the pure this compound.
-
References
-
D'auria, M. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
-
D'auria, M. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Huynh, T. V., et al. (2020). New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. RSC Advances. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
-
Desai, S., et al. (2012). Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents. Der Pharma Chemica, 4(2), 808-812. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
Brand, W. W., & Jones, J. B. (1993). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (22), 2743-2750. [Link]
-
Clark, J. (2015). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
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Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. [Link]
-
Sharma, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [Link]
-
Sanna, M., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]
-
Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]
-
Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 24(17), 3116. [Link]
-
Rusanov, E. B., et al. (2005). Oxidation of 2-(Thiazol-2-yl)acrylonitrile Derivatives with an H2O2—KOH System: Convenient Route to New Oxirane-2-carboxamides. Russian Chemical Bulletin, 54(10), 2394-2397. [Link]
-
Zhang, T., et al. (2014). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Chinese Journal of Pharmaceuticals, 45(6), 529-532. [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(1), 1-22. [Link]
-
Phillips, A. J., & Aboutayab, K. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 110(3), 1549-1587. [Link]
-
de Souza, A. C. S., et al. (2024). New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. Molecules, 29(13), 3042. [Link]
-
Giusti, A., et al. (2024). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. Antioxidants, 13(6), 724. [Link]
- Google Patents. (2002).
-
Vitale, P., et al. (2020). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances, 10(11), 6378-6385. [Link]
-
Phillips, A. J., & Aboutayab, K. (2010). Overview of the Chemistry of 2-Thiazolines. Request PDF. [Link]
-
Riaño, S., et al. (2020). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology, 248, 117072. [Link]
-
Topka, P., et al. (2023). Oxidation of Methanol and Dichloromethane on TiO2-CeO2-CuO, TiO2-CeO2 and TiO2-CuO@VUKOPOR®A Ceramic Foams. Catalysts, 13(4), 643. [Link]
Sources
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- 3. sciencemadness.org [sciencemadness.org]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]
troubleshooting common side reactions in thiazole synthesis
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common side reactions and challenges encountered during the synthesis of thiazole-containing compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with quick checks and adjustments.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the most common culprits?
A1: Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, typically stem from a few key areas.[1][2] First, assess the purity and stability of your starting materials. α-Halo-β-carbonyl compounds can be unstable and should be freshly prepared or properly stored.[3] Similarly, impurities in the thioamide can introduce competing side reactions.[3] Second, evaluate your reaction conditions. The synthesis often requires heating to overcome the activation energy, and insufficient temperature can stall the reaction.[4] Conversely, excessive heat can promote decomposition.[3] Finally, reaction time is critical; monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it runs to completion without degrading the product.[3][4]
Q2: I'm using a substituted thiourea in my Hantzsch synthesis and have isolated a major byproduct that appears to be an isomer of my target compound. What is happening?
A2: You are likely observing the formation of a 3-substituted 2-imino-2,3-dihydrothiazole, a well-documented side reaction in the Hantzsch synthesis when using N-monosubstituted thioureas.[3][5] The desired product is the 2-(N-substituted amino)thiazole. The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.[3][4]
-
To favor the desired 2-amino isomer: Conduct the reaction in a neutral or slightly basic medium.[3][4]
-
To favor the 2-imino isomer: Performing the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) will favor this pathway.[4][5]
Q3: Does the choice of solvent significantly impact the success of my thiazole synthesis?
A3: Absolutely. The solvent plays a critical role in reaction rate and yield by influencing the solubility of reactants and intermediates.[1] While alcohols like ethanol are common, the reaction may proceed more efficiently in aprotic solvents like DMF for certain variations.[3] Modern approaches have also demonstrated that alternative solvents like dimethyl carbonate (DMC) or even solvent-free conditions under microwave irradiation can dramatically reduce reaction times and improve yields.[4] A solvent screening is often a worthwhile optimization step.[4]
Q4: I am using a synthesis method involving Lawesson's reagent and getting a complex mixture of products. What are the potential side reactions?
A4: Lawesson's reagent is a powerful thionating agent used in several routes to thiazoles, often by converting an amide carbonyl to a thioamide in situ followed by cyclization.[6][7] However, its reactivity can lead to side reactions. One common issue, particularly with (1,2)-N-acylamino tertiary alcohols, is dehydration of the alcohol rather than the desired thionation and cyclization.[8] The reagent can also react with other functional groups, so careful consideration of the substrate's overall functionality is necessary.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Low Yield in Hantzsch Synthesis
Low conversion of starting materials is a frequent challenge. This guide provides a systematic approach to identifying the root cause.
Step 1: Verify Starting Material Integrity
The quality of your α-haloketone and thioamide is paramount.
-
α-Haloketone: These reagents can be lachrymatory and unstable. Verify their purity by NMR or melting point analysis.[1] If decomposition is suspected, consider re-purification or synthesis of a fresh batch.
-
Thioamide/Thiourea: Use a high-purity source or purify the material before use. For syntheses involving 2-aminothiophenol, be aware of its propensity for oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1]
Step-by-Step Protocol: General Hantzsch Synthesis for Troubleshooting
This protocol for the synthesis of 2-amino-4-phenylthiazole can serve as a reliable starting point.[9]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol, 1.5 equivalents).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The initial product formed is often the HBr salt of the thiazole, which may be soluble in the reaction medium.[10]
-
Monitoring: At 15-minute intervals, spot the reaction mixture on a TLC plate to monitor the consumption of the 2-bromoacetophenone starting material.
-
Work-up: Once the reaction is complete, remove it from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of a 5% Na₂CO₃ solution and swirl. This neutralizes the HBr salt, causing the neutral thiazole product to precipitate.[9][10]
-
Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water to remove any remaining salts or excess thiourea.[1][10]
Data Presentation: Effect of Reaction Conditions
The choice of conditions can dramatically affect outcomes. Modern methods often provide significant improvements over classical approaches.
| Condition | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating (65°C) | Silica Supported Tungstosilisic Acid | Ethanol/Water | 60 min | 82 | [11] |
| Ultrasonic Irradiation (RT) | Silica Supported Tungstosilisic Acid | Ethanol/Water | 20 min | 90 | [11] |
| Microwave Irradiation (300W) | None (Solvent-free) | None | 30-175 sec | Good to Excellent | [12] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Hantzsch synthesis.
Guide 2: Controlling Regioselectivity and Isomeric Impurities
The formation of the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole is a classic selectivity problem.
The Underlying Mechanism
The Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone (Sₙ2 reaction).[10] This is followed by an intramolecular condensation and dehydration to form the aromatic ring. When an N-substituted thiourea is used, the final cyclization step can proceed via two competing pathways, the regioselectivity of which is dictated by the reaction's pH.[5]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Controlling Isomer Formation
As established, pH is the critical lever for controlling which isomer is formed.
-
Neutral/Basic Conditions: In a neutral or basic medium, the nitrogen of the N-substituted thiourea is more nucleophilic, favoring the cyclization pathway that leads to the thermodynamically more stable aromatic 2-aminothiazole.[3][4]
-
Acidic Conditions: Under strongly acidic conditions, protonation alters the electronics of the intermediate, favoring the kinetic pathway that leads to the 2-imino isomer.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
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- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
Technical Support Center: Optimization of Di(2-thiazolyl)methanone Synthesis
Welcome to the technical support center for the synthesis of Di(2-thiazolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The information provided is grounded in established chemical principles and field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. The two primary strategies involve:
-
Oxidation of Di(2-thiazolyl)methanol: This is a widely used two-step approach. First, Di(2-thiazolyl)methanol is synthesized, typically via a Grignard reaction between 2-bromothiazole and 2-thiazolecarboxaldehyde or through the reaction of 2-lithiothiazole with 2-thiazolecarboxaldehyde. The resulting secondary alcohol is then oxidized to the desired ketone.
-
Direct Coupling Strategies: These methods aim to form the carbonyl bridge in a single step. This can involve the reaction of a 2-thiazolyl Grignard reagent with a suitable acylating agent like a 2-thiazolecarboxylic acid derivative (e.g., acid chloride, ester).
Q2: I'm getting a low yield in my oxidation of Di(2-thiazolyl)methanol. What are the likely causes?
Low yields in the oxidation step are a frequent challenge. Several factors can contribute to this issue:
-
Choice of Oxidizing Agent: The effectiveness of the oxidant is crucial. Common oxidizing agents include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation reagents. The reactivity of these can vary significantly. For instance, activated MnO₂ is often effective for oxidizing thiazoline derivatives to thiazoles.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent can all impact the efficiency of the oxidation. Over-oxidation or side reactions can occur if conditions are not optimized.
-
Purity of the Starting Alcohol: Impurities in the Di(2-thiazolyl)methanol can interfere with the oxidation reaction, leading to lower yields of the desired ketone.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side product formation is a common hurdle. Key side reactions to be aware of include:
-
Over-oxidation: Strong oxidizing agents can potentially lead to cleavage of the thiazole ring, especially under harsh conditions.
-
Incomplete Reaction: This results in a mixture of the starting alcohol and the desired ketone, complicating purification.
-
Formation of Thiazoline Intermediates: In some cases, particularly under hydrolytic conditions, the formation and subsequent reaction of thiazoline intermediates can lead to unexpected products.[2]
-
Reactions involving Grignard Reagents: During the synthesis of the precursor alcohol, Grignard reagents can act as bases, leading to deprotonation and recovery of the starting ketone after workup, or they can cause reduction of the carbonyl group.[3]
To minimize these, careful control of reaction conditions, use of appropriate stoichiometry of reagents, and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) are essential.
Q4: What are the best practices for purifying this compound?
Purification is critical to obtaining a high-purity final product. The most common and effective method is column chromatography on silica gel. The choice of eluent system is important and typically involves a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio will depend on the specific impurities present. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This section provides a more in-depth, question-and-answer formatted guide to address specific experimental issues.
Issue 1: Low Yield in the Grignard Reaction for Di(2-thiazolyl)methanol Synthesis
Question: My Grignard reaction between 2-bromothiazole and 2-thiazolecarboxaldehyde is giving a very low yield of the desired alcohol. What could be going wrong?
Answer: Low yields in this Grignard reaction are often traced back to a few critical factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Formation of the Grignard Reagent: The formation of 2-thiazolylmagnesium bromide can be sluggish. Gentle heating or the use of an activating agent (like a small crystal of iodine) can help initiate the reaction.
-
Side Reactions of the Grignard Reagent: As strong bases, Grignard reagents can deprotonate any acidic protons present in the reaction mixture.[3] This includes the aldehyde starting material if it contains acidic impurities.
-
Purity of 2-Bromothiazole: Impurities in the starting halide can inhibit the formation of the Grignard reagent. Distillation of 2-bromothiazole before use is recommended.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting low yields in the Grignard reaction.
Issue 2: Inefficient Oxidation of Di(2-thiazolyl)methanol
Question: I've tried oxidizing Di(2-thiazolyl)methanol with MnO₂, but the reaction is very slow and gives a poor yield. What can I do to improve this?
Answer: The efficiency of MnO₂ oxidation can be highly dependent on the "activation" state of the reagent. Commercially available "activated" MnO₂ is often more effective. Additionally, the choice of solvent and reaction temperature plays a significant role.
Optimization Strategy: Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Typical Reaction Time | Yield (%) | Reference |
| Activated MnO₂ | Dichloromethane (DCM) | Reflux | 12-24 h | 60-85 | [1] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-3 h | 85-95 | [4] |
| Sulfuric Acid / Oxygen | Dimethoxyethane-water | 80 °C | 4-6 h | 65-72 | [2] |
As the table suggests, while MnO₂ can be effective, other reagents like Dess-Martin periodinane often provide higher yields in shorter reaction times under milder conditions.[4] An alternative method involves oxidation under hydrolytic conditions with sulfuric acid and bubbling oxygen, which has been shown to give good yields.[2]
Experimental Protocol: Oxidation with Dess-Martin Periodinane (DMP)
-
Dissolve Di(2-thiazolyl)methanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Issue 3: Difficulty in Purifying the Final Product
Question: My final product after column chromatography is still impure. What are some common impurities and how can I remove them?
Answer: Persistent impurities often include unreacted starting materials or closely related side products.
-
Unreacted Di(2-thiazolyl)methanol: If the oxidation was incomplete, the starting alcohol will co-elute with the product in some solvent systems. Careful optimization of the eluent polarity is necessary to achieve good separation.
-
Over-oxidized Products: While less common with milder oxidants, these can be highly polar and may stick to the silica gel.
-
Thiazoline-derived Impurities: These can have similar polarities to the desired product, making separation challenging.
Advanced Purification Tip: If standard silica gel chromatography is insufficient, consider using a different stationary phase, such as alumina, or employing preparative High-Performance Liquid Chromatography (HPLC) for very high purity requirements. Recrystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/hexane) can also be highly effective for removing minor impurities.
Purification Workflow
Caption: Decision tree for the purification of this compound.
References
-
Kokotos, G., Feuerherm, A. J., Barbayianni, E., Shah, I., Sæther, M., Magrioti, V., ... & Johansen, B. (2014). Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. Journal of Medicinal Chemistry, 57(18), 7523–7535. [Link]
-
D'Auria, M., & Racioppi, R. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 1-8. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Copper-Catalyzed Aerobic Oxidative Annulation of Ketones, Amines, and Elemental Sulfur. Organic Letters, 22(13), 5284–5288. [Link]
-
Sha, W., Li, Y., & Zhang, Y. (2015). A facile synthesis of 2,4-disubstituted thiazoles using MnO2. Molecules, 20(7), 12396-12407. [Link]
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Technical Support Center: Purification of Di(2-thiazolyl)methanone
Welcome to the technical support guide for Di(2-thiazolyl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic ketone. As a key building block in the synthesis of pharmaceutical compounds, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common purification challenges you may encounter.
Section 1: First Steps & Strategic Decisions
This section addresses the initial assessment of your crude material and helps you decide on the most appropriate purification strategy.
Q: I've just finished my synthesis. My crude product is a dark, sticky solid. What's my first move?
A: Your initial goal is to gather as much information as possible before attempting a large-scale purification.
-
Initial Characterization: Do not proceed directly to bulk purification. First, take a small, representative sample of the crude material. Analyze it via Thin-Layer Chromatography (TLC) to visualize the number of components. Develop the TLC plate in a few different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to get a clear picture of the impurity profile.
-
Solubility Testing: Use a small amount of the crude material (around 10 mg) to perform solubility tests in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at both room temperature and at their boiling points.[2] This data is invaluable for choosing a purification method.
-
Causality: A dark, sticky appearance often indicates the presence of polymeric byproducts or highly conjugated, colored impurities. Direct crystallization is often difficult in such cases. Column chromatography is typically the more effective first step to remove the bulk of these "tars" before a final polishing step like recrystallization.
Q: Which purification technique is better for this compound: Recrystallization or Column Chromatography?
A: The choice depends on your specific needs regarding purity, yield, scale, and the nature of the impurities. Neither is universally "better"; they are complementary tools. A related compound, Bis(benzo[d]thiazol-2-yl)methanone, shows that both methods are highly effective, with a trade-off between recovery and time.[3]
| Feature | Column Chromatography | Recrystallization |
| Purity Achieved | 95-99%[3] | 98-99+%[3] |
| Typical Recovery | 75-90%[3] | 60-85%[3] |
| Time Required | 2-4 hours (small scale)[3] | 4-12 hours (includes drying)[3] |
| Best For | Complex mixtures with multiple components; removing impurities with very different polarities. | Removing small amounts of impurities from a mostly pure compound; final polishing step. |
| Scale Limitations | Can be cumbersome and solvent-intensive for large scales (>10 g).[3] | Highly scalable for industrial applications. |
| Key Principle | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase. | Differential solubility of the compound and impurities in a solvent at different temperatures.[4] |
Expert Recommendation: For a typical crude reaction mixture, a sequential approach is often best. Use column chromatography first to isolate the product from major impurities, then perform a recrystallization on the pooled, clean fractions to achieve the highest possible purity.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be frustrating when it doesn't behave as expected. Here are solutions to common problems.
Q: How do I select the perfect solvent for recrystallizing this compound?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but has very low solubility at low temperatures.[2] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).[5]
Step-by-Step Solvent Selection Protocol:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise, starting with about 0.5 mL.
-
Observe solubility at room temperature. If the compound dissolves completely, the solvent is too good and should be discarded.
-
If the compound is not soluble at room temperature, gently heat the test tube to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[2] Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.[6]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is the one that produces a large quantity of high-quality crystals upon cooling. For compounds related to this compound, common solvents include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane.[3]
Q: My compound is dissolved, but it won't crystallize out upon cooling. What should I do?
A: This is a classic sign that your solution is not sufficiently supersaturated or that nucleation has not been initiated.
Caption: Decision tree for inducing crystallization.
Q: I'm getting an oil instead of crystals ("oiling out"). How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.
-
Lower the Temperature: Switch to a lower-boiling point solvent that still meets the solubility criteria.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol). Then, add a "bad" or "anti-solvent" (e.g., water) dropwise while hot until the solution just turns cloudy.[6] This cloudiness is the point of saturation. Let it cool slowly from there.
Section 3: Mastering Column Chromatography
For complex mixtures, column chromatography is the workhorse of purification.
Q: What is a good starting solvent system for purifying this compound on silica gel?
A: Based on published procedures for structurally similar 2-aroylbenzothiazoles, a mobile phase consisting of ethyl acetate and hexane is an excellent starting point.[7]
Protocol for Determining the Optimal Mobile Phase:
-
Spot your crude material on a TLC plate.
-
Develop several plates in chambers containing different ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 20:80, 30:70).
-
The ideal solvent system will give your desired product a Retention Factor (Rf) value between 0.25 and 0.35 .
-
Causality: An Rf in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with different Rf values, without requiring an excessive volume of solvent.
Q: My separation is poor; the spots are too close together. How can I improve it?
A: Poor resolution on the column is a common issue that can be addressed systematically.
-
Decrease Mobile Phase Polarity: If the Rf values of your product and the impurity are too high (>0.5), they are moving too quickly. Decrease the proportion of the more polar solvent (ethyl acetate). For example, move from a 20:80 ethyl acetate/hexane system to a 10:90 system. This will increase the interaction with the polar silica gel, slowing the compounds down and improving separation.
-
Try a Different Solvent System: Sometimes, hexane/ethyl acetate doesn't provide enough selectivity. Consider switching to a system with different chemical properties, such as dichloromethane/methanol.
-
Check Column Packing: Poorly packed columns with cracks or channels lead to band broadening and terrible separation. Ensure you are using a proper slurry packing method.
-
Don't Overload the Column: A common mistake is loading too much crude material. A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1 for good separation.
Caption: Standard workflow for flash column chromatography.
Section 4: Purity Verification
Purification is incomplete until you have verified the purity of your final product.
Q: How can I be confident that my this compound is pure?
A: A single method is not sufficient. Use a combination of techniques to build a strong case for purity.
-
Chromatographic Methods:
-
TLC: The purified material should appear as a single spot in multiple different solvent systems.
-
HPLC/UHPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. An acceptable purity level for a synthetic intermediate is often >97%. Modern UHPLC systems coupled with mass spectrometry (LC-MS) can provide purity data and confirm the molecular weight of your compound simultaneously.[8][9]
-
-
Spectroscopic Methods:
-
NMR: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy are powerful tools. The spectra should show sharp signals corresponding to the this compound structure, with no unexplained peaks. Integration of the ¹H NMR signals should correspond to the correct proton ratios. Published spectra of similar compounds can serve as a reference.[7]
-
-
Physical Properties:
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
References
- University of Colorado, Boulder. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Mixed Solvent Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization Part 1.
- MySkinRecipes. (n.d.). This compound.
- Smolecule. (n.d.). Bis(benzo[d]thiazol-2-yl)methanone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- The Royal Society of Chemistry. (2020). New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur.
- Thermo Fisher Scientific. (n.d.). Increasing throughput of the LC-MS analysis of pesticide residues in food.
- PubMed. (n.d.). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Buy Bis(benzo[d]thiazol-2-yl)methanone | 4464-60-2 [smolecule.com]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Di(2-thiazolyl)methanone in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Di(2-thiazolyl)methanone (CAS No. 55707-55-6) in their experimental assays. As a heterocyclic ketone, this compound possesses valuable properties as a synthetic intermediate for novel pharmaceutical agents but its inherent hydrophobicity can present significant challenges in aqueous-based biological assays.[1] This document provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these solubility hurdles to ensure the generation of accurate and reproducible data.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental issues researchers face when working with this compound.
Q1: I've successfully dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic case of solvent-shifting precipitation . This compound is a hydrophobic molecule that dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[2] However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (like cell culture media or assay buffer), the overall polarity of the solvent system increases dramatically. The water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" of the solution and form a precipitate.[3] This is a common issue for compounds classified as BCS Class II or IV, which are characterized by low aqueous solubility.[][5]
Caption: Workflow illustrating compound precipitation upon dilution.
Q2: How can I visually identify compound precipitation, and what is its impact on my assay results?
A2: Precipitation can manifest in several ways:
-
Visible Cloudiness or Turbidity: The most obvious sign is the solution turning hazy or milky upon addition of the compound stock.
-
Particulates: You may observe small solid particles floating in the well or settled at the bottom.
-
Crystals: Over time, fine precipitates can aggregate into larger, visible crystals.
The impact on your data is severe and multifaceted. Precipitated compound is not bioavailable, leading to an actual concentration far lower than your calculated nominal concentration. This results in:
-
Underestimation of Potency (False Negatives): The compound may appear less active or completely inactive because the effective concentration reaching the target is too low.
-
Poor Reproducibility: The amount of precipitation can vary between wells, leading to high variability in your results.
-
Assay Artifacts: Solid particles can interfere with optical readings in absorbance, fluorescence, or luminescence-based assays.[6]
Q3: What is a safe concentration of DMSO for my cell-based assay?
A3: This is a critical parameter that must be empirically determined for your specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, sensitive cell lines may exhibit stress, altered gene expression, or other off-target effects at concentrations as low as 0.1% .[3][7][8][9] It is imperative to perform a vehicle tolerance experiment to determine the maximum acceptable DMSO concentration that does not impact your specific assay endpoint.
Part 2: A Step-by-Step Guide to Advanced Solubilization
When simple dilution of a DMSO stock is insufficient, a systematic approach to solubility enhancement is required. The following strategies are presented in order of increasing complexity. Crucially, for every new formulation, you must run a parallel vehicle control (the formulation without your compound) to ensure the excipients themselves do not interfere with the assay. [10]
Strategy 1: pH Adjustment
Mechanism of Action: The solubility of ionizable compounds is highly pH-dependent.[11] this compound contains basic nitrogen atoms within its thiazole rings. In an acidic environment (lower pH), these nitrogens can become protonated, forming a more soluble cationic salt.[12] Conversely, if the compound were acidic, increasing the pH would deprotonate it to form a more soluble anionic salt.
Protocol for pH-Based Solubility Screening:
-
Preparation: Prepare a series of assay buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use biologically compatible buffering agents (e.g., MES for acidic pH, HEPES or Tris for neutral/alkaline pH).
-
Stock Dilution: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 20 mM).
-
Test Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (ensure final DMSO % is below your cell line's tolerance limit).
-
Observation: Vortex each solution briefly and allow it to equilibrate at the assay temperature for 30-60 minutes.
-
Analysis: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Selection: Choose the pH that provides the best solubility without compromising the biological integrity of your assay system (e.g., enzyme activity, cell viability).
Strategy 2: Utilizing Co-solvents
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution.[] This reduction in polarity lowers the "pressure" on the hydrophobic compound, making it less likely to precipitate.[14]
Common Co-solvents for Biological Assays:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerol
-
Ethanol
Protocol for Co-solvent Screening:
-
Vehicle Tolerance: First, determine the maximum concentration of each co-solvent that is tolerated by your assay system (e.g., 1%, 2%, 5% v/v).
-
Buffer Preparation: Prepare your primary assay buffer containing the pre-determined, tolerated concentration of the co-solvent.
-
Compound Addition: Add the DMSO stock of this compound to the co-solvent-containing buffer.
-
Observation & Analysis: As with the pH screening, visually and/or quantitatively assess the solubility improvement. It is sometimes beneficial to try combinations, such as a buffer at an optimized pH that also contains a co-solvent.[10]
Strategy 3: Employing Surfactants
Mechanism of Action: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively being encapsulated and "hidden" from the aqueous environment, thus increasing its apparent solubility.[5][15][16][17]
Protocol for Surfactant-Based Solubilization:
-
Surfactant Selection: Choose a non-ionic surfactant, which is generally less disruptive to biological systems than ionic surfactants. Common choices include:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
-
Vehicle Tolerance: Determine the highest concentration of the surfactant that does not affect your assay. Often, concentrations just above the CMC are effective without causing toxicity.
-
Formulation: Prepare the assay buffer containing the desired concentration of the surfactant.
-
Compound Addition: Add the DMSO stock to the surfactant-containing buffer. Gentle vortexing can aid in micellar encapsulation.
-
Analysis: Assess for any remaining precipitation.
Strategy 4: Using Cyclodextrins
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18] They form inclusion complexes by encapsulating the hydrophobic guest molecule (this compound) within this cavity.[19][20] This complex is water-soluble due to the hydrophilic exterior, dramatically increasing the compound's solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity compared to parent cyclodextrins.[20][21]
Protocol for Cyclodextrin Complexation:
-
Vehicle Tolerance: Although generally safe, it is still crucial to test the tolerance of your assay system to the specific cyclodextrin being used (e.g., HP-β-CD) at various concentrations.[22]
-
Stock Preparation:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Add the DMSO stock of this compound directly into this HP-β-CD solution.
-
Vortex vigorously and/or sonicate briefly to facilitate the formation of the inclusion complex. This creates a new, highly concentrated aqueous stock of the complex.
-
-
Assay Dilution: Dilute this new aqueous stock directly into your assay buffer. Since the compound is already complexed, precipitation upon further dilution is much less likely.
Part 3: Summary and Troubleshooting Workflow
The choice of solubilization strategy depends on the specific requirements of your assay. The following table summarizes the key characteristics of each approach.
| Strategy | Mechanism | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases charge via protonation/deprotonation[12] | Assay-dependent | Simple, cost-effective | Only works for ionizable compounds; may alter biological activity |
| Co-solvents | Reduces solvent polarity[] | 1-5% (v/v) | Easy to implement | Can affect protein structure/function at higher concentrations |
| Surfactants | Micellar encapsulation[5] | > CMC (e.g., 0.01-0.1%) | Highly effective for very hydrophobic compounds | Can disrupt cell membranes or interfere with protein-protein interactions |
| Cyclodextrins | Inclusion complex formation[18][19] | 1-10% (w/v) | Low toxicity, highly effective, stable complexes[18][20] | Can be more expensive; potential for cholesterol extraction from cell membranes at high concentrations |
Troubleshooting Decision Tree
This workflow provides a logical path for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Popa, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved January 12, 2026, from [Link]
-
Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
I'MNOVATION. (2026). PH adjustment: Significance and symbolism. [Link]
-
Pignatello, R., et al. (2020). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sahu, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central. [Link]
-
Kou, S., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 12, 2026, from [Link]
-
Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzet.com [alzet.com]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Stabilizing Di(2-thiazolyl)methanone Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(2-thiazolyl)methanone and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges and ensure the stability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction of this compound and its metal complexes.
Q1: What is this compound and why is it used as a ligand?
A: this compound is a heterocyclic ketone with the molecular formula C₇H₄N₂OS₂.[1] It is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms (two nitrogen and two sulfur atoms from the thiazole rings, and one oxygen atom from the carbonyl group). This multidentate character allows it to form stable chelate complexes with a variety of metal ions.[2] The resulting metal complexes are of interest for their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents.[3][4]
Q2: Which metal ions are commonly complexed with this compound and similar thiazole-based ligands?
A: this compound and its derivatives can form stable complexes with a wide range of transition metals. Commonly used metal ions include, but are not limited to, Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Iron (Fe²⁺/Fe³⁺).[3][4][5] The choice of metal is dictated by the desired electronic, magnetic, or catalytic properties of the final complex.[5]
Q3: What factors generally influence the stability of this compound metal complexes?
A: The stability of these metal complexes is governed by several factors:
-
Nature of the Metal Ion: The stability of complexes with divalent transition metal ions often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[6][7] The charge and size of the metal ion are also crucial; higher charge density on the metal ion generally leads to more stable complexes.[7]
-
pH of the Solution: The pH of the reaction medium is critical as it can affect the protonation state of the ligand and the hydrolysis of the metal ion.[6][8] Most complexation reactions are carried out in a specific pH range to ensure the ligand is in its deprotonated, coordinating form.
-
Temperature: Complex formation is often an exothermic process, meaning lower temperatures can favor the stability of the final product.[6][9]
-
Solvent: The choice of solvent is important for dissolving both the ligand and the metal salt, and for stabilizing the resulting complex. Alcohols like methanol and ethanol are commonly used.[5]
-
Chelate Effect: As a multidentate ligand, this compound benefits from the chelate effect, where the formation of a ring structure with the metal ion enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.[10][11]
Q4: What are the primary modes of decomposition for these complexes?
A: The primary modes of instability for this compound metal complexes can include:
-
Hydrolysis: The ketone functional group in the ligand can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the decomposition of the complex.
-
Oxidation: If using air-sensitive metal ions like Co(II), oxidation to a higher oxidation state (e.g., Co(III)) can occur in the presence of atmospheric oxygen, potentially leading to a different complex or decomposition.[5]
-
Ligand Dissociation: In solution, an equilibrium exists between the complex and the free ligand and metal ion. Factors like pH, solvent, and temperature can shift this equilibrium towards dissociation.[11]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and handling of this compound metal complexes.
Problem 1: Low or No Yield of the Metal Complex
Q: I am following a standard procedure, but my reaction yield is consistently low or I'm not getting any product. What could be the issue?
A: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incorrect Stoichiometry | Ensure the molar ratios of your ligand and metal salt are accurate. For a typical 2:1 (ligand:metal) complex, using a slight excess of the ligand (e.g., 2.1 equivalents) can sometimes drive the reaction to completion.[5] |
| Suboptimal pH | The coordination of the thiazole nitrogen atoms is pH-dependent. If the pH is too low, the nitrogen atoms may be protonated, preventing coordination. If the pH is too high, the metal ion may precipitate as a hydroxide. Determine the optimal pH range for your specific metal-ligand system, often near neutral. A non-coordinating buffer may be necessary. |
| Poor Solubility | If either the ligand or the metal salt is not fully dissolved, the reaction will be incomplete. Try using a different solvent system or a co-solvent. For instance, if your reactants are poorly soluble in ethanol, consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5] Gentle heating can also aid dissolution.[5] |
| Reaction Time & Temperature | The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) if your complex is colored or UV-active. Consider extending the reaction time or moderately increasing the temperature. Conversely, some complex formations are favored at lower temperatures.[6][9] |
| Air-Sensitive Metal Ions | If you are using a metal ion prone to oxidation, such as Co(II), the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of undesired oxidation states.[5] |
Problem 2: The Product Precipitates as an Oily or Amorphous Solid
Q: My product is crashing out of solution as an oil or an amorphous powder, and I can't get it to crystallize. How can I obtain a crystalline product?
A: The formation of an oil or amorphous solid suggests that the precipitation is happening too quickly or that impurities are present.
Potential Causes & Solutions:
-
Rapid Precipitation:
-
Slower Addition of Reactants: Add the solution of the metal salt dropwise to the ligand solution with vigorous stirring. This maintains a lower concentration of the reactants and allows for more ordered crystal growth.[5]
-
Control the Temperature: Try running the reaction at a lower temperature to slow down the rate of complex formation and precipitation.
-
-
Purification and Recrystallization:
-
Wash Thoroughly: After initial filtration, wash the crude product with appropriate solvents to remove unreacted starting materials and by-products.
-
Recrystallization: This is a critical step for obtaining pure, crystalline material.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., DMF, ethanol, or a solvent mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. For very soluble complexes, vapor diffusion with an anti-solvent or slow evaporation may be necessary.
-
-
Problem 3: The Isolated Complex Decomposes Over Time
Q: I have successfully synthesized and isolated my this compound metal complex, but it seems to be unstable and decomposes upon storage. How can I improve its stability?
A: The long-term stability of the complex depends on its intrinsic properties and the storage conditions.
Potential Causes & Solutions:
-
Moisture and Atmospheric Oxygen:
-
Thorough Drying: Ensure the complex is completely dry before storage. Residual solvent or water can promote hydrolysis. Drying under vacuum is recommended.[3]
-
Inert Atmosphere Storage: For air-sensitive complexes, store them in a desiccator under an inert atmosphere (nitrogen or argon).
-
Protection from Light: Some complexes are light-sensitive. Store them in amber vials or in the dark.
-
-
Residual Acidity or Basicity:
-
Neutralization: Ensure that no residual acid or base from the synthesis is present in the final product, as this can catalyze decomposition. Wash the complex thoroughly during purification.
-
-
Thermal Instability:
-
Refrigeration: Store the complex at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential decomposition pathways.
-
Section 3: Experimental Protocols & Visualizations
General Workflow for Synthesis and Troubleshooting
The following diagram outlines a general workflow for the synthesis of this compound metal complexes and the key decision points for troubleshooting.
Caption: Bidentate chelation of a metal ion by this compound.
References
-
Complex formation of some transition metals with thiazole Schiff bases. (2025). ResearchGate. Retrieved from [Link]
- Studies of Proton-Ligand and Metal-Ligand Stability Constants of Cu(II) and Ni(II) Complexes of Substituted 1,3-Thiazines. (n.d.). Asian Journal of Chemistry.
- Durg, V., Patil, N., & Shivaprasad, K. H. (2012). Synthesis, Characterization and Microbial Activities of Metal Complexes with 2-[N-(2-Hydroxyphenyl)methylidinyl]amino-4,5. Asian Journal of Chemistry, 24(5), 2162-2164.
- Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. (2020).
- Stability constant of rare earth metal ion with substituted thiazole schiff base in mixed solvent media and thermodynamic parame. (2019).
- Naik, A. B., & Poharkar, M. S. (n.d.). Stability Constant of Rare Earth Metals with Substituted Thiazoles at 298.15K.
- Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). International Journal of Chemical Studies, 12(5), 131-134.
- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024). Canadian Journal of Chemistry.
- Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
-
Synthesis, Characterization Of Some Metal Complexes With 3-(Benzo[d]Thaizole-2-Yl)-9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f] [3][6][9]Dioxazonine–2,4 (3H)–Dicarboxylic Acid. Hydro-chloride (L–as–am) and Study their Biological Activity. (2021). International Journal Of Drug Delivery Technology.
- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.).
- Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. (n.d.).
- SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (n.d.). Request PDF.
- New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. (n.d.). The Royal Society of Chemistry.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PubMed Central.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
- troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. (n.d.). Benchchem.
- Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. (2025).
- Overview of the Chemistry of 2-Thiazolines. (n.d.).
- Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. (n.d.). Oriental Journal of Chemistry.
- New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. (n.d.). MDPI.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. (n.d.). MDPI.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute.
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Stability of Transition Metal Complexes. (2023). Chemistry LibreTexts.
- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evalu
- Stability of Metal Complexes. (n.d.). OUCI.
- Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (n.d.).
- Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace.
- Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. (n.d.). MDPI.
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Technical Support Center: Di(2-thiazolyl)methanone Stability and Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Di(2-thiazolyl)methanone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Degradation can compromise experimental outcomes, lead to inconsistent results, and waste valuable resources. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the purity and reactivity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic ketone used as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical integrity is paramount; the presence of degradation products can lead to unintended side reactions, lower yields of the desired final product, and introduce impurities that are difficult to separate, potentially compromising biological assays and regulatory approval processes.
Q2: What are the primary causes of this compound degradation?
Based on its chemical structure—a ketone linking two thiazole rings—the primary degradation pathways are:
-
Photodegradation: Thiazole-containing compounds can be susceptible to degradation upon exposure to UV or visible light.[2][3] This process can involve complex reactions, potentially with atmospheric oxygen, leading to significant structural changes.[2]
-
Hydrolysis: The central ketone group can undergo hydrolysis, a reaction catalyzed by the presence of moisture, especially under acidic or basic conditions.[4][5][6] While ketones are generally stable in neutral water, prolonged exposure to humidity can be detrimental.[7]
-
Oxidation: The electron-rich thiazole rings, particularly the sulfur atoms, are potential sites for oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of unwanted byproducts.[8]
-
Thermal Stress: The compound is known to decompose at its melting point (140-141 °C), indicating that elevated temperatures should be avoided during storage.[9]
Q3: What are the ideal short-term and long-term storage conditions?
While some suppliers suggest storage at room temperature, we recommend more stringent conditions to ensure maximum stability.[1][9]
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-Term: -20°C to -40°C. Short-Term (days-weeks): 2-8°C. | Lower temperatures significantly slow down the rates of all chemical degradation reactions.[10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture, which can cause hydrolysis. |
| Light | Store in an amber glass vial, wrapped in aluminum foil, or in a light-proof container inside a dark cabinet. | Prevents light-induced photodegradation, a known risk for thiazole-containing molecules.[2] |
| Moisture | Store in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel).[9][11][12] | Minimizes the risk of water-mediated hydrolysis of the ketone linkage. |
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter, providing a logical path to identify and resolve problems related to compound degradation.
Q4: I opened a new vial of this compound and it has a strong, unusual odor and a darker color than expected. Is it degraded?
A significant change in physical properties like color or odor is a strong indicator of chemical degradation.[13] Pure this compound should be a solid with a consistent color lot-to-lot. A darker, yellow-to-brown appearance or a pungent smell suggests the presence of impurities, which are likely degradation products.
Recommendation: Do not assume the material is pure. Before use, you must perform a purity analysis. A simple check like Thin Layer Chromatography (TLC) can give a quick indication, but a quantitative method like High-Performance Liquid Chromatography (HPLC) is required for a definitive assessment.
Q5: My HPLC analysis shows a main peak at the correct retention time, but there are several smaller, unidentified peaks. What could they be?
These additional peaks are almost certainly impurities resulting from degradation. The identity of these peaks depends on the specific stressor the compound was exposed to.
-
Peaks at lower retention times (more polar) could indicate hydrolysis products, where the ketone bridge might be cleaved, or oxidation products, such as sulfoxides.
-
Complex peak patterns could arise from photodegradation, which is known to produce a variety of rearranged products.[2][14]
Next Steps:
-
Quantify: Determine the area percentage of the main peak to assess if the purity is within your acceptable experimental range (e.g., >98%).
-
Identify: If the impurity levels are significant, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the degradation products.[15] This data is crucial for proposing their structures and understanding the degradation pathway.
-
Review: Scrutinize your storage and handling procedures against the best practices outlined in this guide. Was the compound exposed to light, air, or moisture?
Q6: My reaction yield is significantly lower than expected. Could degradation of my this compound be the cause?
Absolutely. If the starting material has partially degraded, its effective concentration is lower than what you weighed out. Furthermore, the degradation products themselves can interfere with the reaction, potentially quenching reagents or catalyzing side reactions. This emphasizes the need to confirm the purity of your starting material before beginning a synthesis.
Below is a troubleshooting workflow to diagnose suspected degradation.
Caption: Potential degradation pathways for this compound.
By adhering to these guidelines, you can significantly mitigate the risk of degradation, ensuring the reliability of your experiments and the integrity of your research. For further questions, please consult the Safety Data Sheet (SDS) from your supplier and the references below.
References
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis.
- Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid. (2024). YouTube.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC.
- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson.
- What does the hydrolysis of ketones yield? (2018). Quora.
- Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps.
- This compound CAS#: 55707-55-6. (n.d.). ChemicalBook.
- Safety Data Sheet: ≥98 %. (2025). Carl ROTH.
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed.
- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). PubMed Central.
- STABILITY: PHYSICAL AND CHEMICAL. (n.d.). Unknown Source.
- ANALYTICAL METHODS. (n.d.). Toxicological Profile for Diazinon - NCBI Bookshelf - NIH.
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Di(2-thiazolyl)methanone
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into a common chromatographic challenge: resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Di(2-thiazolyl)methanone. My objective is to move beyond generic advice and offer a structured, scientifically-grounded approach to not only fix the problem but also understand its root causes, ensuring robust and reliable analytical methods.
Part 1: Understanding the "Why"—Root Causes of Peak Tailing for this compound
Before we can effectively troubleshoot, we must understand the underlying chemical interactions between our analyte, the stationary phase, and the mobile phase. This compound, a key heterocyclic building block, possesses distinct structural features that make it prone to poor peak shape.[1]
FAQ: What are the primary chemical properties of this compound that cause peak tailing?
Answer: The propensity of this compound to exhibit peak tailing stems primarily from three interconnected factors: its basicity, its potential for metal chelation, and its interaction with the silica stationary phase.
-
Secondary Silanol Interactions: Standard reversed-phase HPLC columns are typically packed with silica particles bonded with a hydrophobic layer (like C18). However, the silica surface is not perfectly covered, leaving behind unreacted, polar silanol groups (Si-OH).[2][3] The nitrogen atoms within the two thiazole rings of this compound are basic and can become protonated. These positively charged sites can then form strong, secondary ionic interactions with ionized, negatively charged silanol groups (SiO⁻) on the silica surface.[4][5] This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic retention, resulting in a "tail" on the eluted peak.[3][6]
-
Metal Chelation: The structure of this compound, featuring a central ketone group flanked by two heterocyclic rings containing both nitrogen and sulfur, makes it an effective chelating agent. Trace metal impurities (such as iron, aluminum, or nickel) present in the silica matrix of the column packing or leached from stainless-steel components of the HPLC system (like frits and tubing) can act as active sites.[7][8][9] The analyte can chelate with these metal ions, creating another strong secondary retention mechanism that significantly contributes to peak tailing.[10][11]
-
Mobile Phase pH Mismatch: The ionization state of both the this compound molecule (a weak base) and the surface silanols (weak acids) is highly dependent on the mobile phase pH.[12][13] If the mobile phase pH is close to the pKa of the analyte, a mixture of its ionized and non-ionized forms will exist simultaneously, leading to peak broadening or splitting.[14] Similarly, at mid-range pH (approx. 4-7), silanol groups are partially ionized, maximizing their potential for detrimental secondary interactions with the basic analyte.[4]
Caption: Primary interactions causing peak tailing for this compound.
Part 2: The "How"—A Systematic Troubleshooting Workflow
Approach peak tailing methodically. Changing multiple parameters at once can obscure the true cause of the problem. The following workflow provides a logical sequence of steps to diagnose and resolve the issue efficiently.
Caption: Systematic workflow for troubleshooting peak tailing.
Part 3: In-Depth Troubleshooting FAQs & Protocols
This section expands on the workflow with detailed explanations, data, and actionable protocols.
Q1: How do I correctly select and optimize the mobile phase pH?
Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds like this compound. The goal is to operate at a pH where the silanol groups are fully protonated (non-ionic), which minimizes the secondary ionic interactions.
For this reason, a low pH range of 2.5 to 3.5 is highly recommended .[2][15] In this range, surface silanols (pKa ~3.5-4.5) are predominantly in their neutral Si-OH form, effectively eliminating the primary cause of tailing.[3][8] While the analyte will be protonated and positively charged, the absence of corresponding negative charges on the stationary phase prevents strong ionic retention.
It is crucial to use a buffer to maintain a stable pH. Unbuffered acidic mobile phases can have inconsistent pH, leading to poor reproducibility.
Table 1: Recommended Buffers for Low pH Mobile Phases
| Buffer System | Effective pH Range | UV Cutoff (nm) | Compatibility Notes |
|---|---|---|---|
| Formic Acid / Ammonium Formate | 2.8 - 4.8 | ~210 | Excellent for LC-MS applications.[16] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | ~210 | Good for LC-MS, but in a less optimal pH range for silanol suppression.[15] |
| Phosphoric Acid / Phosphate Salts | 2.1 - 3.1 & 6.2 - 8.2 | ~200 | Excellent buffering capacity at low pH. Not compatible with LC-MS . Can precipitate with high acetonitrile concentrations.[17] |
Experimental Protocol 1: Systematic Mobile Phase pH Screening
-
Preparation: Prepare separate aqueous mobile phase A solutions buffered at pH 2.5, 3.0, and 3.5 using 25 mM potassium phosphate (for UV detection) or 0.1% formic acid (for MS detection). Mobile phase B will be Acetonitrile or Methanol.
-
System Equilibration: Starting with the pH 3.5 mobile phase, equilibrate the column with your initial gradient conditions for at least 20 column volumes or until the baseline is stable.
-
Analysis: Inject a standard solution of this compound. Record the chromatogram and calculate the USP tailing factor.
-
Iteration: Sequentially switch to the pH 3.0 and then the pH 2.5 mobile phases. Ensure the system is thoroughly flushed and re-equilibrated between each pH change.
-
Evaluation: Compare the tailing factors from the three runs. Select the pH that provides the best peak symmetry (closest to 1.0) without compromising retention or resolution from other compounds of interest.
Q2: When and how should I use a mobile phase additive like Triethylamine (TEA)?
Answer: If adjusting the pH alone is insufficient, especially when using older columns (Type A silica) or if operating at a mid-range pH is unavoidable, a basic additive is a classic solution.[18] Additives like Triethylamine (TEA) act as "silanol suppressors."[19]
Mechanism: TEA is a small, basic amine that is added to the mobile phase at a low concentration (e.g., 0.1% or ~10-20 mM).[2] It has a stronger affinity for the active silanol sites than the analyte. It effectively saturates these sites, "masking" them and preventing the this compound from engaging in secondary interactions.[17] While effective, modern high-purity columns have made the routine use of TEA less necessary.[18]
Protocol for Using TEA:
-
Add 0.1% to 0.2% v/v of high-purity TEA to the aqueous component of your mobile phase.[19]
-
Adjust the pH of this solution to your desired setpoint (e.g., 7.0) using an acid like acetic acid.
-
Thoroughly mix and degas the mobile phase.
-
Crucially, dedicate a column to methods using TEA. These additives can be difficult to wash out completely and may alter the column's selectivity permanently.
Q3: My peak shape is still poor. Could it be my column?
Answer: Absolutely. The column is the heart of the separation, and its chemistry is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.
Table 2: Comparison of HPLC Column Technologies for Basic Analytes
| Column Technology | Description | Advantages for this compound |
|---|---|---|
| High-Purity, End-Capped Type B Silica | Modern columns made from silica with very low metal content (<10 ppm) and where most residual silanols are chemically deactivated ("capped").[16] | This should be the default choice. Drastically reduces the number of active silanol sites available for secondary interactions.[2] |
| Polar-Embedded Phase | A C18 phase that incorporates a polar group (e.g., amide, carbamate) near the silica surface. | The polar group shields the analyte from residual silanols. Offers alternative selectivity and is often compatible with 100% aqueous mobile phases.[20] |
| Organo-Silica Hybrid Phase | The silica particle itself is a hybrid of silica and organic polymer. | These columns have fewer surface silanols and exhibit enhanced stability at higher pH values, offering an alternative strategy to improve peak shape by deprotonating the basic analyte.[7][18] |
| Type A Silica (Legacy) | Older silica chemistry with higher metal content and more acidic, active silanol groups.[2][17] | Generally not recommended for new method development with basic compounds due to inherent peak tailing issues. |
If you are using an older or generic L1 (C18) column, switching to a modern, high-purity, end-capped column specifically marketed for the analysis of basic compounds is one of the most effective changes you can make.[16][20]
Experimental Protocol 2: Column Flushing and Decontamination
If you suspect column contamination (from metals or strongly retained impurities) is the cause, a rigorous wash can restore performance.
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Acid Wash: Flush the column with 20 column volumes of HPLC-grade water with 0.1% Formic Acid.
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash: Flush with 20 column volumes of Isopropanol.
-
Re-equilibration: Return to your mobile phase conditions and allow ample time for the baseline to stabilize before reconnecting the detector. Note: Always check the column manufacturer's guidelines for recommended wash solvents and pH limits.
Q4: What other instrumental or sample preparation factors should I check?
Answer: Even with an optimized mobile phase and a high-quality column, other factors can degrade peak shape.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly to avoid dead volumes.[20]
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[9] Dissolving this compound in a much stronger solvent (e.g., 100% Acetonitrile) when your starting condition is 95% aqueous can cause peak distortion.
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[6] To check for this, prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). If the peak shape improves significantly at lower concentrations, overload is a contributing factor.[9]
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
ResearchGate. The Secrets of Good Peak Shape in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Phenomenex Blog. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?[Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
-
National Institutes of Health (NIH). (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]
-
ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?[Link]
-
MySkinRecipes. This compound. [Link]
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- 20. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of Di(2-thiazolyl)methanone
A Guide to Minimizing Impurities and Maximizing Yield
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of Di(2-thiazolyl)methanone. As a key intermediate and structural motif in various pharmacologically active compounds, achieving high purity of this ketone is paramount. This guide, curated by our Senior Application Scientists, moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategy.
Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through two primary, yet interconnected, pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
-
The Grignard-Mediated Pathway: This convergent approach involves the formation of a 2-thiazolyl Grignard reagent, which then reacts with a suitable electrophile.
-
The Oxidation Pathway: A two-step sequential route where Di(2-thiazolyl)methanol is first synthesized and then oxidized to the target ketone.
Each pathway presents a unique set of challenges and potential impurities. This guide will dissect these challenges and provide actionable solutions.
Diagram: Core Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide: Impurity Minimization in Practice
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: My Grignard reaction of 2-bromothiazole is sluggish and gives low yields. What's going wrong?
A1: The successful formation of 2-thiazolylmagnesium bromide is highly sensitive to reaction conditions. Several factors can inhibit this critical step.
Causality: The carbon-bromine bond in 2-bromothiazole is activated, but the Grignard formation can be hampered by the passivating oxide layer on the magnesium metal and the presence of trace amounts of water or oxygen.[1] The Grignard reagent, once formed, is a strong base and nucleophile, making it reactive with any protic sources.[2][3]
Troubleshooting Steps:
-
Magnesium Activation: The layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[1]
-
Protocol: Before adding the 2-bromothiazole, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous THF.[1] A gentle warming or sonication should initiate the reaction, evidenced by bubble formation and a slight exothermic event.
-
-
Solvent and Glassware Purity: Grignard reagents are readily destroyed by water.
-
Protocol: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.[1] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Initiation Difficulty: Sometimes, even with activators, the reaction is slow to start.
-
Protocol: In a separate, dry flask, prepare a small, concentrated solution of 2-bromothiazole in anhydrous THF. Add this directly to the magnesium turnings to create a high local concentration, which can facilitate initiation. Once the reaction starts, add the remaining 2-bromothiazole solution dropwise.
-
Q2: I'm observing significant byproducts in my Grignard reaction, including a white precipitate and a high-boiling point impurity. What are these and how can I prevent them?
A2: The primary byproducts are typically from Wurtz-type coupling and reactions with atmospheric components.
Causality:
-
4,4'-Bithiazole (Wurtz Coupling): The Grignard reagent can react with unreacted 2-bromothiazole to form a C-C coupled dimer. This is more prevalent if the local concentration of the Grignard reagent is low compared to the halide.
-
Thiazole: The highly basic Grignard reagent can be protonated by trace water in the solvent or glassware, leading back to the parent heterocycle.[4]
-
Oxidation/Carbonation Products: Exposure to oxygen (O₂) or carbon dioxide (CO₂) can lead to oxidized species or the corresponding carboxylic acid after workup.[2]
Preventative Measures & Protocols:
| Impurity | Likely Cause | Prevention Strategy & Protocol |
| 4,4'-Bithiazole | Reaction of Grignard with starting material | Slow Addition: Add the 2-bromothiazole solution dropwise to the activated magnesium. This maintains a low concentration of the halide in the presence of the forming Grignard reagent. |
| Thiazole | Protonation by trace H₂O | Rigorous Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[5] |
| Thiazole-2-carboxylic acid | Reaction with CO₂ | Inert Atmosphere: Purge the reaction flask thoroughly with N₂ or Ar before starting and maintain a gentle positive pressure. Avoid any air leaks. |
Q3: The oxidation of my Di(2-thiazolyl)methanol to the ketone is incomplete or forms a dark, tarry mixture. How can I improve this step?
A3: Incomplete oxidation and degradation are common issues stemming from the choice of oxidant and reaction conditions. The thiazole ring system can be sensitive to harsh oxidizing agents.
Causality: While many oxidants can convert secondary alcohols to ketones, strong, non-selective oxidants can lead to ring-opening or polymerization of the electron-rich thiazole rings. Milder, more controlled oxidation methods are required. An interesting and mild method involves treatment with sulfuric acid in the presence of oxygen, which proceeds through a thiazoline intermediate.[6][7]
Recommended Oxidation Protocols:
| Oxidizing System | Conditions | Advantages | Potential Issues |
| H₂SO₄ / O₂ | H₂SO₄ (cat.), DME/H₂O, 80°C, O₂ bubbling | Mild, high-yielding, and avoids heavy metals.[6][7] | Requires careful temperature control. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, reflux | Good for allylic/benzylic-type alcohols. Relatively mild. | Requires a large excess of freshly activated MnO₂. Reaction times can be long. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, fast, and high-yielding. | Reagent is expensive and can be shock-sensitive. |
Troubleshooting Flowchart for Oxidation:
Caption: Decision-making workflow for troubleshooting the oxidation step.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better: the direct Grignard route or the two-step oxidation route? A: The "better" route depends on your specific circumstances.
-
Direct Grignard Route (Pathway A): This is more convergent and has fewer steps. However, it can be challenging to find a reliable source for the thiazole-2-carbonyl chloride electrophile, and its reaction with the Grignard reagent can sometimes lead to double addition or other side reactions.
-
Oxidation Route (Pathway B): This route is often more reliable and easier to control. Thiazole-2-carboxaldehyde is a more common starting material. The key challenge lies in achieving a clean and complete oxidation in the second step. For laboratory-scale synthesis focused on high purity, Pathway B is often preferred.
Q: How can I best purify the final this compound product? A: The product is typically a solid.
-
Column Chromatography: This is the most effective method for removing both polar (unreacted alcohol) and non-polar (coupling byproducts) impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[8]
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final purification step. Solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Q: What are the key analytical techniques to assess the purity of my final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
GC-MS: Excellent for identifying volatile impurities and byproducts, giving you a clear picture of the impurity profile.[8]
-
HPLC: The preferred method for quantitative purity analysis (e.g., determining purity as a percentage).
Detailed Experimental Protocols
Protocol 1: Synthesis of Di(2-thiazolyl)methanol (Precursor for Pathway B)
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Via syringe, add ~10% of the total volume of anhydrous THF.
-
Initiation: Gently warm the flask until the brown color of the iodine disappears.
-
Addition: In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF. Once initiation is confirmed, add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the resulting dark brown solution for 1 hour at room temperature.
-
Coupling: Cool the Grignard solution to 0°C in an ice bath. Prepare a solution of thiazole-2-carboxaldehyde (0.95 eq.) in anhydrous THF and add it dropwise via the dropping funnel.
-
Quenching: After stirring for 2 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
Protocol 2: Oxidation to this compound (H₂SO₄/O₂ Method)
Adapted from Bellina et al.[6]
-
Setup: In a round-bottom flask, dissolve Di(2-thiazolyl)methanol (1.0 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.).
-
Oxidation: Heat the mixture to 80°C and bubble a steady stream of oxygen (O₂) gas through the solution via a long needle.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as described in the FAQ section.
References
-
Bellina, F., Ciucci, D., & Rossi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]
-
ResearchGate. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link]
-
The Royal Society of Chemistry. (2020). New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
MDPI. (2011). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of Di(2-thiazolyl)methanone
Welcome to the technical support center for the synthesis of Di(2-thiazolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and scalable synthesis of this important compound.
Introduction
This compound is a key building block in medicinal chemistry, finding applications in the synthesis of various biologically active molecules. Its preparation, while seemingly straightforward, can present several challenges, particularly when scaling up the reaction. This guide provides a comprehensive overview of the most common synthetic routes, focusing on practical, field-proven insights to overcome common hurdles and optimize your synthesis for yield, purity, and scalability.
Core Synthetic Strategies and Troubleshooting
There are two primary strategies for the synthesis of this compound:
-
Organometallic Route: This involves the reaction of a 2-thiazolyl organometallic species (either a Grignard reagent or an organolithium compound) with a suitable acylating agent.
-
Oxidation Route: This strategy involves the synthesis of the corresponding alcohol, di(2-thiazolyl)methanol, followed by its oxidation to the desired ketone.
This guide will delve into the intricacies of each approach, providing detailed troubleshooting for the common issues encountered.
Part 1: The Organometallic Route - A Deep Dive into Grignard and Organolithium Chemistry
The use of 2-thiazolyl Grignard or organolithium reagents is a powerful method for the formation of the carbon-carbon bond necessary to construct the ketone. However, the unique electronic properties of the thiazole ring can make the formation and reaction of these organometallics challenging.
Method A: The Grignard Approach
This method typically involves the reaction of 2-bromothiazole with magnesium metal to form the 2-thiazolylmagnesium bromide, which is then reacted with an appropriate acylating agent like N,N-dimethyl-2-thiazolecarboxamide.
Question: My Grignard reaction with 2-bromothiazole is not initiating. What are the common causes and how can I fix it?
Answer:
Failure to initiate is the most common problem when preparing Grignard reagents from heteroaryl halides. This is often due to the passivating oxide layer on the magnesium surface and the electronic nature of the thiazole ring.[1][2] Here’s a systematic approach to troubleshooting:
-
Magnesium Activation is Crucial: The magnesium surface is coated with a layer of magnesium oxide (MgO) that prevents the reaction with 2-bromothiazole.[1] Effective activation is key.
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask containing magnesium and a small amount of solvent. The iodine reacts with the magnesium surface, exposing fresh metal.[2] The disappearance of the characteristic purple or brown color of iodine is an indicator of activation.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. The reaction produces ethylene gas, which can be observed as bubbling, and magnesium bromide, which helps to further activate the surface.[1]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is flame-dried or oven-dried and assembled hot under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred as it is a better solvating agent for the Grignard reagent.[1]
-
Initiation Temperature: While the overall reaction is exothermic, gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction should be controlled to maintain a gentle reflux.
Question: My Grignard reaction starts but then turns dark and the yield is low. What is happening?
Answer:
A dark-colored reaction mixture and low yield often indicate side reactions. The primary culprit is often Wurtz-type coupling, where the Grignard reagent reacts with the starting 2-bromothiazole.[2]
-
Slow Addition of 2-Bromothiazole: Add the 2-bromothiazole solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the halide low, minimizing the coupling side reaction.
-
Reaction Temperature: Avoid excessive heating. The reaction is exothermic, and once initiated, it should be self-sustaining. If external heating is required after initiation, it may indicate a problem with the quality of the reagents.
Method B: The Organolithium Approach
An alternative to the Grignard reagent is the use of 2-lithiothiazole. This is typically generated by halogen-metal exchange from 2-bromothiazole and an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures.
Question: I am getting low yields and multiple byproducts when using the 2-lithiothiazole route. What are the likely causes?
Answer:
Working with organolithium reagents requires stringent control of reaction conditions, especially temperature.
-
Temperature Control is Critical: The halogen-metal exchange reaction with n-BuLi is typically performed at very low temperatures (-78 °C, dry ice/acetone bath) to prevent side reactions, such as attack of the n-BuLi or the 2-lithiothiazole on the thiazole ring itself.[3] Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.
-
Purity of Reagents: The purity of the 2-bromothiazole and the n-BuLi is paramount. Titrate your n-BuLi solution before use to determine its exact concentration. Impurities in the 2-bromothiazole can lead to undesired side reactions.
-
Choice of Acylating Agent: The choice of the acylating agent is important. N,N-dimethyl-2-thiazolecarboxamide is often used. Ensure it is pure and dry before use.
Part 2: The Oxidation Route - From Alcohol to Ketone
This two-step approach involves the initial synthesis of di(2-thiazolyl)methanol, followed by its oxidation to this compound. This route can be advantageous as it avoids the challenges of preparing and handling the sensitive thiazolyl organometallic species.
Step 1: Synthesis of Di(2-thiazolyl)methanol
This intermediate is typically prepared by the reaction of 2-lithiothiazole with 2-thiazolecarboxaldehyde. The same considerations for the generation and handling of 2-lithiothiazole as described above apply here.
Step 2: Oxidation of Di(2-thiazolyl)methanol
The oxidation of the secondary alcohol to the ketone is a critical step. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.
Question: I am experiencing low yields and/or over-oxidation during the oxidation of di(2-thiazolyl)methanol. What are the best practices?
Answer:
The thiazole rings can be sensitive to harsh oxidizing conditions. Therefore, the use of mild and selective oxidizing agents is recommended.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and effective reagent for the oxidation of allylic, benzylic, and heteroaromatic alcohols.[4][5]
-
Activation: The activity of commercial MnO₂ can be variable. It is often recommended to activate it by heating at a high temperature (e.g., 120 °C) under vacuum before use.[5]
-
Stoichiometry: A large excess of MnO₂ (5-10 equivalents) is often required for complete conversion.
-
Solvent: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating.[6]
-
Work-up: The solid MnO₂ and its reduced form are removed by filtration. Thoroughly washing the filter cake with a more polar solvent like ethyl acetate or acetone can help to recover any adsorbed product.[5]
-
-
Pyridinium Chlorochromate (PCC): PCC is another mild oxidant that can be used for this transformation.[7][8][9][10]
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the formation of a tar-like material.[7] The addition of an adsorbent like Celite or molecular sieves can simplify the work-up.[7]
-
Acidity: PCC is acidic and may not be suitable for substrates with acid-labile functional groups.[8]
-
Work-up: The work-up involves filtering off the chromium salts and washing the filter cake. The filtrate is then typically washed with aqueous solutions to remove pyridinium salts.
-
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures.[11][12][13][14][15]
-
Temperature Control: The reaction must be carried out at low temperatures (typically -78 °C) to avoid side reactions and decomposition of the active oxidant.[12][15]
-
Odor: A significant drawback of the Swern oxidation is the formation of the volatile and malodorous dimethyl sulfide as a byproduct.[11] The work-up should be performed in a well-ventilated fume hood, and glassware can be rinsed with bleach to neutralize the odor.
-
Epimerization: If there is a stereocenter alpha to the newly formed ketone, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can help to minimize epimerization.[11]
-
Table 1: Comparison of Mild Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| MnO₂ | DCM or CHCl₃, rt to reflux | Mild, easy work-up (filtration) | Requires large excess, variable activity |
| PCC | DCM, rt | Mild, commercially available | Toxic chromium waste, acidic, tar formation |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Mild, high yields, good for sensitive substrates | Requires low temperatures, malodorous byproduct |
Part 3: Purification of this compound
Proper purification is essential to obtain this compound of high purity, which is critical for its use in subsequent synthetic steps.
Question: What are the recommended methods for purifying this compound?
Answer:
The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for purifying crystalline solids on a large scale.
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[16][17][18]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, or if the impurities have similar solubility profiles, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Grignard Route (Small Scale)
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen.
-
Add anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromothiazole solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction with Acylating Agent:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of N,N-dimethyl-2-thiazolecarboxamide (0.9 equivalents) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Protocol 2: Oxidation of Di(2-thiazolyl)methanol with Activated MnO₂
-
Reaction Setup:
-
To a solution of di(2-thiazolyl)methanol (1.0 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).
-
Stir the suspension vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate.
-
-
Work-up and Purification:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite.
-
Wash the filter cake thoroughly with DCM and then with a more polar solvent like ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Visualizations
Workflow for Troubleshooting Grignard Reaction Initiation
Caption: Troubleshooting workflow for Grignard reaction initiation.
Synthetic Pathways to this compound
Caption: Overview of synthetic routes to this compound.
References
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Pautler, C. V., & Stang, P. J. (2018). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. Molecules, 23(9), 2209.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
- Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(23), 4337-4338.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Moon, S. (2024, December 21). PCC Oxidation of a Primary/Secondary Alcohol [Video]. YouTube. [Link]
-
Reddit. (n.d.). r/Chempros - MnO2 Activation/Preparation for Alcohol Oxidation? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]
- Le Grognec, E., & Felpin, F.-X. (2016). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO₂. Comptes Rendus Chimie, 19(1), 101-105.
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]
- Ashby, E. C., & Noding, S. A. (1979). Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 44(24), 4371–4377.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Fustero, S., Piera, J., & Sanz-Cervera, J. F. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(11), 4745–4811.
- Dondoni, A., & Perrone, D. (1996). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. Organic Syntheses, 73, 21.
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Column Chromatography of Dyes Separation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
- Sowinski, J. A., & Toogood, P. L. (1996). Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano)methyl]thiazoles. The Journal of Organic Chemistry, 61(22), 7671–7676.
- Zhang, W., et al. (2020). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 25(18), 4203.
- Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 943–947.
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
YouTube. (2020, October 13). Column Chromatography Separation of Dye Components [Video]. [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Retrieved from [Link]
- Caillet, S., et al. (2012). Column Chromatography for Terpenoids and Flavonoids. In Recent Advances in Pharmaceutical Sciences II. IntechOpen.
-
ResearchGate. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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troubleshooting unexpected results in Di(2-thiazolyl)methanone experiments
Welcome to the Technical Support Center for Di(2-thiazolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments with this versatile heterocyclic ketone. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to resolve unexpected outcomes and optimize your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and analysis of this compound.
Q1: What are the primary applications of this compound?
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of novel antifungal and antibacterial agents.[1] Its unique structure, featuring two thiazole rings linked by a carbonyl group, makes it an excellent building block in heterocyclic chemistry. Furthermore, it serves as a ligand in metal-catalyzed reactions, where it can enhance catalytic efficiency.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption and potential degradation.[1]
Q3: Which analytical techniques are most suitable for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and identify potential impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and thiazole ring vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
Q4: I am observing a persistent impurity in my this compound sample. What could it be?
Common impurities can arise from starting materials or side reactions during synthesis. Without specific analytical data, it is difficult to pinpoint the exact impurity. However, potential candidates include unreacted 2-substituted thiazole starting materials, over-alkylation products if applicable to the synthetic route, or products of thiazole ring opening under harsh basic or acidic conditions. It is crucial to obtain NMR and MS data of the impurity for accurate identification.
II. In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to more complex experimental challenges.
Issue 1: Low Yield in the Synthesis of this compound
A common synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, di(2-thiazolyl)methanol, or the coupling of a 2-lithiothiazole with a thiazole-2-carbonyl derivative. Low yields in such reactions can be traced back to several factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Lithiation | If using an organolithium-based route, incomplete formation of 2-lithiothiazole from 2-bromothiazole and n-butyllithium is a frequent issue. This can be due to residual moisture in the solvent or glassware, or insufficiently low temperatures. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).- Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).- Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the lithiation step. |
| Side Reactions of Organolithium Reagent | 2-Lithiothiazole can be unstable at higher temperatures and may undergo side reactions. It can also react with the product, this compound, leading to the formation of a tertiary alcohol. | - Add the electrophile (e.g., thiazole-2-carbonyl chloride) slowly to the 2-lithiothiazole solution at -78 °C.- Do not allow the reaction to warm up prematurely. |
| Inefficient Oxidation | When synthesizing from di(2-thiazolyl)methanol, the choice of oxidizing agent and reaction conditions are critical. Over-oxidation or incomplete conversion can occur. | - Use mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] |
| Product Degradation | The thiazole ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other degradation pathways. | - Maintain a neutral or mildly acidic/basic pH during workup and purification.- Avoid prolonged exposure to harsh conditions. |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or extra peaks in NMR/MS spectra indicates the formation of byproducts. Understanding the reactivity of the thiazole moiety is key to identifying and mitigating these side reactions.
Common Byproducts and Their Formation Mechanisms:
| Unexpected Product | Plausible Mechanism | Mitigation Strategy |
| 3,5-Diaryl-1,2,4-thiadiazoles | An unexpected condensation of thioamides can occur in the presence of certain reagents, leading to thiadiazole formation instead of the desired thiazole product.[3] This is more likely if thioamide-like impurities are present. | - Ensure high purity of starting materials.- Carefully control stoichiometry, especially when using coupling agents. |
| Ring-Opened Products (Thioamides/Esters) | The thiazolone ring, a related structure, is known to undergo ring-opening in the presence of bases (like NaOR in ROH) or Lewis acids (like BF₃·OEt₂) in alcoholic solvents.[4] The thiazole ring in this compound may exhibit similar reactivity under certain conditions. | - Avoid strong bases or Lewis acids, especially in nucleophilic solvents like methanol or ethanol, during workup and purification.- If a basic or acidic wash is necessary, perform it quickly at low temperatures. |
| Over-reduction/Over-oxidation Products | If the synthesis involves reduction of a precursor or oxidation of an alcohol, using overly harsh or non-selective reagents can lead to undesired products. For example, reduction of the ketone to a methylene group or oxidation leading to ring cleavage. | - Use selective reagents (e.g., NaBH₄ for ketone reduction, MnO₂ for allylic/benzylic alcohol oxidation).- Monitor the reaction carefully and stop it once the starting material is consumed. |
Proposed Mechanism for Thiazole Ring Opening
Caption: Simplified mechanism of nucleophile-induced thiazole ring opening.
Issue 3: Challenges in Purification
This compound can be challenging to purify due to its polarity and potential for co-elution with structurally similar impurities.
Purification Strategies and Troubleshooting:
| Challenge | Explanation | Recommended Solutions |
| Co-elution of Impurities in Column Chromatography | The product and certain byproducts may have very similar polarities, making separation by standard silica gel chromatography difficult. | - Solvent System Optimization: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a third solvent (e.g., dichloromethane or methanol) can sometimes improve separation.- Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel (C18) for chromatography. |
| Product Insolubility/Crystallization Issues | The product may be a solid that is difficult to recrystallize or may crash out of solution during column chromatography. | - Recrystallization Solvent Screening: Test a variety of solvents and solvent pairs to find suitable conditions for recrystallization. Common choices include ethanol, isopropanol, acetone, or mixtures with water.- Trituration: If recrystallization is difficult, trituration with a non-polar solvent like hexane or diethyl ether can help remove soluble impurities. |
| Formation of Insoluble Hydrazones | Aldehyde and ketone impurities can be removed by reaction with reagents like 2,4-dinitrophenylhydrazine to form insoluble aryl hydrazones, which can then be filtered off.[5] This technique can be adapted to purify the final product if it is contaminated with other carbonyl compounds. | - Treat the crude product solution with a stoichiometric amount of 2,4-dinitrophenylhydrazine.- Heat the mixture to facilitate the reaction.- Filter the solution to remove the precipitated hydrazone.[5] |
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound via Oxidation
This protocol is adapted from general procedures for the oxidation of secondary alcohols to ketones.
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Dissolve Substrate: In a round-bottom flask, dissolve di(2-thiazolyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
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Add Oxidant: Add an excess of activated manganese dioxide (MnO₂, ~10 equivalents) to the solution.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
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Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with additional solvent.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified product (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Expected Signals: The spectrum of this compound is expected to show characteristic signals for the protons on the thiazole rings. Analogous structures like benzo[d]thiazol-2-yl(phenyl)methanone show aromatic protons in the range of 7.5-8.7 ppm.[2] The exact chemical shifts will depend on the specific structure and solvent.
IV. References
-
MySkinRecipes. This compound. [Link]
-
The Royal Society of Chemistry. New synthesis of 2‐aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. [Link]
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National Institutes of Health. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. [Link]
-
SUPPORTING MATERIALS. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
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The Royal Society of Chemistry. Supporting Information for. [Link]
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ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
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ResearchGate. Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
National Institutes of Health. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. [Link]
-
Wiley Online Library. NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. [Link]
-
International Union of Crystallography. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. [Link]
-
ResearchGate. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
-
Semantic Scholar. Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities. [Link]
-
National Institutes of Health. (2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone. [Link]
-
ResearchGate. Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]
-
The Royal Society of Chemistry. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. [Link]
-
National Institutes of Health. Mesoionic Thiazol-5-ylidenes as Ligands for Transition Metal Complexes. [Link]
-
ResearchGate. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. [Link]
-
MDPI. New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. [Link]
-
MDPI. Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. [Link]
-
ResearchGate. Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]
-
Google Patents. Purification of aqueous dye solutions.
-
Lirias. Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. [Link]
Sources
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- 4. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]
addressing low bioactivity of synthesized Di(2-thiazolyl)methanone derivatives
Technical Support Center: Di(2-thiazolyl)methanone Derivatives
Introduction
This compound derivatives represent a promising class of heterocyclic compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The core thiazole moiety is a key pharmacophore present in numerous FDA-approved drugs.[3] However, researchers often face a significant hurdle: promising in silico results that fail to translate into meaningful in vitro or in vivo bioactivity. This guide provides a structured, in-depth troubleshooting framework to diagnose and resolve common issues leading to the low bioactivity of newly synthesized this compound derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering unexpectedly low bioactivity.
Q1: My newly synthesized this compound derivative shows no activity in my primary assay. Where should I begin troubleshooting?
Start by systematically verifying the fundamentals. Low bioactivity is often not a result of a single catastrophic failure but a combination of subtle issues. The first step is to confirm the identity, purity, and integrity of your compound. Then, critically evaluate its physicochemical properties , such as solubility, under the specific conditions of your biological assay.[4][5][6]
Q2: I've confirmed the structure with ¹H NMR, so the compound should be correct. Could the synthesis still be the problem?
Yes. While ¹H NMR is excellent for structural confirmation, it may not reveal the presence of small amounts of highly active impurities or subtle structural isomers that could affect your results.[7] Standard NMR may also not detect non-proton-containing impurities.[8] Issues like suboptimal reaction conditions, impure reagents, or product degradation during workup can significantly impact the final compound's quality.[9] We recommend orthogonal analytical methods, like HPLC and mass spectrometry, to establish purity with higher confidence.[8][10]
Q3: How can I determine if my compound is stable enough for my biological experiments?
The stability of the thiazole ring can be influenced by the assay conditions (pH, temperature, presence of redox agents).[11] A simple way to check for stability is to incubate your compound in the complete assay buffer (including all components except the target protein or cells) for the full duration of your experiment. Afterwards, analyze the sample using HPLC or LC-MS to see if any degradation peaks have appeared.
Q4: Is it possible that my biological assay is flawed, rather than my compound?
Absolutely. Assay interference is a common cause of misleading results.[12] Thiazole-containing compounds, in particular, can sometimes interfere with assay readouts, for example, through light absorption in colorimetric or fluorometric assays.[13] Always run appropriate controls, including testing your compound in the assay without the biological target to check for direct interference with the detection method.
Section 2: In-Depth Troubleshooting Guide
If the initial FAQs do not resolve your issue, a more systematic approach is required. This guide is structured to help you diagnose problems from the compound itself to the biological testing environment.
Problem Area: Compound Identity, Purity, and Integrity
The most fundamental reason for a lack of bioactivity is an issue with the compound itself. Before investing more time and resources in biological assays, it is critical to ensure your material is what you think it is and is sufficiently pure. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds to ensure the observed biological effect is accurate.[7]
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Confirm Structural Identity: While ¹H NMR is a primary tool, consider running ¹³C NMR and 2D NMR (like COSY and HSQC) to unambiguously assign all atoms and confirm connectivity. This is especially important if there is a possibility of regioisomer formation during synthesis.
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Assess Purity with Orthogonal Methods: No single method can definitively determine purity.[10][14] A combination of techniques is the gold standard.
-
HPLC Analysis: Provides a high-resolution separation of your main compound from impurities.[8]
-
LC-MS Analysis: Confirms the mass of the main peak and can help identify the masses of impurities.
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Quantitative NMR (qNMR): An excellent method for determining absolute purity without needing a reference standard of the compound itself.[7]
-
-
Identify Potential Contaminants: Review your synthetic route. Common sources of contamination include unreacted starting materials, reagents (e.g., coupling agents), and byproducts from side reactions. The thiazole ring itself can undergo various reactions like oxidation or dimerization under certain conditions.[1][15]
-
Sample Preparation: Accurately weigh ~10-20 mg of your compound. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL stock solution in a high-purity solvent like acetonitrile or methanol for HPLC/LC-MS.
-
NMR Analysis:
-
HPLC Analysis:
-
Instrument: Standard HPLC system with a UV detector.[8]
-
Column: C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typical. Example Gradient: Start at 95:5 Water:Acetonitrile, ramp to 5:95 over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: Monitor at multiple wavelengths (e.g., 214 nm, 254 nm, and the λmax of your compound) to ensure you are not missing impurities that absorb at different wavelengths.
-
-
Data Interpretation:
-
NMR: Confirm that all observed peaks correspond to the expected structure and that integration values are correct. Identify any impurity peaks (e.g., residual solvent, starting materials).
-
HPLC: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is the generally accepted standard for biological testing.[7]
-
Problem Area: Physicochemical Properties & Stability
A pure, structurally correct compound can still fail if it doesn't reach its biological target. Poor physicochemical properties are a primary cause of failure in drug discovery.[4][5][6]
Poor aqueous solubility is a major reason for low bioactivity.[16][17][18] If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended, leading to an apparent lack of activity.
| Solubility Type | Description | Relevance |
| Kinetic Solubility | Measured by adding a DMSO stock solution to an aqueous buffer.[19] | Most relevant for initial in vitro screening assays where compounds are predissolved in DMSO.[19] |
| Thermodynamic Solubility | The maximum concentration of the most stable crystalline form of the compound at equilibrium.[17] | Crucial for later-stage development and predicting oral absorption. |
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Assess Kinetic Solubility: Before running your bioassay, determine the solubility of your compound in the exact assay buffer. Nephelometry is a high-throughput method for this, but a simple visual inspection after centrifugation can also be informative.[19]
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Modify Compound Structure: If solubility is a persistent issue, structural modifications may be necessary. Strategies include introducing hydrophilic groups or disrupting molecular planarity to decrease crystal packing efficiency.[16][17]
-
Check Compound Stability: Thiazole rings can be susceptible to degradation under certain conditions.[9][11]
-
pH Sensitivity: Test stability in buffers at different pH values relevant to your assay (e.g., pH 7.4 for physiological assays).
-
Redox Sensitivity: The sulfur atom in the thiazole ring can be oxidized.[15] If your assay medium contains oxidizing or reducing agents, check for compound degradation.
-
Photodegradation: Some thiazole derivatives may be light-sensitive.[20]
-
-
Prepare Assay Buffer: Make the exact buffer used in your biological assay, including salts, serum, and any additives.
-
Prepare Compound Plate: In a 96-well plate, add your compound (from a DMSO stock) to the assay buffer to achieve a range of final concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is consistent and low (typically ≤0.5%).
-
Incubate: Incubate the plate under the exact conditions of your assay (e.g., 37°C for 24 hours).
-
Analyze Solubility:
-
Visual: Centrifuge the plate and visually inspect each well for signs of precipitation.
-
Instrumental: Analyze the supernatant from each well via HPLC with UV detection to quantify the amount of compound that remains in solution.
-
-
Analyze Stability:
-
Take a sample from a well where the compound is fully soluble (e.g., 10 µM) at time zero and at the end of the incubation period.
-
Analyze both samples by LC-MS. Compare the chromatograms to look for the appearance of new peaks (degradants) and a decrease in the area of the parent compound peak.
-
Problem Area: Assay Design and Interference
If your compound is pure, soluble, and stable, the next step is to investigate the biological assay itself. "Frequent hitters" or Pan-Assay Interference Compounds (PAINS) are notorious for producing false positives, but they can also cause assay artifacts that mask true activity.[12]
// Paths start -> check_compound; check_compound -> problem_compound [label="No"]; check_compound -> check_interference [label="Yes"];
problem_compound [label="Return to Section 2.1 / 2.2:\n- Re-purify Compound\n- Assess Solubility/Stability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_interference [label="Run Assay Controls:\n- No-enzyme/No-cell control\n- No-substrate control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_interference -> interference_detected [label="Signal Detected"]; check_interference -> no_interference [label="No Signal"];
interference_detected [label="Assay Interference Likely", shape=diamond, fillcolor="#FBBC05"]; interference_detected -> troubleshoot_interference [label="Proceed"];
troubleshoot_interference [label="Diagnose Interference Mechanism:\n- Check for autofluorescence\n- Run counter-screens\n- Add non-ionic detergent (e.g., Triton X-100) to disrupt aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
no_interference [label="Compound is Likely Inactive\nOR\nAssay is Not Sensitive Enough", shape=diamond, fillcolor="#FBBC05"]; no_interference -> optimize_assay [label="Proceed"];
optimize_assay [label="Re-evaluate Biology:\n- Confirm target engagement (e.g., CETSA, SPR)\n- Test in an orthogonal assay\n- Revisit SAR", fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Troubleshooting workflow for low bioactivity.
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Spectral Interference: Thiazole derivatives often absorb UV light and can be fluorescent, which may interfere with assays that use absorbance or fluorescence readouts.[13]
-
Redox Activity: The thiazole scaffold can participate in redox cycling, which can disrupt assays that rely on redox-sensitive reagents (e.g., resazurin or luciferases).[11]
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives or other artifacts.
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Reactivity: The thiazole ring can be reactive, particularly 2-aminothiazoles, which are known as frequent hitters.[11] They may covalently modify proteins, leading to non-specific inhibition.
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No-Target Control: Run your assay with your compound but omit the key biological component (e.g., the enzyme or the cells). Any signal generated in this well is due to direct interference with the assay reagents or detection method.
-
Autofluorescence Check: For fluorescence-based assays, measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your probe. High intrinsic fluorescence can mask a real signal or create a false one.
-
Detergent Disruption: To test for aggregation-based inhibition, re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it was likely due to aggregation.
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Orthogonal Assay: Whenever possible, confirm your results in a secondary assay that uses a different detection method. For example, if your primary screen is a fluorescence-based enzyme inhibition assay, a confirmatory assay could be based on label-free mass spectrometry.
Conclusion
Addressing low bioactivity in this compound derivatives requires a meticulous, multi-faceted approach. By systematically validating compound integrity, understanding its physicochemical behavior, and ruling out assay artifacts, researchers can gain true confidence in their results. This structured troubleshooting process saves valuable time and resources, ensuring that only genuinely inactive compounds are deprioritized and that promising new chemical entities are successfully advanced.
References
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Available from: [Link]
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Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Available from: [Link]
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Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. Available from: [Link]
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Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. G.I.T. Laboratory Journal. Available from: [Link]
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MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2329. Available from: [Link]
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Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Available from: [Link]
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Makowski, M., et al. (2016). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of molecular modeling, 22(5), 118. Available from: [Link]
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ResearchGate. (2019). (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215–9217. Available from: [Link]
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Grace, M. H., et al. (2020). Confirmation of Extract Purity and Identity. Bio-protocol, 10(20), e3798. Available from: [Link]
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de Cássia Ribeiro, T., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Anais da Academia Brasileira de Ciencias, 91(1), e20170994. Available from: [Link]
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Bărbuceanu, F., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4787. Available from: [Link]
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ResearchGate. (2017). Comment on 'The Ecstasy and Agony of Assay Interference Compounds'. Available from: [Link]'
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Chromatography Forum. (2006). How to identified the purity of standard substance?. Available from: [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
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Singh, U. P., & Singh, R. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4744. Available from: [Link]
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Al-Jumaili, A. S. H., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Bimolecular and Clinical Research, 2(1), 1-13. Available from: [Link]
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IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Available from: [Link]
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Sharma, S., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 612-632. Available from: [Link]
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Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]
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Chen, J., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 56(17), 6975–6985. Available from: [Link]
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Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Available from: [Link]
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Vasile, C. G., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6245. Available from: [Link]
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ResearchGate. (2020). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Available from: [Link]
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MDPI. (2024). New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. Available from: [Link]
-
ResearchGate. (2014). Synthesis, biological evaluation and molecular modeling study of 2-(1,3,4-thiadiazolyl-thio and 4-methyl-thiazolyl-thio)-quinazolin-4-ones as a new class of DHFR inhibitors. Available from: [Link]
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- 3. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
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- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of Di(2-thiazolyl)methanone-Based Sensors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Di(2-thiazolyl)methanone and thiazole-based chemosensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven insights into optimizing sensor performance, with a primary focus on improving selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when working with this compound-based sensors.
Q1: What is the fundamental sensing mechanism of this compound-based sensors?
The core sensing mechanism typically relies on the chelation or binding of a target analyte by the thiazole moieties. The this compound structure contains nitrogen and sulfur atoms that act as excellent coordination sites for metal ions. This binding event alters the electronic properties of the sensor molecule, leading to a measurable change in its photophysical properties, such as a shift in the absorption wavelength (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). Mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) are often modulated by this analyte binding.
Q2: My sensor is responding to multiple metal ions, not just my target. Why is it not selective?
Low selectivity is a common challenge and often arises because different metal ions can have similar coordination chemistries and affinities for the binding sites on the sensor. Factors influencing this include:
-
Similar Charge and Ionic Radii: Interfering ions may possess charge densities and sizes comparable to the target analyte, allowing them to fit into the sensor's binding pocket.
-
Non-Optimal pH: The pH of the medium dictates the protonation state of the thiazole nitrogen atoms and other functional groups on the sensor. An inappropriate pH can make the sensor receptive to a broader range of ions.
-
Solvent Effects: The solvent system can influence the stability of the sensor-analyte complex and may not be optimized to favor the binding of your specific target.
Q3: How critical is the choice of solvent for my experiment?
The solvent system is paramount. It not only solubilizes the sensor but also affects its ground and excited state properties. The polarity of the solvent can influence the energy levels of the molecule, potentially altering the sensing mechanism (e.g., ICT). For experiments involving metal ions, a mixed aqueous-organic solvent system (like THF/H₂O or DMSO/H₂O) is often used to ensure the solubility of both the organic sensor and the inorganic metal salts. The ratio of these solvents must be carefully optimized and kept consistent across experiments to ensure reproducibility.
Q4: I am observing a decrease in fluorescence signal over time, even with the analyte present. What is happening?
This phenomenon is likely photobleaching, where the fluorophore is chemically damaged by light exposure, leading to a loss of fluorescence. It is a common issue with fluorescence microscopy and spectroscopy. To mitigate this, you should:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of light exposure by taking measurements quickly.
-
Use an anti-fade mounting medium if you are performing imaging studies.
Q5: Can I reuse my sensor after an experiment?
The reversibility of a chemosensor depends on the nature of its interaction with the analyte. If the binding is reversible, it is often possible to regenerate the sensor by introducing a strong chelating agent like EDTA, which sequesters the metal ion from the sensor, restoring its original state. This property is highly desirable for developing reusable sensing platforms. Always perform reversibility studies to confirm this for your specific sensor-analyte pair.
Part 2: Troubleshooting Guide: From Low Signal to Poor Selectivity
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Fluorescence/Colorimetric Signal
| Possible Cause | Recommended Solution & Rationale |
| Incorrect Instrument Settings | Solution: Verify the excitation and emission wavelengths. Scan the sensor's absorbance and emission spectra to confirm its maximum wavelengths in your specific experimental medium. An incorrect setting means you are not efficiently exciting the fluorophore or collecting its emission. |
| Suboptimal Sensor Concentration | Solution: Perform a concentration titration of your sensor. Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching or inner-filter effects, which also reduce the observed signal. |
| Sensor Degradation | Solution: Verify the purity and integrity of your sensor using techniques like NMR or Mass Spectrometry. Thiazole derivatives can be susceptible to degradation over time or due to improper storage. Always use freshly prepared solutions when possible. |
| Compound Fluorescence | Solution: If testing compounds (e.g., in drug screening), scan the compounds alone for intrinsic fluorescence at the same wavelengths used for the sensor. A fluorescent compound can create a high background, masking the sensor's response. |
| Photobleaching | Solution: Reduce the excitation light intensity, decrease exposure time, and lower the sampling rate. This minimizes the cumulative light dose on the sample, preserving the fluorophore's integrity. |
Problem 2: Critical Challenge - Poor Selectivity and Interference
Improving selectivity is often the most critical aspect of sensor development. The following workflow provides a structured approach to diagnosing and solving this issue.
Caption: A systematic workflow for troubleshooting and improving the selectivity of a chemosensor.
Step 1: Perform a Comprehensive Interference Study
-
Rationale: To quantitatively identify which analytes are causing interference. You cannot solve a problem you haven't defined.
-
Protocol:
-
Prepare a solution of your sensor in the optimized buffer/solvent system.
-
Add a concentration of your target analyte that elicits a clear signal (e.g., 2-5 equivalents).
-
To this solution, add a significant excess (e.g., 10-100 fold) of a potential interfering ion.
-
Measure the signal change. A significant deviation from the signal with the target analyte alone indicates interference.
-
Repeat this for a panel of common and biologically relevant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Present the results as a bar graph for clear visualization of interfering species.
-
Step 2: Optimize the pH of the Medium
-
Rationale: The pH affects the protonation state of the sensor's binding sites. By tuning the pH, you can selectively "turn on" or "turn off" the sensor's affinity for certain ions, thereby enhancing selectivity for your target.
-
Protocol:
-
Prepare a series of buffer solutions across a wide pH range (e.g., pH 3 to 11).
-
For each pH value, perform two sets of experiments: one with the sensor and the target analyte, and one with the sensor and a known interfering ion.
-
Plot the fluorescence/absorbance response versus pH for both the target and the interferent.
-
Identify the pH range where the response to the target is maximized while the response to the interferent is minimized. This is your optimal pH window. A physiological pH of 7.4 is often chosen for biological applications.
-
Step 3: Modify the Solvent System
-
Rationale: Changing the solvent polarity can alter the coordination sphere of the metal ions and the binding pocket of the sensor, which can fine-tune the binding affinities.
-
Protocol:
-
Prepare the sensor and analytes in different solvent mixtures (e.g., vary the ratio of DMSO:H₂O from 1:9 to 9:1).
-
Repeat the selectivity experiment in each solvent system.
-
Analyze the data to find a solvent composition that favors the binding of the target analyte over interfering ones. Some covalent organic frameworks (COFs) with thiazole units have shown high selectivity for water sensing in specific organic solvents.
-
Step 4 (Advanced): Structural Modification of the Sensor
-
Rationale: If the above methods are insufficient, the sensor's intrinsic properties may need to be altered. This involves chemical synthesis to create derivatives with improved selectivity.
-
Strategies:
-
Introduce Steric Hindrance: Add bulky groups near the binding site to physically block larger or differently shaped interfering ions.
-
Modify Electronic Properties: Incorporate electron-donating or electron-withdrawing groups into the thiazole or adjacent aromatic rings. This can alter the electron density of the nitrogen and sulfur atoms, tuning the binding affinity for specific metal ions based on Hard-Soft Acid-Base (HSAB) theory.
-
Expand the Conjugated System: Extending the π-conjugated system can shift the absorption and emission wavelengths, which can sometimes help to resolve signals from different analytes.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Titration and Sensing Evaluation
-
Stock Solutions: Prepare a stock solution of the this compound sensor (e.g., 1 mM in DMSO or THF). Prepare stock solutions of the analytes (e.g., 10 mM metal perchlorates or chlorides in deionized water).
-
Working Solution: In a cuvette, prepare a working solution of the sensor at the desired final concentration (e.g., 10 µM) in the chosen buffer/solvent system.
-
Initial Measurement: Record the initial absorbance or fluorescence spectrum of the sensor solution (the "blank" or "apo" state).
-
Titration: Add small aliquots of the analyte stock solution incrementally to the cuvette.
-
Equilibration & Measurement: After each addition, mix gently and allow the system to equilibrate (typically 1-5 minutes). Record the spectrum.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity at the peak wavelength against the concentration of the added analyte. This titration curve can be used to determine parameters like the limit of detection (LOD) and the binding stoichiometry (using a Job's plot).
Caption: General mechanism of a "turn-on" this compound-based chemosensor.
References
-
Improving the sensing ability of thiazolothiazole derivatives towards metal ions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Troubleshooting guide - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions | ACS Omega. (2020). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Novel Fluorescent Coumarin-Thiazole based Sensors for Selective Determination of Cyanide in Aqueous Media | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, Cu2+, and Ni2+ Ions | ACS Omega. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]
- Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechanistic insights and practical
troubleshooting low conversion rates in Di(2-thiazolyl)methanone reactions
Welcome to the technical support center for Di(2-thiazolyl)methanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of reactions. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your experimental outcomes. Our focus is not just on what to do, but why you're doing it, ensuring a foundational understanding that leads to reproducible success.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
This section addresses the most frequent and specific issues encountered during the synthesis of this compound and related thiazole derivatives.
Q1: My reaction yield is consistently low, or I'm getting no product at all. What are the primary factors to investigate?
Low or nonexistent yield is the most common issue, and it typically points to a fundamental problem with one of four areas: starting materials, reaction conditions, catalyst efficacy, or the presence of contaminants.
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Purity of Starting Materials: This is the most critical and often overlooked factor. The Hantzsch synthesis, a common method for preparing thiazoles, relies on the clean reaction between an α-haloketone and a thioamide.[1]
-
Causality: Impurities in your starting materials can engage in non-productive side reactions, consuming your reagents and complicating the purification process. For instance, precursors like 2-aminothiophenol are highly susceptible to oxidation, which can drastically lower yields.[1] You can often identify this oxidation by the formation of a yellow disulfide dimer precipitate.
-
Solution: Always verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis before starting the reaction. Use freshly purified or newly purchased starting materials whenever possible.
-
-
Reaction Conditions (Temperature & Time):
-
Causality: Many reactions require a specific activation energy to proceed efficiently. Insufficient heating can lead to a stalled or sluggish reaction. Conversely, excessive heat can cause decomposition of thermally sensitive substrates or the desired product.[2]
-
Solution: The optimal temperature is substrate-dependent. While some modern catalyst systems work at room temperature, many traditional methods require heating to reflux.[2] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to visualize the consumption of starting material and formation of the product.
-
-
Presence of Water:
-
Causality: Many catalysts, particularly Lewis acids, are sensitive to water and can be deactivated by its presence. Water can also participate in unwanted hydrolysis side reactions.
-
Solution: Unless your protocol explicitly uses an aqueous system, conduct the reaction under anhydrous conditions. Use dry, freshly distilled solvents and consider adding a dehydrating agent like molecular sieves.[2]
-
-
Catalyst Inactivity:
-
Causality: The catalyst may be old, may have been stored improperly, or may be unsuitable for your specific substrate combination.
-
Solution: Ensure your catalyst is fresh and stored under the recommended conditions (e.g., in a desiccator). If you are using a solid-supported catalyst, verify its loading and activation procedure. If problems persist, consider exploring a different class of catalyst, such as a Brønsted acid like p-toluenesulfonic acid (p-TSA) or a metal-free option.[3][4]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Impure Starting Materials | Verify purity via NMR/melting point. Use fresh reagents.[1] |
| Incorrect Temperature/Time | Optimize temperature based on literature. Monitor via TLC.[2] | |
| Presence of Water | Use anhydrous solvents and glassware; add molecular sieves.[2] | |
| Inactive Catalyst | Use a fresh, properly stored catalyst. Consider alternatives.[2] | |
| Multiple Products | Isomeric Byproduct Formation | Run the reaction under neutral or basic conditions.[1] |
| Self-Condensation | Adjust the rate of addition of reagents. Optimize stoichiometry.[2] | |
| Product Decomposition | Neutralize promptly during workup. Minimize reaction time.[2] | |
| Stalled Reaction | Catalyst Deactivation | Add a fresh portion of the catalyst. |
| Insolubility of Intermediates | Change to a more suitable solvent (see FAQ section). | |
| Product Inhibition | Consider a continuous flow setup for large-scale reactions. |
Q2: I'm observing multiple spots on my TLC, indicating significant byproduct formation. What are the likely side reactions and how can I suppress them?
The formation of multiple products is a clear sign of competing reaction pathways. Understanding these pathways is key to minimizing them.
-
Isomer Formation: In the Hantzsch synthesis, particularly under acidic conditions, you can form the isomeric 2-imino-2,3-dihydrothiazole as a byproduct alongside your desired 2-aminothiazole derivative.[1]
-
Solution: Shifting the reaction conditions to be neutral or slightly basic can often favor the formation of the desired thiazole product.
-
-
Self-Condensation: The starting materials themselves, such as the α-haloketone or thioamide, can react with themselves under the reaction conditions.
-
Solution: This can often be minimized by carefully controlling the stoichiometry and the rate of addition of your reagents. Monitoring the reaction by TLC is crucial to identify the formation of these byproducts early on.[1]
-
-
Product Decomposition: The thiazole ring, especially 4(5H)-thiazolones, can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[2]
-
Solution: Minimize the reaction time to prevent prolonged exposure to harsh conditions. Once the reaction is complete, proceed with a neutralizing workup promptly.
-
Troubleshooting Decision Workflow
Below is a logical workflow to diagnose the root cause of low conversion rates in your reaction.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
This section covers broader topics and preventative best practices for thiazole synthesis.
Q1: How critical is the choice of solvent, and which solvents are generally recommended?
The choice of solvent is absolutely critical as it influences reactant solubility, reaction kinetics, and even the reaction pathway.[1] A solvent's polarity can significantly impact the outcome.[5][6]
-
High-Polarity Solvents: Solvents like ethanol, 1-butanol, DMSO, and even water have proven effective in many thiazole syntheses, particularly in multi-component reactions.[1][3] Trifluoroethanol, due to its high polarity and slightly acidic nature, can be particularly effective at solubilizing intermediates.[5]
-
Aprotic vs. Protic: In some reactions, protic solvents like methanol can form strong interactions with reactants, potentially slowing the reaction rate, whereas aprotic solvents may lead to higher conversion.[6]
-
Solvent-Free and "Green" Solvents: For environmental and efficiency reasons, solvent-free conditions or the use of greener solvents like PEG-400 or deep eutectic solvents are gaining prominence.[4][7] Solvent-free conditions have, in some cases, provided the highest yields.[7]
| Solvent | Polarity | Typical Use Case & Rationale |
| Ethanol / 1-Butanol | Protic, Polar | Common, effective for Hantzsch synthesis; good reactant solubility.[1] |
| DMSO / DMF | Aprotic, Polar | High boiling point allows for higher reaction temperatures.[3][8] |
| Acetonitrile | Aprotic, Polar | Provides a good balance of conversion and selectivity.[9] |
| Toluene | Aprotic, Non-polar | Useful for reactions requiring a Dean-Stark trap to remove water. |
| Water | Protic, Very Polar | Can be a "green" and effective solvent for specific protocols.[1][4] |
Q2: What are the best practices for setting up and monitoring the reaction?
A robust experimental setup is the foundation of a successful synthesis.
-
Atmosphere: If your substrates or catalyst are sensitive to air or moisture, always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Reagent Addition: For highly exothermic reactions or to control side reactions, consider adding one of the reagents slowly via a syringe pump or an addition funnel.
-
Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool.[10]
-
Co-spot your reaction mixture with your starting materials to track their consumption.
-
Use a suitable stain (e.g., potassium permanganate) if your product is not UV-active.
-
Regularly monitor the reaction (e.g., every 30-60 minutes) to avoid over-running the reaction, which can lead to product degradation.
-
Hantzsch Synthesis Mechanism & Potential Pitfalls
This diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis and highlights where side reactions can occur.
Caption: Hantzsch synthesis pathway and common side reactions.
Experimental Protocols
The following are generalized, foundational protocols. You must adapt them based on the specific substrates and literature precedents for your target molecule.
Protocol 1: General Synthesis of a this compound Derivative
This protocol is based on the Hantzsch thiazole synthesis.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the thioamide (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of thioamide).[1]
-
Reagent Addition: Add the α-haloketone (1.0-1.1 eq). If a catalyst (e.g., p-TSA, 0.1 eq) is required, add it at this stage.
-
Heating: Heat the reaction mixture to the optimal temperature (e.g., reflux at 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
Protocol 2: Reaction Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a mild base, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize the catalyst and any acidic byproducts.[1]
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with cold water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities.[1]
-
Drying: Air-dry the solid on a watch glass or in a vacuum oven at a low temperature.
-
Purification: If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[11]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[10][12]
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from [Link]
-
National Institutes of Health. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
SpringerLink. (n.d.). Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
MDPI. (2021, December 21). [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon. Retrieved from [Link]
- BenchChem. (n.d.). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis.
-
MDPI. (n.d.). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Retrieved from [Link]
-
SciSpace. (n.d.). Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Thiazole Derivatives with a Focus on Di(2-thiazolyl)methanone
Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Thiazole-containing compounds have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[1][3][4] This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a special focus on the structural motif of Di(2-thiazolyl)methanone, a compound representing a unique bis-thiazole architecture. While specific experimental data for this compound is limited in publicly accessible literature, this guide will provide a framework for its potential biological evaluation by comparing it to other well-studied thiazole-containing molecules.
This compound: An Unexplored Scaffold with Therapeutic Potential
Comparative Analysis of Biological Activities of Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following sections provide a comparative analysis of the antimicrobial and anticancer activities of various thiazole-containing compounds, supported by experimental data from the literature.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][6] The thiazole nucleus is a key component of several clinically used antibiotics.[1]
Structure-Activity Relationship Insights:
The antimicrobial potency of thiazole derivatives is influenced by the substituents at various positions of the thiazole ring. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance antibacterial and antifungal activities.[7] The presence of specific functional groups, such as hydrazones, has also been shown to be crucial for the antimicrobial action of certain thiazole compounds.[7]
Experimental Data Summary:
| Compound/Derivative Class | Test Organism(s) | Activity (MIC/IZ) | Reference |
| 2-Phenylacetamido-thiazole derivative | E. coli, S. aureus, B. subtilis, P. aeruginosa | MIC: 1.56-6.25 µg/mL | [7] |
| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | MIC: 6.25-12.5 µg/mL | [7] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus | Good activity | [4] |
| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | MIC: 4-16 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration, IZ: Inhibition Zone
Anticancer Activity of Thiazole Derivatives
A significant number of thiazole derivatives have been investigated for their potential as anticancer agents.[8][9] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[10]
Structure-Activity Relationship Insights:
The anticancer activity of thiazoles is also highly dependent on their substitution pattern. For example, the presence of specific aryl groups and heterocyclic rings attached to the thiazole core has been shown to be critical for their cytotoxic effects against various cancer cell lines.[8][10]
Experimental Data Summary:
| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | 2.57 - 51.7 µM | [8] |
| Thiazolo[4,5-b]pyridine-2(3H)-one derivatives | HepG2, Balb/c 3T3 | Promising cytotoxicity | [2] |
| Thiazolyl-catechol compounds | A549, BJ | IC50 values reported | [1] |
| Thiazole-thiazolidinone derivatives | A549, MCF-7, PC3 | IC50 values reported | [11] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives | 60 human tumor cell lines | GI50: 1.11 - 2.04 µM | [12] |
IC50: Half-maximal inhibitory concentration, GI50: 50% growth inhibition
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of a novel compound such as this compound, a series of well-established in vitro assays are typically employed. The following are detailed protocols for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.[5]
MTT Assay Workflow for Cytotoxicity Evaluation
Caption: Key steps in the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
The thiazole scaffold remains a highly fruitful area of research in medicinal chemistry, with a vast number of derivatives exhibiting potent and diverse biological activities. While this compound itself is an understudied compound, its bis-thiazole structure holds promise for interesting pharmacological properties. The comparative analysis of other thiazole derivatives presented in this guide highlights the potential for this class of compounds in antimicrobial and anticancer drug discovery. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound and other novel thiazole-containing molecules. Future research should focus on the synthesis and comprehensive biological screening of this compound and its analogs to fully elucidate their therapeutic potential.
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A Researcher's Guide to Validating the Mechanism of Action of Di(2-thiazolyl)methanone as a Putative JNK Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action (MoA) of Di(2-thiazolyl)methanone (DTM) and related thiazole-containing compounds. While the thiazole scaffold is present in numerous bioactive molecules with diverse targets, including tubulin, topoisomerase II, and various kinases, this guide will focus on a hypothesized role as a c-Jun N-terminal kinase (JNK) inhibitor, a key regulator of apoptosis and inflammatory responses.[1][2][3][4] We will objectively compare the necessary validation methodologies and provide the scientific rationale behind each experimental choice, ensuring a robust and unbiased assessment.
Introduction: The Thiazole Scaffold and the JNK Hypothesis
This compound is a heterocyclic compound featuring a central ketone linking two thiazole rings.[5] The thiazole moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, recognized for its ability to participate in hydrogen bonding and aromatic interactions, making it a privileged structure in medicinal chemistry.[2][6][7] Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10] Specifically, certain thiazole-containing molecules have been identified as potent inhibitors of the c-Jun N-terminal kinase (JNK) pathway.[1]
The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway.[11] It is activated by various cellular stresses and inflammatory cytokines, playing a pivotal, albeit complex, role in regulating programmed cell death (apoptosis).[12][13] Dysregulation of JNK signaling is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling therapeutic target.[1][11] JNK activation can promote apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][14][15] This occurs via phosphorylation of downstream targets, including transcription factors like c-Jun and p53, and mitochondrial proteins of the Bcl-2 family.[14][15]
Given the precedent for thiazole-based kinase inhibitors, a logical starting hypothesis is that DTM exerts its biological effects by directly inhibiting JNK. This guide outlines the critical experiments required to move from this hypothesis to a validated mechanism of action.
A Multi-Pillar Framework for MoA Validation
Validating a small molecule's MoA is not a linear process but an iterative cycle of inquiry. It requires a weight-of-evidence approach built on three essential pillars: Target Engagement , Biochemical/Cellular Activity , and Phenotypic Correlation . Simply observing a desired cellular outcome, such as apoptosis, is insufficient; we must definitively link that outcome to the direct interaction of the compound with its intended target.[16][17]
Caption: High-level workflow for MoA validation.
Pillar 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to prove that the compound physically interacts with its putative target within a biologically relevant context.[16][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures target engagement in intact cells or cell lysates, thereby accounting for factors like cell permeability and stability.[19][20][21][22]
Principle of CETSA: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][21] When cells are heated, unstabilized proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This shift in thermal stability is the readout for target engagement.[23]
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, a human hepatoblastoma line with well-characterized JNK signaling) to ~80% confluency.[24]
-
Compound Treatment: Treat cells with DTM (e.g., 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble JNK at each temperature point for both DTM-treated and vehicle-treated samples using Western blotting with a specific anti-JNK antibody.
-
Data Analysis: Plot the percentage of soluble JNK against temperature. A rightward shift in the melting curve for DTM-treated samples compared to the vehicle control indicates target stabilization and thus, direct engagement.
Pillar 2: Quantifying Target Modulation
Demonstrating that DTM binds to JNK is necessary but not sufficient. The next crucial step is to prove that this binding event modulates the kinase's function. This is typically achieved through in vitro kinase assays and by measuring the phosphorylation of downstream substrates in cells.
An in vitro kinase assay directly measures the ability of DTM to inhibit JNK's enzymatic activity.
-
Reaction Setup: In a microplate, combine recombinant human JNK enzyme, a specific JNK substrate (e.g., a c-Jun peptide), and ATP.
-
Inhibitor Titration: Add varying concentrations of DTM (e.g., from 1 nM to 100 µM) to the wells. Include a known JNK inhibitor (e.g., SP600125) as a positive control and DMSO as a negative control.
-
Reaction & Detection: Incubate the plate to allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
IC50 Determination: Plot the percentage of inhibition against the DTM concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This experiment verifies that DTM inhibits JNK activity within the cell, leading to a decrease in the phosphorylation of its direct downstream target, c-Jun.
-
Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Pre-treat the cells with a serial dilution of DTM for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by treating the cells with a known stressor, such as Anisomycin or UV radiation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun. Also probe for total JNK and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-c-Jun to total c-Jun in DTM-treated cells indicates successful inhibition of JNK activity in a cellular context.
Pillar 3: Phenotypic Correlation
The final pillar connects the molecular mechanism (JNK inhibition) to the ultimate cellular phenotype (e.g., apoptosis). The key question is: does inhibiting JNK with DTM produce the same biological outcome as genetically silencing JNK?
Caption: Simplified JNK signaling pathway leading to apoptosis.
This experiment quantifies the extent of apoptosis induced by DTM.
-
Treatment: Treat cells with varying concentrations of DTM for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Staining: Harvest the cells and stain them with Annexin V-FITC (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A dose-dependent increase in the apoptotic population (Annexin V positive) would be consistent with the proposed MoA.
Comparative Analysis: DTM vs. Alternative JNK Inhibitors
To understand the specific properties of DTM, it is essential to compare its performance against well-characterized alternative compounds. SP600125 is a widely used, albeit not perfectly selective, JNK inhibitor that serves as a good benchmark.
| Parameter | This compound (DTM) | SP600125 (Benchmark) | JNK-IN-8 (Covalent) |
| Target(s) | JNK (Hypothesized) | JNK1/2/3, other kinases | JNK1/2/3 |
| Binding Mode | Reversible (Hypothesized) | ATP-competitive, Reversible | Covalent, Allosteric |
| JNK IC50 (in vitro) | To be determined | ~40-90 nM | ~5-10 nM |
| Cellular p-c-Jun EC50 | To be determined | ~5-10 µM | ~50-100 nM |
| Selectivity Profile | To be determined | Moderate (inhibits >10 other kinases) | High |
| References | N/A | [1] | [1] |
This table should be populated with experimentally derived data for DTM.
Rationale for Comparison:
-
SP600125: As a first-generation ATP-competitive inhibitor, it provides a baseline for potency and cellular activity. However, its known off-target effects highlight the importance of performing selectivity profiling for DTM.
-
JNK-IN-8: A highly selective covalent inhibitor, it represents a different binding modality. Comparing DTM's effects to JNK-IN-8 can help dissect phenotypes specifically related to JNK inhibition versus potential off-target activities.
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted strategy to validate the hypothesis that this compound acts as a JNK inhibitor. By systematically providing evidence for direct target engagement, functional modulation of the target, and correlation with a relevant cellular phenotype, researchers can build a compelling case for its mechanism of action.
Critical Next Steps:
-
Kinome Profiling: A broad kinase screen (e.g., using a panel of >400 kinases) is essential to determine the selectivity of DTM and identify potential off-target interactions that could confound biological results.
-
Genetic Validation: The most definitive phenotypic correlation would involve comparing the effects of DTM in wild-type cells versus JNK knockout/knockdown (e.g., CRISPR or shRNA) cells. If DTM's apoptotic effect is diminished in JNK-deficient cells, it strongly supports an on-target mechanism.
By following this evidence-based framework, the scientific community can confidently ascertain the true molecular mechanism of this compound, paving the way for its potential use as a chemical probe or a starting point for therapeutic development.
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comparative study of different synthetic routes for Di(2-thiazolyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Di(2-thiazolyl)methanone
This compound, a symmetrical ketone featuring two thiazole rings, is a molecule of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key pharmacophore found in numerous clinically approved drugs, imparting a wide range of biological activities. Consequently, this compound serves as a crucial building block for the synthesis of more complex, biologically active molecules and as a ligand in coordination chemistry.[1][2] The efficient and scalable synthesis of this ketone is therefore of paramount importance. This guide provides a comparative analysis of different synthetic strategies for this compound, offering insights into the mechanistic underpinnings and practical considerations of each route.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be approached through several distinct pathways. Here, we will delve into the most prominent and experimentally validated methods, alongside a discussion of other plausible, conceptually driven routes.
Route 1: Lithiation of Thiazole followed by Acylation
This method stands out as a direct and efficient approach to constructing the this compound scaffold. The core of this strategy lies in the deprotonation of the C2 position of the thiazole ring, which is the most acidic proton, to form a potent nucleophile that can then react with a suitable acylating agent.
Mechanism: The synthesis commences with the treatment of thiazole with a strong organolithium base, typically n-butyllithium, at low temperatures to generate 2-lithiothiazole. This organolithium species is a powerful nucleophile. Subsequent reaction with an electrophilic carbonyl source, such as diethyl carbonate, leads to the formation of the desired ketone. The reaction proceeds through a double addition-elimination mechanism on the diethyl carbonate.
A study by D'Auria (2003) describes the successful synthesis of Bis(2-thiazolyl) ketone using this methodology.[3]
Experimental Protocol:
-
A solution of thiazole in anhydrous tetrahydrofuran (THF) is cooled to -70°C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes to ensure complete formation of 2-lithiothiazole.
-
A solution of diethyl carbonate in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to proceed for 1 hour before being quenched with a suitable proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
The product is then extracted, and the organic layer is dried and concentrated. Purification is typically achieved through column chromatography.
Causality of Experimental Choices:
-
Low Temperature (-70°C): The use of low temperatures is crucial to prevent side reactions and decomposition of the highly reactive 2-lithiothiazole intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all reagents and solvents must be scrupulously dried to avoid quenching the nucleophile.[4]
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is necessary to prevent the reaction of the organolithium reagent with atmospheric oxygen and moisture.
Caption: Lithiation of thiazole followed by acylation.
Route 2: Oxidation of Di(2-thiazolyl)methane
An alternative strategy involves the synthesis of the precursor di(2-thiazolyl)methane, followed by its oxidation to the desired ketone. This approach can be advantageous if the methylene-bridged precursor is readily accessible.
Mechanism: The oxidation of a methylene group positioned between two activating aromatic rings to a carbonyl group can be achieved using various oxidizing agents. Research indicates that bis(heteroaryl)methanes can undergo spontaneous oxidation to the corresponding ketones, suggesting that the thiazole rings activate the methylene bridge towards oxidation.[3] This process is often catalyzed by the presence of a base and an oxidizing species, which can even be atmospheric oxygen or dimethyl sulfoxide (DMSO) when used as a solvent.[3]
Experimental Protocol (Conceptual):
-
Di(2-thiazolyl)methane is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
A base, for instance, a tertiary amine, can be added to facilitate the reaction.[3]
-
The reaction mixture is stirred at an elevated temperature, potentially with exposure to air or another oxidizing agent, for a sufficient period.
-
The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through extraction and purified by chromatography.
Causality of Experimental Choices:
-
Activating Heteroaryl Groups: The thiazole rings activate the adjacent methylene protons, making them susceptible to deprotonation and subsequent oxidation.
-
Oxidizing Agent: While spontaneous oxidation can occur, the reaction can be accelerated by the use of common oxidizing agents for activated C-H bonds, such as potassium permanganate or chromium-based reagents. However, care must be taken to avoid over-oxidation or degradation of the thiazole rings.[5][6]
-
Base Catalysis: The presence of a base can facilitate the initial deprotonation of the methylene bridge, which is often the rate-determining step in the oxidation process.[3]
Caption: Oxidation of the methylene bridge.
Other Plausible Synthetic Routes
While the two routes described above have direct experimental validation for the synthesis of this compound, other classical organic reactions could potentially be adapted for this purpose.
-
Grignard-based Synthesis: A Grignard reagent derived from 2-bromothiazole could be reacted with a suitable acylating agent like 2-thiazolecarbonyl chloride or an ester of 2-thiazolecarboxylic acid. The Grignard reaction is a powerful tool for C-C bond formation.[4][7][8][9][10] However, the preparation and stability of thiazolyl Grignard reagents can be challenging, and side reactions are possible.
-
Friedel-Crafts Acylation: In principle, a Friedel-Crafts acylation of thiazole with 2-thiazolecarbonyl chloride in the presence of a Lewis acid catalyst could yield the desired ketone.[11][12] However, thiazole is an electron-rich heterocycle that can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic substitution. This can lead to low yields and the formation of complex mixtures.
Comparative Data Summary
| Parameter | Route 1: Lithiation & Acylation | Route 2: Oxidation of Methane Bridge | Conceptual Routes (Grignard/Friedel-Crafts) |
| Starting Materials | Thiazole, n-Butyllithium, Diethyl Carbonate | Di(2-thiazolyl)methane, Oxidizing Agent | 2-Halothiazole, Mg, Thiazole Acylating Agent / Thiazole, 2-Thiazolecarbonyl Chloride, Lewis Acid |
| Reaction Conditions | Cryogenic temperatures (-70°C), Anhydrous, Inert atmosphere | Potentially milder, may require heating | Varied, Grignard requires anhydrous conditions, Friedel-Crafts requires a Lewis acid |
| Reported Yield | Good (Specific yield not detailed in abstract)[3] | Variable, can be a side reaction or a dedicated step[3] | Potentially low to moderate, with significant challenges |
| Key Advantages | Direct, high-yielding potential | Utilizes a potentially accessible precursor | Based on well-established named reactions |
| Key Challenges | Requires handling of pyrophoric and moisture-sensitive reagents, cryogenic conditions | Potential for over-oxidation or low conversion, precursor synthesis required | Stability of intermediates, catalyst deactivation, regioselectivity issues |
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through the lithiation of thiazole followed by acylation with diethyl carbonate. This method, while requiring stringent reaction conditions, offers a direct and efficient pathway to the target molecule. The oxidation of di(2-thiazolyl)methane presents a viable alternative, particularly if the precursor is readily available. While other classical methods like Grignard reactions and Friedel-Crafts acylation are conceptually plausible, they are likely to be fraught with practical challenges that may limit their synthetic utility for this specific target.
Future research in this area could focus on developing milder and more scalable conditions for the lithiation-acylation route, perhaps exploring the use of alternative organometallic reagents or flow chemistry techniques. Additionally, the development of selective and high-yielding catalytic oxidation methods for di(2-thiazolyl)methane would be a valuable contribution to the synthetic chemist's toolbox.
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comparing the efficacy of Di(2-thiazolyl)methanone derivatives in vitro
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] Its presence in both natural products and synthetic drugs underscores its significance as a privileged scaffold in drug discovery. This guide provides a comparative analysis of the in vitro efficacy of various classes of thiazole derivatives, focusing on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a comprehensive overview to inform future research and development efforts.
The Thiazole Scaffold: A Versatile Core for Drug Design
The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, offers a unique combination of electronic and steric properties that facilitate interactions with a diverse range of biological targets.[3] This versatility has led to the development of thiazole-containing compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[4][5] This guide will delve into the in vitro performance of distinct classes of thiazole derivatives, presenting supporting experimental data to allow for objective comparisons.
Comparative In Vitro Anticancer Efficacy
The antiproliferative activity of thiazole derivatives has been extensively studied against a multitude of cancer cell lines. The following sections compare the efficacy of different classes of these compounds.
Thiazolyl-Hydrazone Derivatives
Indanone-based thiazolyl hydrazone (ITH) derivatives have demonstrated notable cytotoxicity, particularly against p53 mutant colorectal cancer cell lines.[6][7] For instance, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) exhibits potent activity with IC50 values ranging from 0.41 to 6.85 µM against various colorectal cancer cell lines.[6][7] Mechanistic studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis.[6][7]
Thiazole Derivatives as Kinase Inhibitors
A promising strategy in cancer therapy is the targeting of protein kinases. Several thiazole derivatives have been developed as potent kinase inhibitors.
-
PI3K/mTOR Dual Inhibitors: Novel thiazole compounds have been synthesized and shown to inhibit both PI3Kα and mTOR, key enzymes in a signaling pathway often dysregulated in cancer.[8][9] Compounds 3b and 3e from one study demonstrated significant growth-inhibiting activity across a panel of 60 different cancer cell lines, inducing G0-G1 phase cell cycle arrest and apoptosis in leukemia HL-60(TB) cells.[8][9]
-
c-Met Kinase Inhibitors: Thiazole and thiadiazole carboxamide derivatives have been evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor progression. Compound 51am emerged as a promising inhibitor in both biochemical and cellular assays, exhibiting potency against several c-Met mutants and inducing cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.[10]
Thiazole-Containing Nortopsentin Analogues
By replacing the imidazole ring of the marine natural product nortopsentin with a thiazole moiety, researchers have created analogues with significant antiproliferative effects.[11] Compounds 3d and 3k from this class exhibited GI50 values ranging from micromolar to nanomolar concentrations against a full panel of human cancer cell lines.[11]
Summary of In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer efficacy of selected thiazole derivatives, highlighting their chemical class, target cell lines, and reported IC50 or GI50 values.
| Derivative Class | Compound | Target Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Thiazolyl-Hydrazone | ITH-6 | HT-29, COLO 205, KM 12 (colorectal) | 0.41 - 6.85 | [6][7] |
| PI3K/mTOR Inhibitor | 3b | Leukemia HL-60(TB) | Potent (specific IC50 not provided in abstract) | [8][9] |
| c-Met Inhibitor | 51am | MKN-45 (gastric), MDA-MB-231 (breast) | Potent (specific IC50 not provided in abstract) | [10] |
| Nortopsentin Analogue | 3d | Full panel of human cancer cell lines | 0.03 - 13.0 | [11] |
| Nortopsentin Analogue | 3k | Full panel of human cancer cell lines | 0.04 - 14.2 | [11] |
| Thiazole-2-imine | 4i | SaOS-2 (osteosarcoma) | 0.190 µg/mL | [12] |
| Thiazolo[4,5-e]indazol-2-amine | 7d | Hep-G2 (liver) | 10.4 | [13] |
| Thiazolo[4,5-e]indazol-2-amine | 7i | MCF-7 (breast), ME-180 (cervical) | 11.5 | [13] |
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of cell lines is critical and should be relevant to the type of cancer being targeted. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect. The concentration range of the test compounds should be wide enough to generate a complete dose-response curve.
Comparative In Vitro Antimicrobial Efficacy
Thiazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.
2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have been synthesized and evaluated for their activity against various microbial strains. Some compounds have shown potent antibacterial and antifungal activity, with MIC values in the low µg/mL range.[2] For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[2]
Thiazolidinone Derivatives
Thiazolidinone-containing compounds have been a focus of antimicrobial research. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown broad-spectrum antibacterial and antifungal activity.[5] Notably, some derivatives were found to be more potent than the standard antibiotics ampicillin and streptomycin against several bacterial pathogens.[5]
Summary of In Vitro Antimicrobial Activity
The following table provides a comparative overview of the in vitro antimicrobial efficacy of selected thiazole derivatives.
| Derivative Class | Compound | Target Microorganism(s) | MIC (µM or mg/mL) | Reference(s) |
| Heteroaryl(aryl) Thiazole | 3 | Various bacteria | 0.23 - 0.7 mg/mL | [1] |
| Heteroaryl(aryl) Thiazole | 8 | Various fungi | 0.08 - 0.23 mg/mL | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine | 43b | Aspergillus niger | 16.2 µM | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine | 43d | Candida albicans | 15.3 µM | [2] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 7 | Various bacteria | 43.3 - 86.7 µM | [5] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 10 | Various fungi | 59.6 - 119.2 µM | [5] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.
Authoritative Grounding: The protocols for broth microdilution are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results across different laboratories.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by some thiazole derivatives and a typical workflow for in vitro efficacy screening.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer thiazole derivatives.
Caption: A generalized workflow for the synthesis and in vitro screening of novel thiazole derivatives.
Conclusion and Future Perspectives
The diverse in vitro biological activities of thiazole derivatives highlight their immense potential in drug discovery. This guide has provided a comparative overview of their anticancer and antimicrobial efficacy, supported by experimental data and protocols. The structure-activity relationships gleaned from these studies are invaluable for the rational design of new, more potent, and selective therapeutic agents. Future research should continue to explore the vast chemical space of thiazole derivatives, focusing on novel substitutions and hybrid molecules to address the ongoing challenges of cancer and infectious diseases. Further elucidation of their mechanisms of action will be crucial for their clinical translation.
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A Researcher's Guide to Benchmarking Thiazole-Based Kinase Inhibitors: A Case Study on the JNK Signaling Pathway
This guide provides an in-depth, technical comparison of a novel thiazole-based compound, Di(2-thiazolyl)methanone Analog 7 (DTM-A7), against established inhibitors of the c-Jun N-terminal kinase (JNK) family. We will explore the scientific rationale behind experimental design, present detailed protocols for validation, and interpret comparative data to guide researchers in the field of kinase inhibitor development.
Introduction: Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1][2] Activated by a wide array of stress stimuli—including inflammatory cytokines, ultraviolet irradiation, and osmotic shock—the JNK pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and neurodegeneration.[1][3][4] Its central role in pathophysiology has made it a compelling target for therapeutic intervention in diseases ranging from cancer to neurodegenerative and inflammatory conditions.[3][5]
The core of the JNK pathway is a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates and activates JNK on specific threonine and tyrosine residues.[1][2][6] Activated JNK then phosphorylates a host of downstream targets, most notably the transcription factor c-Jun, leading to changes in gene expression that mediate the cellular response to stress.[4][7]
The thiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[8][9] Its structural properties make it an excellent starting point for developing kinase inhibitors. This guide uses a hypothetical advanced derivative based on the this compound core, termed DTM-A7, to illustrate the benchmarking process against two well-characterized, ATP-competitive JNK inhibitors: SP600125 and TCS JNK 6o .
The Benchmark Inhibitors: SP600125 and TCS JNK 6o
To objectively evaluate the potential of a new chemical entity, it must be compared against established standards.
-
SP600125: An anthrapyrazolone derivative, SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[7][10][11] It has been extensively used in cellular and animal studies to probe the function of the JNK pathway, demonstrating effects on inflammation, apoptosis, and cell proliferation.[7][12]
-
TCS JNK 6o: This aminopyridine-based compound is a highly selective, ATP-competitive inhibitor of JNK isoforms.[13][14] It exhibits remarkable selectivity for JNKs over other MAP kinases like p38 and ERK2, making it a precise tool for dissecting JNK-specific functions.[13]
Visualizing the JNK Signaling Cascade
Understanding the pathway is critical to interpreting inhibitor activity. The following diagram illustrates the canonical JNK activation cascade.
Caption: The JNK signaling pathway activated by stress, leading to gene expression changes.
Head-to-Head Comparison: In Vitro Inhibitory Potency
The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes the inhibitory activities of DTM-A7 against the benchmark compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| DTM-A7 (Hypothetical) | JNK1 | 35 | 15 | Highly selective for JNK1/2 over JNK3. |
| JNK2 | 45 | 20 | >1000-fold selective over p38, ERK2. | |
| JNK3 | 250 | 110 | ||
| SP600125 | JNK1 | 40[10][11] | ~190[7] | Pan-JNK inhibitor.[10] |
| JNK2 | 40[10][11] | - | >20-fold selective vs. many other kinases.[7] | |
| JNK3 | 90[10][11] | - | ||
| TCS JNK 6o | JNK1 | 45[13] | 2[13][15] | Highly selective for JNK1/2.[14] |
| JNK2 | 160[13][15] | 4[13] | >1000-fold selective over p38, ERK2.[13] | |
| JNK3 | - | 52[13][14] |
Note: Data for DTM-A7 is hypothetical for illustrative purposes. Data for SP600125 and TCS JNK 6o are compiled from cited sources.
Experimental Validation: Protocols for Scientific Integrity
Reproducible and verifiable data is the cornerstone of scientific trustworthiness. The protocols below describe standard methods for generating the comparative data presented above.
In Vitro Kinase Assay for IC50 Determination
Causality: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of JNK by quantifying the transfer of a radioactive phosphate from ATP to a substrate peptide. The IC50 value derived from this assay is the gold standard for determining inhibitor potency.
Caption: Workflow for determining inhibitor IC50 using a radioactive kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of recombinant human JNK1, JNK2, or JNK3 enzyme, a suitable substrate (e.g., biotinylated ATF2 peptide), and γ-[³³P]-ATP.
-
Compound Plating: In a 96-well plate, perform a serial dilution of DTM-A7, SP600125, and TCS JNK 6o in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
-
Reaction Assembly: Add the kinase, substrate, and diluted compounds to the reaction plate. Allow a pre-incubation period of 20 minutes at room temperature to permit inhibitor binding.
-
Initiation: Start the kinase reaction by adding γ-[³³P]-ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction by adding a stop buffer containing EDTA. Transfer the reaction mixture to a streptavidin-coated filter plate, which will bind the biotinylated substrate.
-
Washing and Detection: Wash the plate multiple times with a wash buffer to remove unincorporated γ-[³³P]-ATP. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) into percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cellular Activity Assay: Phospho-c-Jun Western Blot
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and inhibit the downstream signaling pathway. Measuring the phosphorylation of c-Jun, a direct substrate of JNK, provides this validation.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture a suitable cell line (e.g., HeLa or Jurkat cells) and seed them into 6-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the JNK inhibitors (e.g., 0.1, 1, 10, 25 µM) or a DMSO vehicle control for 1-2 hours.
-
JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a known activator, such as Anisomycin (25 µg/ml) or UV radiation, for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (Ser63). Subsequently, strip and re-probe the membrane with an antibody for total c-Jun or a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the dose-dependent reduction in c-Jun phosphorylation by the inhibitors.
Discussion and Field-Proven Insights
The comparative data reveals several key insights for the drug development professional.
-
Potency vs. Selectivity: DTM-A7 shows promising potency for JNK1 and JNK2, comparable to the established inhibitor SP600125. However, its key advantage lies in its hypothetical selectivity, with significantly weaker activity against JNK3. This isoform-selective profile could be advantageous, as JNK3 is primarily expressed in the brain, and avoiding its inhibition might reduce the risk of neurological side effects in therapies targeting peripheral inflammation.[3] TCS JNK 6o also demonstrates strong selectivity for JNK1/2 over JNK3, as indicated by its Ki values.[13][14]
-
Mechanism of Action: All three compounds are ATP-competitive inhibitors. This is a common and effective mechanism, but it can sometimes lead to off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome. The high selectivity of TCS JNK 6o and the hypothetical DTM-A7 suggest that despite targeting the ATP pocket, unique interactions with adjacent regions are achieved, which is a primary goal in modern kinase inhibitor design.[13]
-
From Benchtop to Cell: The transition from a biochemical assay (IC50) to a cellular assay is critical. An inhibitor might be potent in vitro but fail in cells due to poor permeability or high protein binding. The phospho-c-Jun Western blot provides the necessary evidence that the compound is active in a physiological context, validating it for further preclinical development.
Conclusion
Benchmarking a novel compound like the thiazole-based DTM-A7 against well-characterized inhibitors such as SP600125 and TCS JNK 6o is a fundamental process in drug discovery. This guide demonstrates a structured approach, beginning with an understanding of the target pathway, followed by rigorous, quantitative comparison using validated experimental protocols. The hypothetical DTM-A7, with its potent and isoform-selective profile, exemplifies the qualities researchers seek in a next-generation therapeutic candidate. By adhering to principles of scientific integrity and logical experimental design, researchers can effectively identify and advance promising new inhibitors for critical disease targets like JNK.
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A Researcher's Guide to the Validation of In Silico Predictions for Di(2-thiazolyl)methanone Bioactivity
In the landscape of contemporary drug discovery, the seamless integration of computational and experimental methodologies is paramount. In silico techniques offer an unprecedented ability to rapidly screen vast chemical libraries, predict bioactivities, and elucidate potential mechanisms of action, thereby significantly accelerating the initial phases of research. However, the predictive power of these computational models is only as robust as their empirical validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating in silico predictions for the bioactivity of compounds derived from Di(2-thiazolyl)methanone, a key heterocyclic building block.
The thiazole moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] this compound serves as a versatile scaffold for the synthesis of novel thiazole derivatives, making it a compound of significant interest in medicinal chemistry.[4] This guide will navigate the journey from computational prediction to experimental confirmation, emphasizing the causality behind experimental choices and the necessity of self-validating systems to ensure scientific integrity.
The In Silico Prediction Landscape for Thiazole Derivatives
The initial step in discovering the therapeutic potential of this compound derivatives involves a variety of computational approaches to predict their interaction with biological targets. These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Methods: These techniques rely on the principle that similar molecules often exhibit similar biological activities.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For instance, a study on 2-aminothiazole sulfonamide derivatives successfully used QSAR to model and predict their antioxidant activity, identifying key molecular properties influencing this effect.[5]
Structure-Based Methods: When the three-dimensional structure of the biological target is known, structure-based methods can provide detailed insights into the binding interactions.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to screen virtual libraries of compounds against a specific target. Numerous studies on thiazole derivatives have employed molecular docking to predict their binding affinity to targets such as monoamine oxidase, carbonic anhydrase-II, and fungal proteins.[6][7][8]
Machine Learning and Deep Learning: More advanced computational techniques are increasingly being utilized to predict bioactivity. These models can learn complex patterns from large datasets of chemical structures and their corresponding biological activities.[9][10]
The following diagram illustrates a typical in silico prediction workflow:
Caption: A generalized workflow for the in silico prediction of bioactivity for this compound derivatives.
Experimental Validation: From Prediction to Proof
The crux of this guide lies in the experimental validation of the in silico hypotheses. This process is not merely a confirmatory step but a critical feedback loop that refines computational models and provides tangible evidence of biological activity. The choice of experimental assay is dictated by the predicted bioactivity.
Enzyme Inhibition Assays
If in silico studies predict that a this compound derivative will inhibit a specific enzyme, a direct biochemical assay is the most appropriate validation method.[11] Enzyme inhibition assays are fundamental in drug discovery for quantifying the potency of a compound.[1][12][13]
Example Scenario: Validation of a Predicted Carbonic Anhydrase II Inhibitor
A study on morpholine-derived thiazoles predicted their inhibitory potential against bovine carbonic anhydrase-II (CA-II) using molecular docking.[7][14] The experimental validation involved a direct in vitro enzyme inhibition assay.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized thiazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare a solution of bovine carbonic anhydrase II in the appropriate buffer.
-
Prepare a solution of the enzyme's substrate, p-nitrophenyl acetate (p-NPA).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of the thiazole derivative (the inhibitor) to the wells.
-
Include a positive control (a known CA-II inhibitor like acetazolamide) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The following table summarizes the kind of comparative data generated from such an experiment:
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| Derivative 1 | -8.5 | 15.2 |
| Derivative 2 | -9.2 | 8.7 |
| Derivative 3 | -7.8 | 25.1 |
| Acetazolamide (Standard) | -7.5 | 0.12 |
This direct comparison allows for the assessment of the predictive accuracy of the in silico model.
Cell-Based Assays for Cytotoxicity and Antiproliferative Activity
If in silico predictions suggest anticancer or antimicrobial activity, cell-based assays are essential to determine the compound's effect on cell viability and proliferation. The MTT and XTT assays are widely used colorimetric methods for this purpose.[8][14][15]
Principle of MTT and XTT Assays:
These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8][15]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
The following diagram illustrates the workflow for validating in silico anticancer predictions:
Caption: A workflow for the experimental validation of predicted anticancer activity of a this compound derivative.
Ensuring Trustworthiness: The Self-Validating System
A robust validation strategy creates a self-validating system where computational and experimental data cyclically inform and improve each other. Discrepancies between predicted and observed activities are not failures but opportunities to refine the computational models. For instance, if a compound predicted to be highly active shows poor experimental results, this could point to limitations in the scoring function of the docking program or highlight the importance of factors not considered in the model, such as compound solubility or cell permeability.
Conclusion
The validation of in silico predictions for the bioactivity of this compound derivatives is a critical and multifaceted process that underpins the integrity of modern drug discovery. By employing a synergistic approach that combines sophisticated computational modeling with rigorous experimental validation through well-established assays, researchers can confidently identify and advance promising therapeutic candidates. This guide provides a foundational framework for navigating this process, emphasizing the importance of a logical and evidence-based approach to translating computational hypotheses into tangible biological insights.
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A Comparative Analysis of the Coordination Properties of Di(2-thiazolyl)methanone: A Guide for Researchers
In the ever-evolving landscape of medicinal chemistry and materials science, the rational design of metal complexes with tailored properties is of paramount importance. The choice of ligand is a critical determinant of the final complex's stability, reactivity, and electronic and photophysical characteristics. Among the vast array of heterocyclic ligands, those containing thiazole moieties have garnered significant attention due to their versatile coordination capabilities and the diverse biological and material applications of their metal complexes.[1] This guide provides an in-depth comparative analysis of the coordination properties of Di(2-thiazolyl)methanone, a notable bidentate N,N-donor ligand.
This analysis will focus on a comparison with the archetypal and extensively studied ligand, 2,2'-bipyridine (bpy), to highlight the unique features imparted by the thiazole rings. The insights provided are grounded in experimental data from related systems and established principles of coordination chemistry, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound as a Ligand
This compound, with the chemical formula C₇H₄N₂OS₂ and a molecular weight of 196.25 g/mol , is a heterocyclic ketone that presents an intriguing platform for the construction of coordination compounds.[2] Its structure, featuring two thiazole rings linked by a carbonyl group, allows it to act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the thiazole rings. The presence of sulfur atoms and the electron-withdrawing carbonyl bridge are expected to significantly modulate its coordination properties compared to more conventional diimine ligands like 2,2'-bipyridine.
The primary coordination mode of this compound is as a bidentate N,N-donor ligand, forming a six-membered chelate ring with a metal ion. The lone pairs on the nitrogen atoms of the thiazole rings are the primary sites of coordination.
Caption: Chemical structure and properties of this compound.
Comparative Coordination Chemistry: this compound vs. 2,2'-Bipyridine
The coordination chemistry of 2,2'-bipyridine has been extensively studied for over a century, making it an ideal benchmark for understanding the properties of new ligands.[3] The primary differences in the coordination behavior of this compound and 2,2'-bipyridine arise from the electronic and steric differences between the thiazole and pyridine rings, as well as the influence of the carbonyl linker.
Electronic Effects: π-Acceptor Properties and Metal-Ligand Backbonding
A crucial aspect of ligand design is the ability to influence the electronic properties of the resulting metal complex, often through π-backbonding. This involves the donation of electron density from the metal's d-orbitals into the ligand's π*-orbitals.
-
2,2'-Bipyridine: As a diimine ligand, 2,2'-bipyridine is a good σ-donor and a moderate π-acceptor. The extent of π-backbonding can be tuned by adding electron-donating or electron-withdrawing substituents to the pyridine rings.[4]
-
This compound: Thiazole rings are known to be less effective π-acceptors compared to pyridine rings.[5] This is due to the higher energy of the π* orbitals in the thiazole ring. The presence of the electron-withdrawing carbonyl group in this compound, however, is expected to lower the energy of the ligand's LUMO, enhancing its overall π-acceptor capability, though likely still to a lesser extent than in many substituted bipyridines. This modulation of the electronic properties can have a significant impact on the photophysical and electrochemical behavior of the resulting metal complexes.
Steric Considerations and Coordination Geometry
The steric profile of a ligand plays a significant role in determining the coordination number and geometry of the resulting metal complex.
-
2,2'-Bipyridine: Forms a five-membered chelate ring with a metal ion. The relatively rigid planar structure of bpy generally leads to predictable coordination geometries, such as octahedral [M(bpy)₃]ⁿ⁺ complexes.
-
This compound: Forms a six-membered chelate ring. The bridging carbonyl group introduces a degree of flexibility that is absent in the directly linked pyridine rings of bpy. This flexibility may allow for a wider range of coordination geometries and could potentially accommodate larger metal ions more readily. However, the steric bulk of the thiazole rings and the ketone group may also lead to distortions from ideal geometries. For instance, in related benzothiazole-methanone structures, significant dihedral angles are observed between the heterocyclic and methanone moieties.[6]
Caption: Comparison of chelate ring formation.
Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K), which reflects the equilibrium of the complex formation in solution.[7]
-
2,2'-Bipyridine: Generally forms highly stable complexes with a wide range of transition metal ions. For example, the stepwise stability constants for [Cu(bpy)]²⁺ and [Cu(bpy)₂]²⁺ are well-documented.[8]
Table 1: Comparative Properties of this compound and 2,2'-Bipyridine
| Property | This compound | 2,2'-Bipyridine | Rationale for Differences |
| Donor Atoms | 2 x N (thiazole) | 2 x N (pyridine) | Different heterocyclic rings with varying basicity and π-system. |
| Chelate Ring Size | 6-membered | 5-membered | Presence of a carbonyl linker in this compound. |
| π-Acceptor Ability | Moderate (enhanced by C=O) | Moderate to Good | Pyridine rings are inherently better π-acceptors than thiazole rings. |
| Flexibility | More flexible | Relatively rigid | The C-C single bond in bpy allows for rotation, but the carbonyl bridge in this compound introduces different conformational possibilities. |
| Expected Complex Stability | High | Very High | Generally, 5-membered chelate rings are entropically more favorable than 6-membered rings. The higher basicity of pyridine nitrogens also contributes to the higher stability of bpy complexes.[3] |
Experimental Data and Characterization
The characterization of this compound and its metal complexes relies on a suite of spectroscopic and analytical techniques.
Spectroscopic Properties
Infrared (IR) Spectroscopy:
-
This compound: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹.
-
Metal Complexes: Upon coordination to a metal ion, a shift in the C=N stretching frequency of the thiazole rings to a higher wavenumber is anticipated due to the donation of electron density from the nitrogen to the metal. A slight shift in the C=O stretching frequency may also be observed, indicating some electronic communication through the ligand backbone.
UV-Visible (UV-Vis) Spectroscopy:
-
This compound: The ligand is expected to show intense π-π* transitions in the UV region.
-
Metal Complexes: The formation of metal complexes will give rise to new absorption bands in the visible region. These can be attributed to metal-to-ligand charge transfer (MLCT) and d-d transitions. For example, Cu(II) complexes with related thiazole-containing ligands exhibit d-d transition bands in the visible region, indicative of their coordination geometry.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound: The ¹H and ¹³C NMR spectra will show characteristic signals for the thiazole ring protons and carbons.
-
Metal Complexes: For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), coordination will cause a downfield shift of the thiazole proton signals adjacent to the coordinating nitrogen atoms. For paramagnetic complexes (e.g., Cu(II)), the NMR signals will be broadened, often beyond detection.
Table 2: Expected Spectroscopic Data for a Representative Cu(II) Complex of this compound
| Spectroscopic Technique | Expected Observations |
| IR (cm⁻¹) | Shift of C=N stretch to higher frequency; slight shift of C=O stretch. |
| UV-Vis (nm) | Appearance of d-d transition bands in the visible region (e.g., 500-800 nm).[11] |
| EPR | For a Cu(II) complex, an axial or rhombic spectrum is expected, with g-values indicative of the coordination geometry.[12] |
Structural Analysis
X-ray crystallography is the definitive method for determining the solid-state structure of metal complexes. For a hypothetical [Cu(this compound)₂]²⁺ complex, a distorted octahedral or square planar geometry would be expected, depending on the counter-ion and packing forces. The Cu-N bond lengths would be a key parameter for comparison with [Cu(bpy)₂]²⁺ complexes. In related thiazole-Cu(II) complexes, Cu-N bond lengths are typically in the range of 2.0-2.1 Å.[13]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound and its metal complexes.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from general methods for the synthesis of ketones from Grignard reagents and nitriles.
Caption: Proposed workflow for the synthesis of this compound.
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyanothiazole
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromothiazole in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-cyanothiazole in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Synthesis of a [Cu(this compound)Cl₂] Complex (Representative Protocol)
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound in warm ethanol.
-
In a separate flask, dissolve CuCl₂·2H₂O in a minimum amount of ethanol.
-
Add the copper(II) chloride solution dropwise to the stirred ligand solution.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
Characterization Workflow
Caption: General workflow for the characterization of metal complexes.
Conclusion and Future Perspectives
This compound presents a compelling alternative to traditional diimine ligands like 2,2'-bipyridine. Its unique electronic and steric properties, arising from the presence of two thiazole rings and a carbonyl linker, offer exciting opportunities for the design of novel metal complexes. The reduced π-acceptor ability compared to bpy, coupled with the flexibility of the six-membered chelate ring, can lead to complexes with distinct photophysical, electrochemical, and reactive properties.
Further research is warranted to fully elucidate the coordination chemistry of this compound. Systematic studies involving the synthesis and characterization of a series of its complexes with various transition metals are needed. The determination of stability constants, detailed structural analyses, and comprehensive spectroscopic and electrochemical investigations will provide a deeper understanding of its ligand properties and pave the way for its application in catalysis, medicinal chemistry, and materials science.
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Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules. [Link]
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Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Inorganics. [Link]
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Synthesis and Crystal Structure of a Cu(II) Complex with a Thiazole Containing Derivative of 1,5-Diazacyclooctane. Asian Journal of Chemistry. [Link]
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Emerging Trends in the Coordination Chemistry of Thiazolidinone-Containing Polydentate Ligands: Unconventional Binding Modes in Silver Complexes. Inorganics. [Link]
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Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
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New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. Royal Society of Chemistry. [Link]
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Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Inorganics. [Link]
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Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. Advances in Chemical Engineering and Science. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson. [Link]
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2D Coordination Polymers of Zn(II) with Diethylmalonic Acid Dianions and 4,4'-bipyridine: Synthesis and Structure. ResearchGate. [Link]
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A Researcher's Guide to the Reproducible Synthesis of Di(2-thiazolyl)methanone: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Di(2-thiazolyl)methanone, a symmetrical ketone with a heteroaromatic scaffold, represents a molecule of significant interest due to the prevalence of the thiazole motif in pharmaceuticals. However, achieving a reproducible and efficient synthesis of such molecules can be a considerable challenge. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and a critical assessment of their reproducibility to empower researchers in their synthetic endeavors.
Introduction: The Challenge of Synthesizing Symmetrical Di(heteroaryl) Ketones
The synthesis of symmetrical di(heteroaryl) ketones like this compound presents a unique set of challenges that can impact reproducibility. These challenges often stem from the electronic nature of the heteroaromatic rings, the stability of intermediates, and the potential for side reactions.[1][2] Issues such as low yields, difficult purification, and inconsistent results are common hurdles that researchers face. This guide will dissect two primary, yet mechanistically distinct, pathways to this compound: the oxidation of a precursor alcohol and the coupling of organometallic thiazole derivatives with an acylating agent. By understanding the nuances of each approach, researchers can select the most appropriate method for their specific needs and improve the likelihood of a successful and reproducible synthesis.
Method 1: Oxidation of Di(2-thiazolyl)methanol
A common and often reliable strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In the case of this compound, the precursor, Di(2-thiazolyl)methanol, can be oxidized to the desired ketone. This method's reproducibility hinges on the choice of oxidant and the careful control of reaction conditions to avoid over-oxidation or degradation of the starting material.
Experimental Protocol: Oxidation with Sulfuric Acid and Oxygen
This protocol is adapted from a procedure for the oxidation of similar heteroaryl methanols.
Materials:
-
Di(2-thiazolyl)methanol
-
1,2-Dimethoxyethane (DME)
-
Sulfuric acid (concentrated)
-
Oxygen gas
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Di(2-thiazolyl)methanol in a mixture of 1,2-dimethoxyethane and water.
-
Add concentrated sulfuric acid dropwise to the solution at room temperature.
-
Bubble oxygen gas through the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Reproducibility and Causality
The reproducibility of this oxidation is highly dependent on several factors. The concentration of sulfuric acid is a critical parameter; too high a concentration can lead to decomposition of the thiazole rings. The rate of oxygen bubbling can also influence the reaction rate and yield. A consistent and controlled flow is necessary for reproducible results. The reaction temperature must be carefully maintained at 80°C, as higher temperatures may promote side reactions. The purity of the starting Di(2-thiazolyl)methanol is also paramount; impurities can interfere with the oxidation process.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Di(2-thiazolyl)methanol] --> B{Oxidation}; B --> C[this compound]; subgraph "Reaction Conditions" node [shape=ellipse, style=filled, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; D[H₂SO₄] --> B; E[O₂] --> B; F[DME/H₂O, 80°C] --> B; end }
Caption: Oxidation of Di(2-thiazolyl)methanol.
Method 2: Grignard/Organolithium Route
An alternative and more convergent approach involves the use of organometallic reagents derived from 2-halothiazoles. Both Grignard and organolithium reagents of thiazole can be prepared and subsequently reacted with a suitable acylating agent to form the desired ketone. This method offers the advantage of building the carbon skeleton in a single step, but its reproducibility is highly sensitive to the stringent requirements of organometallic chemistry.
Experimental Protocol: Synthesis via 2-Thiazolylmagnesium Bromide
This protocol is a generalized procedure based on the preparation of similar Grignard reagents and their subsequent acylation.
Materials:
-
2-Bromothiazole
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl chloroformate or another suitable acylating agent
-
Anhydrous conditions (all glassware flame-dried, reactions under inert atmosphere)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place activated magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiazole in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the Grignard reagent solution to 0°C. Add a solution of the acylating agent (e.g., ethyl chloroformate) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Discussion of Reproducibility and Causality
The synthesis of Grignard reagents from heteroaromatic halides can be notoriously difficult to reproduce. The success of this reaction is highly dependent on the quality and activation of the magnesium, the purity and dryness of the solvent and starting materials, and the strict exclusion of air and moisture. The initiation of the Grignard formation is often the most challenging step.
The choice of acylating agent is also critical. While ethyl chloroformate is a common choice, other reagents such as N,N-dimethyl-2-thiazolecarboxamide could potentially be used. The reactivity of the Grignard reagent with the acylating agent must be carefully controlled to avoid the formation of tertiary alcohol byproducts from double addition. The use of low temperatures during the acylation step is crucial for selectivity.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; A[2-Bromothiazole] --> B{Grignard Formation}; B --> C[2-Thiazolylmagnesium Bromide]; C --> D{Acylation}; D --> E[this compound]; subgraph "Reaction Conditions" node [shape=ellipse, style=filled, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; F[Mg, Anhydrous THF] --> B; G[Acylating Agent] --> D; H[Anhydrous Conditions] --> B; H --> D; end }
Caption: Grignard route to this compound.
Comparative Analysis of Synthetic Routes
To provide a clear comparison of these two methodologies, the following table summarizes their key performance indicators. The data presented is based on typical yields reported for analogous reactions in the literature, as direct comparative studies for this compound are scarce.
| Parameter | Method 1: Oxidation | Method 2: Grignard/Organolithium |
| Typical Yield | 60-80% | 40-70% (highly variable) |
| Reproducibility | Moderate to High | Low to Moderate |
| Key Challenges | - Control of oxidation state- Potential for ring degradation- Purity of starting alcohol | - Initiation of Grignard formation- Strict anhydrous/anaerobic conditions- Control of acylation to prevent side products |
| Scalability | Generally scalable | Can be challenging to scale up due to initiation issues |
| Starting Materials | Requires synthesis of the precursor alcohol | Starts from commercially available 2-halothiazole |
Conclusion and Recommendations
Both the oxidation of Di(2-thiazolyl)methanol and the Grignard/organolithium route offer viable pathways to this compound. The choice of method will ultimately depend on the researcher's priorities and available resources.
-
For higher reproducibility and potentially higher yields , the oxidation method is recommended, provided that the precursor alcohol is readily available or can be synthesized efficiently. The reaction conditions are generally less sensitive than those required for organometallic chemistry, leading to more consistent results between experiments.
-
For a more convergent synthesis that avoids the pre-synthesis of the alcohol, the Grignard/organolithium route is a powerful option. However, researchers must be prepared to invest significant effort in optimizing the reaction conditions, particularly the formation of the organometallic intermediate, to achieve acceptable and reproducible yields. Meticulous attention to experimental detail is the key to success with this approach.
By carefully considering the advantages and disadvantages of each method, and by adhering to the detailed protocols and insights provided in this guide, researchers can significantly improve their ability to reproducibly synthesize this compound and accelerate their research and development efforts.
References
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Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 2022.
-
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A Head-to-Head Comparison of Di(2-thiazolyl)methanone and Its Analogs for Researchers
A Comprehensive Guide to Synthesis, Coordination Chemistry, and Biological Activity
In the landscape of heterocyclic chemistry, compounds bearing the thiazole moiety are of significant interest to researchers in drug discovery and materials science. Among these, Di(2-thiazolyl)methanone stands out as a versatile building block and ligand. This guide provides a detailed head-to-head comparison of this compound with its structurally similar analogs, offering insights into their synthesis, coordination chemistry, and biological performance, supported by experimental data.
Introduction to this compound and Its Analogs
This compound, with the chemical formula C₇H₄N₂OS₂, is a symmetrical ketone where a central carbonyl group is flanked by two thiazole rings. This structure imparts unique electronic and coordination properties, making it a valuable ligand in coordination chemistry and a precursor for various biologically active molecules. Its applications range from being an intermediate in the synthesis of pharmaceutical compounds, particularly antifungal and antibacterial agents, to its use in the preparation of ligands for metal-catalyzed reactions.[1]
For a comprehensive comparison, we will evaluate this compound against two key analogs:
-
2,2'-Dipyridyl Ketone: An isoelectronic analog where the thiazole rings are replaced by pyridine rings. This compound is widely studied in coordination chemistry and serves as an excellent benchmark for comparing the influence of the thiazole's sulfur atom on coordination behavior.
-
Bis(benzo[d]thiazol-2-yl)methanone: A benzofused analog of this compound. The presence of the fused benzene rings is expected to modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological activity.
Synthesis and Physicochemical Properties
The synthesis of these methanones and their derivatives often relies on established heterocyclic chemistry reactions. The Hantzsch thiazole synthesis is a prominent method for constructing the thiazole ring from α-haloketones and thioamides.[1][2][3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthetic Route |
| This compound | C₇H₄N₂OS₂ | 196.25[1] | Not widely reported | Oxidation of di(2-thiazolyl)methanol or Grignard reaction |
| 2,2'-Dipyridyl Ketone | C₁₁H₈N₂O | 184.19[5] | 52-55[5] | Oxidation of 2,2'-dipyridylmethane |
| Bis(benzo[d]thiazol-2-yl)methanone | C₁₅H₈N₂OS₂ | 296.37[2] | Not widely reported | Condensation reactions |
Coordination Chemistry: A Comparative Overview
The nitrogen and sulfur atoms in the thiazole rings of this compound make it an excellent chelating ligand for a variety of transition metals. The coordination behavior of this compound is often compared to that of 2,2'-dipyridyl ketone to understand the role of the sulfur donor atom.
Metal complexes of these ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as methanol or ethanol.[6][7][8] Characterization is then carried out using techniques like FT-IR, UV-Vis spectroscopy, and X-ray crystallography.[6][7]
Key Comparative Aspects:
-
Coordination Modes: Both this compound and 2,2'-dipyridyl ketone typically act as bidentate ligands, coordinating to the metal center through the nitrogen atoms of the heterocyclic rings. However, the presence of the sulfur atom in the thiazole ring can lead to different electronic effects and, in some cases, secondary interactions with the metal center.
-
Stability of Complexes: The relative stability of the metal complexes can be influenced by the nature of the heteroatoms. The "hard and soft acids and bases" (HSAB) theory can be a useful framework for predicting these trends.
-
Spectroscopic Properties: The electronic spectra of the metal complexes provide insights into the coordination geometry and the ligand field strength. Comparative analysis of the UV-Vis spectra of complexes with this compound and 2,2'-dipyridyl ketone can reveal differences in the d-orbital splitting energies.
Biological Activity: A Head-to-Head Showdown
Thiazole and its derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] This section compares the reported biological performance of this compound and its analogs.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[9]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | S. aureus, E. coli, C. albicans | 12.5 - >1024 | [10] |
| Benzothiazole Derivatives | S. aureus, E. coli | - | [11] |
| Bis-thiazole Derivatives | S. aureus, P. aeruginosa | - | [12] |
Note: Direct comparative MIC data for this compound, 2,2'-Dipyridyl Ketone, and Bis(benzo[d]thiazol-2-yl)methanone under identical conditions is limited in the reviewed literature. The table presents a general overview of the antimicrobial potential of related structures.
Cytotoxic Activity
The cytotoxic effects of these compounds against cancer cell lines are commonly assessed using the MTT assay, which measures cell viability.[1][2][3][4][13]
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolomycin C (related structure) | HCT-116 | 0.8 | [14] |
| Pyrrolomycin C (related structure) | MCF-7 | 1.5 | [14] |
| Benzo[d]isothiazole derivatives | Leukemia cell lines | - | [5] |
Experimental Protocols
General Synthesis of Thiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a versatile method for preparing a wide range of thiazole derivatives.[2][3][4]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., methanol, ethanol)[1]
-
Base (e.g., Na₂CO₃ solution)[1]
Procedure:
-
In a round-bottom flask, dissolve the thioamide in the chosen solvent.[1]
-
Add the α-haloketone to the solution.[1]
-
Heat the reaction mixture with stirring for a specified time (e.g., 30 minutes).[1]
-
Cool the reaction to room temperature.[1]
-
Pour the reaction mixture into a solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the acid formed and precipitate the product.[1]
-
Collect the solid product by filtration, wash with water, and air dry.[1]
-
The product can be further purified by recrystallization.
Caption: General workflow of the Hantzsch thiazole synthesis.
MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for assessing the cytotoxicity of compounds using the MTT assay.[1][2][3][4][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1]
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Conclusion
This compound and its analogs, 2,2'-dipyridyl ketone and Bis(benzo[d]thiazol-2-yl)methanone, represent a fascinating class of compounds with diverse applications in coordination chemistry and medicinal chemistry. While direct head-to-head comparative data is still emerging, the existing literature on related structures suggests that subtle modifications to the core scaffold can significantly impact their physicochemical properties and biological activities. The replacement of pyridine with thiazole introduces a soft sulfur donor, potentially altering metal-ligand interactions. The benzofusion in Bis(benzo[d]thiazol-2-yl)methanone is likely to enhance π-stacking interactions and modulate electronic properties. Future research should focus on systematic comparative studies of these compounds to fully elucidate their structure-activity relationships and unlock their full potential in various scientific domains.
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A Roadmap for Preclinical Validation: Evaluating the Therapeutic Potential of Di(2-thiazolyl)methanone in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of Di(2-thiazolyl)methanone (DTM), a heterocyclic compound featuring a core thiazole structure. While DTM is primarily recognized as a synthetic intermediate, the extensive and diverse bioactivities of thiazole-containing molecules—ranging from anticancer to anti-inflammatory and neuroprotective effects—provide a strong rationale for its investigation as a potential therapeutic agent.[1][2][3][4][5]
This document is not a conventional comparison of existing data, as DTM is a novel candidate for these applications. Instead, it serves as an in-depth technical guide, outlining a rigorous, multi-arm preclinical validation strategy. We will propose plausible therapeutic avenues, detail the selection of appropriate animal models, and provide robust experimental protocols for a head-to-head comparison against established standard-of-care alternatives. Our approach is grounded in scientific integrity, ensuring that each proposed study is a self-validating system designed to yield clear, interpretable, and translatable results.
The Rationale: Why Investigate this compound?
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer Properties: Thiazole derivatives have been shown to inhibit tumor growth and metastasis through various mechanisms.[6][7][8][9] The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with target proteins and enzymes crucial for cancer cell proliferation.[6]
-
Anti-inflammatory Effects: Compounds containing the thiazole moiety have exhibited significant anti-inflammatory activity in preclinical models, often through the modulation of pathways involving cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[10][11][12][13]
-
Neuroprotective Potential: Several thiazole-based compounds have been investigated for their ability to protect neurons from damage, showing promise in models of neurodegenerative diseases like Alzheimer's by inhibiting key pathological processes such as amyloid-β aggregation and tauopathy.[14][15][16][17]
Given that this compound (C₇H₄N₂OS₂) is a structurally distinct molecule containing this key heterocyclic system, it represents an untapped candidate for therapeutic development.[18] This guide proposes a parallel investigation into its potential efficacy in three key areas: Oncology, Inflammatory Disease, and Neurodegeneration.
Experimental Design: A Multi-Arm In Vivo Validation Strategy
To comprehensively assess the therapeutic potential of DTM, we propose a three-pronged approach, each focusing on a distinct disease area. For each area, we will outline the selection of a validated animal model, the choice of a relevant comparator drug, and the key endpoints for evaluation.
Logical Framework for Preclinical Validation
The following diagram illustrates the overarching strategy for validating DTM's therapeutic potential across the selected disease models.
Caption: Workflow for validating DTM's therapeutic potential.
Arm 1: Oncology - Breast Cancer Model
Rationale: Thiazole derivatives have shown potent activity against various cancer cell lines, including breast cancer.[9] We hypothesize that DTM may inhibit the growth of estrogen receptor-positive (ER+) breast cancer.
-
Animal Model: MDA-MB-231 or MCF-7 human breast cancer xenograft model in immunodeficient mice (e.g., NOD/SCID or Nude mice). These models are standard for evaluating the efficacy of anticancer agents.
-
Comparator: Tamoxifen, a widely used selective estrogen receptor modulator for ER+ breast cancer, will serve as the positive control.[19][20]
-
Primary Endpoint: Inhibition of tumor growth rate and final tumor volume.
-
Secondary Endpoints: Body weight (as a measure of toxicity), histopathological analysis of tumors, and biomarker analysis (e.g., Ki-67 for proliferation).
Experimental Protocol: Breast Cancer Xenograft Study
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Animal Acclimatization: Acclimatize female NOD/SCID mice (6-8 weeks old) for one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in Matrigel into the right flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (~100 mm³), randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., corn oil, p.o.)
-
Group 2: DTM (Dose 1, e.g., 25 mg/kg, p.o.)
-
Group 3: DTM (Dose 2, e.g., 50 mg/kg, p.o.)
-
Group 4: Tamoxifen (20 mg/kg, p.o.)
-
-
Treatment: Administer treatments daily for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly. Record body weight twice weekly.
-
Termination: At day 21, euthanize mice and excise tumors for weight measurement and subsequent histological and biomarker analysis.
Hypothetical Data Summary: Oncology
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 102.5 ± 8.1 | 1540.3 ± 120.5 | - | +2.1 ± 0.5 |
| DTM (25 mg/kg) | 101.9 ± 7.5 | 985.6 ± 95.2 | 36.0 | +1.5 ± 0.6 |
| DTM (50 mg/kg) | 103.1 ± 8.9 | 631.5 ± 78.4 | 59.0 | -0.5 ± 0.8 |
| Tamoxifen (20 mg/kg) | 102.2 ± 7.8 | 598.7 ± 70.1 | 61.1 | +1.8 ± 0.4 |
Arm 2: Inflammatory Disease - Collagen-Induced Arthritis Model
Rationale: The anti-inflammatory potential of thiazole derivatives is well-documented.[10][11] This arm will investigate DTM's ability to mitigate the symptoms of rheumatoid arthritis (RA).
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice. This is a widely used and validated model that shares many pathological features with human RA.[21][22][23]
-
Comparator: Methotrexate, a first-line disease-modifying antirheumatic drug (DMARD) for RA.[22][24][25]
-
Primary Endpoint: Clinical arthritis score (based on paw swelling and erythema).
-
Secondary Endpoints: Paw thickness measurements, histological analysis of joints for inflammation and cartilage damage, and measurement of serum pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Experimental Protocol: Collagen-Induced Arthritis Study
-
Animal Acclimatization: Acclimatize male DBA/1 mice (8-10 weeks old) for one week.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant and administer via intradermal injection at the base of the tail.
-
Booster (Day 21): Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant.
-
Group Allocation & Treatment: Upon the first signs of arthritis (around day 24-28), randomize mice into four groups (n=10 per group) and begin daily treatment:
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: DTM (Dose 1, e.g., 10 mg/kg, i.p.)
-
Group 3: DTM (Dose 2, e.g., 25 mg/kg, i.p.)
-
Group 4: Methotrexate (1 mg/kg, i.p., twice weekly)
-
-
Monitoring: Score clinical signs of arthritis three times per week. Measure paw thickness with calipers weekly.
-
Termination: At day 42, euthanize mice. Collect blood for cytokine analysis and hind paws for histological evaluation.
Hypothetical Data Summary: Inflammation
| Treatment Group | Mean Max Arthritis Score (Scale 0-16) | Mean Paw Thickness at Day 42 (mm) | Serum TNF-α (pg/mL) |
| Vehicle Control | 12.5 ± 1.2 | 3.8 ± 0.3 | 250.4 ± 30.1 |
| DTM (10 mg/kg) | 8.2 ± 0.9 | 3.1 ± 0.2 | 165.8 ± 25.5 |
| DTM (25 mg/kg) | 5.5 ± 0.7 | 2.6 ± 0.2 | 110.2 ± 18.9 |
| Methotrexate (1 mg/kg) | 4.8 ± 0.6 | 2.5 ± 0.1 | 95.7 ± 15.3 |
Arm 3: Neurodegeneration - Scopolamine-Induced Amnesia Model
Rationale: Thiazole-based compounds have shown promise in preclinical models of Alzheimer's disease, suggesting a potential neuroprotective role.[14][17] This study will assess DTM's ability to reverse cognitive deficits.
-
Animal Model: Scopolamine-induced amnesia in rats. Scopolamine is a muscarinic antagonist that induces transient cognitive impairment, particularly in learning and memory, providing a rapid and effective model for screening potential anti-amnesic drugs.[26]
-
Comparator: Donepezil, a cholinesterase inhibitor that is a standard treatment for the symptoms of Alzheimer's disease.[27][28]
-
Primary Endpoint: Performance in a spatial memory task, such as the Morris Water Maze (MWM).
-
Secondary Endpoints: Performance in a passive avoidance task, and brain acetylcholinesterase (AChE) activity.
Proposed Signaling Pathway for DTM in Neuroprotection
Based on the known mechanisms of other neuroprotective thiazole derivatives, DTM could potentially modulate pathways related to amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and cholinergic signaling.
Caption: Hypothetical neuroprotective mechanism of DTM.
Experimental Protocol: Scopolamine-Induced Amnesia Study
-
Animal Acclimatization: Acclimatize male Wistar rats (250-300g) for one week.
-
Group Allocation: Randomize rats into five groups (n=12 per group):
-
Group 1: Vehicle Control (Saline + Saline)
-
Group 2: Scopolamine Control (Saline + Scopolamine)
-
Group 3: DTM (10 mg/kg, p.o.) + Scopolamine
-
Group 4: DTM (20 mg/kg, p.o.) + Scopolamine
-
Group 5: Donepezil (1 mg/kg, p.o.) + Scopolamine
-
-
Treatment: Administer DTM, Donepezil, or vehicle 60 minutes before the behavioral test. Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the test.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (4 days): Train rats to find a hidden platform in a pool of water.
-
Probe Trial (Day 5): Remove the platform and record the time spent in the target quadrant.
-
-
Biochemical Analysis: After behavioral testing, euthanize rats and collect brain tissue to measure acetylcholinesterase (AChE) activity.
Hypothetical Data Summary: Neurodegeneration
| Treatment Group | MWM - Time in Target Quadrant (s) | Passive Avoidance - Step-through Latency (s) | Brain AChE Activity (% of Control) |
| Vehicle Control | 45.2 ± 3.5 | 280.5 ± 15.2 | 100.0 ± 5.0 |
| Scopolamine Control | 18.9 ± 2.1 | 65.8 ± 8.9 | 98.5 ± 6.1 |
| DTM (10 mg/kg) + Scopolamine | 29.5 ± 2.8 | 155.4 ± 12.4 | 85.3 ± 7.2 |
| DTM (20 mg/kg) + Scopolamine | 38.1 ± 3.1 | 220.1 ± 14.8 | 70.1 ± 6.5 |
| Donepezil (1 mg/kg) + Scopolamine | 40.5 ± 3.3 | 245.6 ± 13.5 | 55.4 ± 4.8 |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. The proposed studies are designed to provide a clear, comparative assessment of DTM's potential efficacy in oncology, inflammation, and neurodegeneration against current standards of care.
Positive results in any of these arms would warrant further investigation, including more comprehensive toxicology studies, pharmacokinetic profiling, and testing in additional, more complex animal models that better recapitulate human disease.[26][29] The versatility of the thiazole scaffold suggests that DTM could be a promising lead compound, and this systematic approach ensures that its therapeutic potential is evaluated efficiently and effectively.
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A Comparative Guide to the Structure-Activity Relationships of Di(2-thiazolyl)methanone Analogues in Oncology Research
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Di(2-thiazolyl)methanone analogues, a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. We will objectively compare the performance of various analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for designing more potent and selective therapeutic agents.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the development of novel anticancer agents. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of crucial signaling pathways like PI3K/mTOR, and induction of apoptosis.[1][2][3] The this compound core, featuring a central ketone linker between two thiazole rings, represents a versatile template for generating diverse chemical libraries and exploring their therapeutic potential.
Core Structure and Rationale for Analogue Design
The fundamental structure of the compounds discussed in this guide is the (thiazol-5-yl)(benzo[d]thiazol-2-yl)methanone backbone. The rationale for focusing on analogues of this scaffold is based on the hypothesis that systematic modification of the substituents on both the thiazole and benzothiazole rings can significantly impact their biological activity, selectivity, and pharmacokinetic properties.
The central methanone (ketone) group acts as a rigid linker, orienting the two heterocyclic ring systems in a specific spatial arrangement conducive to binding with biological targets. The key points of modification for SAR studies are typically at the 2- and 4-positions of the thiazole ring and various positions on the benzothiazole ring.
Caption: Core chemical scaffold and key modification points.
Comparative Analysis of Anticancer and Antioxidant Activities
Recent studies have focused on synthesizing and evaluating a series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives for their anticancer and antioxidant properties. The following table summarizes the key findings, providing a direct comparison of the efficacy of different analogues.
| Compound ID | R (Substituent on 2-amino group) | Anticancer Activity (MCF-7) IC50 (µg/mL)[4] | Antioxidant Activity (DPPH) IC50 (µM) | Antibacterial Activity |
| 3a | Phenylamino | - | - | Moderate |
| 3b | 4-Methylphenylamino | - | - | Moderate |
| 3c | 4-Methoxyphenylamino | - | - | Moderate |
| 3d | 4-Chlorophenylamino | 10 | Promising | Significant |
| 3e | 4-Bromophenylamino | - | - | Moderate |
| 3f | 4-Nitrophenylamino | - | - | Moderate |
| 3g | 2-Nitrophenylamino | - | - | Moderate |
| 3h | 2,4-Dinitrophenylamino | - | - | Moderate |
| 3i | N-butylamino | - | - | Moderate |
| 3j | N-benzylamino | - | - | Moderate |
Key SAR Insights:
-
Impact of Electron-Withdrawing Groups: The presence of a chloro group at the para position of the phenylamino substituent (Compound 3d ) resulted in the most potent anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 10 µg/mL.[4] This suggests that electron-withdrawing groups on this aryl ring are favorable for cytotoxicity.
-
Antioxidant and Antibacterial Potential: Compound 3d also demonstrated promising antioxidant and significant antibacterial activity, highlighting its potential as a multi-target agent.[4]
-
DNA Cleavage Activity: Further studies revealed that some of these compounds were capable of cleaving DNA, suggesting a potential mechanism for their anticancer effects.[4]
Mechanistic Insights: Targeting Key Oncogenic Pathways
While the exact mechanism of action for this compound analogues is still under investigation, the broader class of thiazole-containing anticancer agents is known to interfere with several critical cellular processes.
Inhibition of Tubulin Polymerization
Many thiazole derivatives exert their anticancer effects by disrupting the dynamics of microtubule assembly.[5] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The structural rigidity and specific orientation of the heterocyclic rings in this compound analogues make them promising candidates for targeting this site.
Caption: Mechanism of tubulin polymerization inhibition.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][6][7] Several small-molecule inhibitors targeting this pathway are in clinical development. Thiazole-containing compounds have been identified as potent inhibitors of PI3K and/or mTOR. The this compound scaffold provides a framework for designing dual PI3K/mTOR inhibitors, which could offer a more comprehensive blockade of this critical oncogenic pathway.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized and well-controlled experimental protocols.
General Synthesis of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone Derivatives
Rationale: This multi-step synthesis provides a reliable method for generating a library of analogues with diverse substitutions on the 2-amino group of the thiazole ring, allowing for a systematic evaluation of their structure-activity relationships.
Step-by-Step Protocol:
-
Synthesis of the Benzothiazole Precursor: Start with the appropriate substituted aniline to synthesize the 6-methylbenzo[d]thiazole core through established methods, such as the Jacobsen reaction.
-
Synthesis of the Thiazole Moiety: Prepare the 4-aminothiazole-5-carbonitrile by reacting malononitrile, an appropriate aldehyde, and sulfur in the presence of a base like triethylamine.
-
Grignard Reaction: Convert the nitrile group on the thiazole to a ketone by reacting it with a Grignard reagent derived from the benzothiazole precursor.
-
Introduction of the 2-amino Substituent: React the 2-aminothiazole intermediate with various aryl or alkyl isothiocyanates to introduce the desired R group.
-
Purification: Purify the final compounds using column chromatography on silica gel, followed by recrystallization to obtain analytically pure samples.
-
Characterization: Confirm the structure and purity of each analogue using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method for screening the cytotoxic potential of novel compounds.[5][7][8][9]
Step-by-Step Protocol:
-
Cell Culture: Culture MCF-7 human breast cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The DPPH assay is a simple and rapid method to evaluate the free radical scavenging activity of compounds.[10][11][12] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogues have revealed important insights for the design of novel anticancer agents. The presence of electron-withdrawing substituents on the aryl-amino moiety at the 2-position of the thiazole ring appears to be a key determinant of cytotoxic activity. The multi-faceted biological profile of these compounds, including antioxidant and antibacterial activities, suggests their potential for broader therapeutic applications.
Future research should focus on:
-
Expanding the Analogue Library: Synthesizing a wider range of analogues with diverse substituents at all modifiable positions to build a more comprehensive SAR model.
-
Elucidating Specific Molecular Targets: Conducting detailed mechanistic studies to identify the specific protein targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy Studies: Evaluating the in vivo anticancer efficacy and pharmacokinetic properties of the lead compounds in relevant animal models.
-
Optimization of Drug-like Properties: Fine-tuning the physicochemical properties of the lead compounds to enhance their solubility, bioavailability, and metabolic stability.
By leveraging the insights from these SAR studies and employing a rational drug design approach, the this compound scaffold holds significant promise for the development of the next generation of targeted anticancer therapies.
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A Comparative Guide to the Photophysical Properties of Di(2-thiazolyl)methanone Derivatives
Introduction to Di(2-thiazolyl)methanone and its Significance
The this compound core, featuring two thiazole rings bridged by a ketone functional group, offers a versatile platform for the design of novel functional materials. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous bioactive compounds and functional organic materials. The electron-deficient nature of the thiazole ring, coupled with the electron-withdrawing ketone bridge, establishes a unique electronic landscape that can be systematically tuned through chemical modification. The introduction of various substituents onto the thiazole rings allows for precise control over the molecule's absorption and emission characteristics, making these derivatives promising candidates for applications in cellular imaging, sensing, and photodynamic therapy.
The Influence of Substituents on Photophysical Properties
The photophysical properties of this compound derivatives are profoundly influenced by the electronic nature of the substituents attached to the thiazole rings. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and fluorescence behavior.
Effect of Electron-Donating Groups (EDGs)
The introduction of electron-donating groups, such as alkoxy or amino moieties, onto the thiazole rings is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This phenomenon is attributed to the enhanced ICT from the electron-rich substituent to the electron-deficient this compound core upon photoexcitation. This charge transfer stabilizes the excited state, thereby lowering its energy and resulting in longer wavelength absorption and emission.
While specific data for this compound is limited, studies on related thiazole derivatives provide strong evidence for this trend. For instance, in a study on thioxanthone derivatives, moieties with strong electron-donating abilities, such as phenoxazine, led to a significant red-shift in the emission spectra and enhanced thermally activated delayed fluorescence.[1] Similarly, in naphtho[2,3-d]thiazole-4,9-diones, the introduction of nitrogen-containing heterocycles, which act as electron-donating groups, resulted in substantial bathochromic shifts in both absorption and emission.[2]
Effect of Electron-Withdrawing Groups (EWGs)
Conversely, the incorporation of electron-withdrawing groups, such as nitro or cyano groups, is anticipated to induce a hypsochromic (blue) shift in the absorption and emission spectra. EWGs will compete for electron density with the ketone bridge, potentially reducing the overall ICT character from the thiazole rings to the central carbonyl group. This would lead to a less stabilized excited state and, consequently, a higher energy transition.
Research on other heterocyclic systems supports this hypothesis. For example, in a study on two-photon switchable donor-acceptor Stenhouse adducts, varying the electron-accepting groups significantly impacted the photophysical properties.[3] Furthermore, a study on thiazolo[2,3-b]pteridines demonstrated that substituents with strong electron-accepting properties led to an increase in fluorescence intensity.[4]
Comparative Photophysical Data of Thiazole Derivatives
To illustrate the impact of substituents, the following table summarizes photophysical data for a series of naphtho[2,3-d]thiazole-4,9-dione derivatives, which serve as insightful analogues for understanding the potential behavior of substituted di(2-thiazolyl)methanones.[2][3]
| Compound | Substituent (at position 2) | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 5a | Benzylamino | Benzene | 392 | 436 | 0.10 |
| Chloroform | 394 | 436 | 0.17 | ||
| Acetone | 394 | 436 | 0.03 | ||
| Ethanol | 396 | 520 | 0.02 | ||
| DMSO | 396 | 532 | 0.01 | ||
| 5b | Morpholino | Benzene | 442 | 575 | 0.08 |
| Chloroform | 454 | 598 | 0.20 | ||
| Acetone | 450 | 610 | 0.15 | ||
| Ethanol | 454 | 620 | 0.10 | ||
| DMSO | 456 | 628 | 0.05 | ||
| 5c | Thiomorpholino | Benzene | 450 | 580 | 0.05 |
| Chloroform | 462 | 605 | 0.15 | ||
| Acetone | 458 | 618 | 0.10 | ||
| Ethanol | 462 | 628 | 0.08 | ||
| DMSO | 464 | 635 | 0.04 | ||
| 5d | Piperidino | Benzene | 448 | 582 | 0.10 |
| Chloroform | 460 | 608 | 0.25 | ||
| Acetone | 456 | 620 | 0.18 | ||
| Ethanol | 460 | 630 | 0.12 | ||
| DMSO | 462 | 638 | 0.06 | ||
| PNT | 4-Methylpiperazino | Benzene | 444 | 584 | 0.09 |
| Chloroform | 456 | 602 | 0.22 | ||
| Acetone | 452 | 614 | 0.16 | ||
| Ethanol | 456 | 624 | 0.11 | ||
| DMSO | 458 | 632 | 0.05 |
Note: The data presented is for Naphtho[2,3-d]thiazole-4,9-dione derivatives as representative examples of substituted thiazole systems.
Solvatochromism: The Influence of the Environment
The photophysical properties of this compound derivatives are also highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. Generally, compounds with a significant intramolecular charge transfer character will exhibit a bathochromic shift in their emission spectrum as the solvent polarity increases. This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Studies on various thiazole derivatives have consistently demonstrated this behavior. For instance, the emission spectra of novel ester derivatives of isothiazolo[4,5-b]pyridine were found to be red-shifted in more polar solvents like ethanol compared to nonpolar solvents like n-hexane.[5] Similarly, a study on a methanone molecule showed that the excited state was more polar than the ground state, leading to solvatochromic shifts in different solvents.[6][7] This suggests that this compound derivatives, particularly those with strong donor-acceptor character, would likely exhibit pronounced positive solvatochromism.
Experimental Protocols
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. The following sections detail the methodologies for UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from 1 to 20 µM.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it in the sample holder.
-
Data Acquisition: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm). The absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.[6][7][8][9][10][11]
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
Procedure:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.[12]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 15-20 minutes for stable output.[13]
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. Set the emission monochromator to scan a wavelength range that is longer than the excitation wavelength (e.g., from λexc + 10 nm to 800 nm).
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Record the emission spectrum of the this compound derivative solution.
-
Data Analysis: Determine the wavelength of maximum emission (λem). The corrected emission spectrum should be used for further analysis.
Caption: Workflow for Fluorescence Emission Spectroscopy.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.[5][12]
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For blue-green emitting thiazole derivatives, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or anthracene in cyclohexane (ΦF = 0.27) are suitable standards.[5]
-
Prepare Solutions: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the corrected emission spectrum).
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used for both).[12]
-
Caption: Workflow for Relative Quantum Yield Measurement.
Conclusion
The photophysical properties of this compound derivatives are intricately linked to their molecular structure and surrounding environment. By strategically introducing electron-donating or electron-withdrawing substituents, researchers can effectively tune the absorption and emission characteristics of these compounds. Furthermore, the sensitivity of their fluorescence to solvent polarity opens up possibilities for their use as environmental probes. While direct comparative data for a systematic series of this compound derivatives remains an area for future investigation, the principles and data from analogous thiazole-containing systems provide a strong foundation for the rational design of novel fluorescent molecules with tailored photophysical properties for a wide array of scientific and biomedical applications.
References
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]
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Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
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Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Deriv. KTU ePubl. [Link]
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Solvent Effects on the Absorption and Emission Spectra of the methanone Molecule. PubMed. [Link]
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Ultraviolet–Visible and Fluorescence Spectroscopy. ResearchGate. [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. International Journal of Chemistry Studies. [Link]
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Solvent Effects on the Absorption and Emission Spectra of the methanone Molecule. Semantic Scholar. [Link]
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Excited‐State Dynamics and Electron‐Withdrawing Group Effects in Two‐Photon Switchable Donor‐Acceptor Stenhouse Adducts. Wiley Online Library. [Link]
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Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. National Institutes of Health. [Link]
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(a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine... ResearchGate. [Link]
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UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). ResearchGate. [Link]
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(i) UV/vis absorption and (ii) fluorescence spectra, with excitation at... ResearchGate. [Link]
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Comparative Study of Electronic Structure and Photophysical Properties of Some New Lawsone Dyes in Dye-Sensitized Solar Cells by DFT and TD-DFT. ResearchGate. [Link]
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(PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. [Link]
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Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[2][12][13]thiadiazole,[2][12][13]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. RSC Publishing. [Link]
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Synthesis and Solvatochromism of Oxazolone Derivative. Revista Virtual de Química. [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
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Synthesis and (fluoro)solvatochromism of two 3-styryl-2-pyrazoline derivatives bearing benzoic acid moiety: A spectral, crystallographic and computational study. ResearchGate. [Link]
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(PDF) Synthesis, structure, photophysical properties of novel thiazolo[2,3-b]pteridines. ResearchGate. [Link]
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(PDF) Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity. ResearchGate. [Link]
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a UV–Vis absorption in solution, b fluorescence spectra and c UV–Vis... ResearchGate. [Link]
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Validating Di(2-thiazolyl)methanone as a Chemical Probe: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on Rigorous Probe Characterization
Introduction: The Uncharted Potential of Di(2-thiazolyl)methanone
This compound is a heterocyclic compound recognized primarily as a versatile intermediate in synthetic chemistry, particularly in the creation of novel antifungal and antibacterial agents.[1] Its inherent structural motifs, featuring a central ketone linker between two thiazole rings, suggest a potential for biological activity. Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors.[2][3] However, to date, this compound itself remains an uncharacterized entity in the context of chemical biology, with no specific protein target or biological pathway identified.
This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current status of this compound as a molecule with unexplored biological potential. Secondly, and more importantly, it provides a rigorous, comprehensive, and comparative framework for its validation should a biological activity be discovered. For the purpose of this guide, we will hypothesize that a primary screen has identified this compound as a potential inhibitor of a hypothetical protein kinase, "Kinase X." This scenario will allow us to delineate the essential experimental steps required to elevate this compound from a mere "hit" to a well-validated chemical probe, suitable for investigating the biology of Kinase X. We will compare its hypothetical performance metrics against an established, albeit fictional, chemical probe for Kinase X, "Probe-K."
Part 1: Foundational Characterization of a Novel Probe Candidate
Before embarking on complex biological validation, the fundamental physicochemical properties of this compound must be thoroughly characterized. These properties are critical for ensuring that any observed biological effects are attributable to the compound itself and not to impurities or degradation products.
1.1 Purity and Identity Confirmation
The first step in validating any potential chemical probe is to confirm its identity and assess its purity. Commercially available or newly synthesized batches of this compound should be subjected to a panel of analytical techniques.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Spectra consistent with the proposed structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths, or Liquid Chromatography-Mass Spectrometry (LC-MS) | ≥95% purity. The presence and identity of any significant impurities should be noted. |
1.2 Solubility and Stability Assessment
A chemical probe is only useful if it can be reliably dissolved and remains stable under experimental conditions. Poor solubility can lead to false-negative results or artifactual aggregation-based inhibition.
-
Solubility: The solubility of this compound should be determined in commonly used biological buffers (e.g., PBS, Tris) and cell culture media, with and without serum. A target solubility of >100 µM is generally desirable for in vitro assays.
-
Stability: The stability of this compound should be assessed in relevant assay buffers and cell culture media over the time course of a typical experiment. This can be monitored by techniques such as HPLC or LC-MS to detect any degradation products.
Part 2: In Vitro Validation: Potency, Selectivity, and Mechanism of Action
With a well-characterized chemical starting material, the next phase is to rigorously assess its interaction with the hypothetical target, Kinase X, and to understand its selectivity profile across the broader kinome.
2.1 Target Engagement and Potency Determination
The initial validation step is to confirm that this compound directly binds to and inhibits Kinase X.
Experimental Protocol: Kinase X Inhibition Assay
-
Reagents: Recombinant Kinase X, substrate peptide, ATP, this compound stock solution (in DMSO), assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add Kinase X, the substrate peptide, and the compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Table: this compound vs. Probe-K
| Compound | Kinase X IC₅₀ (nM) | Mechanism of Action |
| This compound (Hypothetical) | 150 | ATP-competitive |
| Probe-K (Established Probe) | 25 | ATP-competitive |
Mechanism of Action Studies: To determine if this compound is an ATP-competitive inhibitor, the IC₅₀ value should be determined at varying ATP concentrations. An increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive mechanism.
2.2 Selectivity Profiling
A good chemical probe should be highly selective for its intended target. Broad-spectrum activity can lead to ambiguous results in cellular and in vivo experiments.
Experimental Workflow: Kinome-Wide Selectivity Profiling
Caption: Workflow for assessing the kinome-wide selectivity of this compound.
A highly selective probe should inhibit only a small number of kinases within the panel at a concentration of 1 µM. Any significant off-targets should be noted and considered when interpreting cellular data.
Part 3: Cellular Validation: Target Engagement and Phenotypic Effects
Demonstrating that a compound is active in a biochemical assay is not sufficient. A robust chemical probe must be able to enter cells, engage its target, and elicit a measurable biological response.
3.1 Cellular Target Engagement
It is crucial to confirm that this compound engages Kinase X within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells that endogenously express Kinase X.
-
Treatment: Treat cells with either vehicle (DMSO) or this compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures. Target engagement by a ligand stabilizes the protein, leading to a higher melting temperature.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Kinase X at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
3.2 Cellular Activity and On-Target Effects
The cellular activity of the probe should be consistent with the known or hypothesized function of the target. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate.
Experimental Workflow: Measuring On-Target Cellular Activity
Caption: Workflow for quantifying the on-target cellular activity of this compound.
The cellular EC₅₀ for inhibiting the phosphorylation of a known Kinase X substrate should be in a similar range to the biochemical IC₅₀. A significant discrepancy between these values may indicate poor cell permeability or active efflux from the cell.
Comparative Data Table: Cellular Performance
| Compound | Cellular Target Engagement (CETSA Shift, °C) | Inhibition of Substrate-Y Phosphorylation (EC₅₀, nM) |
| This compound (Hypothetical) | +3.5 | 500 |
| Probe-K (Established Probe) | +5.0 | 80 |
Part 4: The Importance of Controls and In Vivo Considerations
The use of appropriate controls is paramount for building a convincing case for a chemical probe's utility.
4.1 Negative Controls
A structurally similar but biologically inactive analog of this compound should be synthesized and tested in parallel. This "negative control" should not inhibit Kinase X in biochemical assays and should not produce the same cellular phenotype. This helps to rule out off-target effects or artifacts caused by the chemical scaffold itself.
4.2 In Vivo Suitability
For a chemical probe to be useful in animal models, it must have suitable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[4] This involves assessing its absorption, distribution, metabolism, and excretion (ADME) profile. While a detailed discussion of in vivo studies is beyond the scope of this guide, initial in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) can provide an early indication of a compound's potential for in vivo use.
Conclusion: A Roadmap for Validation
While this compound is currently a molecule of unknown biological function, this guide provides a comprehensive and rigorous roadmap for its potential validation as a chemical probe. By following the principles of thorough physicochemical characterization, potent and selective target engagement, and robust cellular validation, researchers can build a strong case for the utility of any novel compound in exploring complex biological systems. The hypothetical comparison with an established probe, "Probe-K," highlights the key performance benchmarks that a new chemical probe should strive to meet. Should a biological target for this compound be identified, this guide will serve as a valuable resource for its development into a powerful tool for scientific discovery.
References
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MySkinRecipes. This compound. Available from: [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. Available from: [Link]
-
MDPI. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of Thiazolylindolequinones, Analogues of the Natural Product BE 10988. Available from: [Link]
-
ResearchGate. Thiazole derivatives: prospectives and biological applications. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies: The Case of Di(2-thiazolyl)methanone
This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, using Di(2-thiazolyl)methanone as our lead compound. As researchers and drug development professionals, our goal is to predict and compare the binding affinities of novel compounds against established inhibitors. This document offers a robust framework for such an analysis, grounded in scientific integrity and practical, field-proven insights. While this compound is a known intermediate in the synthesis of pharmaceutical compounds, its specific biological targets are not yet well-defined in publicly accessible literature.[1] Therefore, this guide will serve as a practical, hypothetical case study to illustrate the power of in silico methods in early-stage drug discovery, where experimental data may be limited.
We will focus our investigation on a well-established therapeutic target for which numerous thiazole-containing compounds have shown inhibitory activity: 5-lipoxygenase (5-LOX) . This enzyme is a key player in the biosynthesis of leukotrienes, which are lipid mediators of inflammation.[2] Inhibitors of 5-LOX are of significant interest for treating a variety of inflammatory diseases.[3][4]
I. The Scientific Rationale: Why a Comparative Docking Study?
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug discovery, this translates to predicting how a potential drug molecule (the ligand) binds to a protein target. A comparative docking study takes this a step further by not only predicting the binding of a novel compound but also comparing its predicted binding mode and affinity to that of a known, experimentally validated inhibitor.
The core objectives of this comparative study are:
-
To predict the binding affinity and pose of this compound within the active site of 5-LOX.
-
To compare these predictions with the docking results of a known, potent 5-LOX inhibitor.
-
To analyze the key molecular interactions that contribute to the binding of both compounds.
-
To generate a testable hypothesis regarding the potential of this compound as a 5-LOX inhibitor, which can then be validated experimentally.
II. Experimental Design and Workflow
Our comparative docking study will follow a systematic and validated workflow. This ensures the reproducibility and reliability of our in silico results.
Figure 1: A schematic workflow for the comparative docking study.
III. Materials and Methods
A. Target Protein Selection and Preparation
For this study, we will use the crystal structure of human 5-lipoxygenase. A suitable structure complexed with an inhibitor is available in the Protein Data Bank (PDB). We will select the PDB entry 6NCF , which is the structure of stable 5-lipoxygenase bound to the inhibitor AKBA.[7] The co-crystallized inhibitor will be used for validating our docking protocol.
Protocol for Target Protein Preparation:
-
Download the PDB file: Obtain the 3D coordinates of the protein from the RCSB PDB database ().
-
Clean the protein structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add hydrogen atoms: The crystal structure typically does not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for calculating intermolecular interactions.
-
Assign partial charges: Assign appropriate partial charges to each atom of the protein. This is essential for accurately calculating electrostatic interactions.
-
Define the binding site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing the active site residues will be generated for the docking calculations.
B. Ligand Preparation
We will prepare three ligands for this study:
-
This compound (Test Compound): The 3D structure will be generated using a molecule builder and energy minimized.
-
AKBA (Reference Compound): The structure will be extracted from the PDB entry 6NCF to serve as a positive control for redocking.
-
Zileuton (Alternative Inhibitor): A known, FDA-approved 5-LOX inhibitor, will be used as an additional comparator.[4] Its structure will be obtained from a chemical database like PubChem.
Protocol for Ligand Preparation:
-
Generate 3D coordinates: Obtain or generate the 3D structures of the ligands.
-
Energy minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
Assign partial charges and define rotatable bonds: These parameters are crucial for flexible docking, where the ligand is allowed to change its conformation within the binding site.
C. Docking Software and Protocol
For this guide, we will primarily focus on AutoDock Vina , a widely used and freely available molecular docking program.[5][6] However, it is best practice to use multiple docking programs and scoring functions to ensure the robustness of the results. Therefore, we will also briefly discuss the workflow for commercial software like GOLD and Glide .
AutoDock Vina Docking Protocol:
-
Prepare receptor and ligand files: Convert the cleaned protein and ligand files into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
-
Generate the grid parameter file: Define the center and dimensions of the grid box that encompasses the binding site of the protein.
-
Create the configuration file: This text file specifies the paths to the receptor and ligand PDBQT files, the grid parameters, and other docking settings such as exhaustiveness.
-
Run the docking simulation: Execute AutoDock Vina from the command line using the configuration file as input.
-
Analyze the results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol).
Figure 2: A detailed workflow for molecular docking using AutoDock Vina.
D. Validation of the Docking Protocol
Before proceeding with docking our test compound, it is imperative to validate our docking protocol. This is a self-validating step that ensures our chosen parameters can accurately reproduce experimentally known binding modes.
Redocking Protocol:
-
Extract the co-crystallized ligand: Take the coordinates of AKBA from the 6NCF PDB file.
-
Dock the extracted ligand back into the receptor: Use the exact same docking protocol as described above.
-
Calculate the Root Mean Square Deviation (RMSD): Compare the predicted pose of the re-docked ligand with its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
IV. Results and Comparative Analysis
Following a successful validation of our docking protocol, we will proceed to dock this compound and Zileuton into the active site of 5-LOX. The results will be summarized in a clear and comparative format.
Table 1: Predicted Binding Affinities of Test and Reference Compounds with 5-LOX
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -7.5 | His367, Gln363, Leu368 | Hydrogen bonds, hydrophobic interactions |
| AKBA (Reference) | -9.2 | His550, Gln549, Asn553 | Hydrogen bonds, pi-pi stacking |
| Zileuton (Alternative) | -8.1 | His372, Gln363, Phe359 | Hydrogen bond, hydrophobic interactions |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
A lower docking score indicates a more favorable predicted binding affinity. Based on our hypothetical results, this compound shows a promising predicted binding affinity, although it is less potent than the known inhibitor AKBA.
Visual Analysis of Binding Poses:
A crucial part of the analysis is the visual inspection of the docked poses. Using molecular visualization software, we can analyze the specific interactions between the ligands and the protein's active site residues. This allows us to understand the structural basis for the predicted binding affinities. For instance, we would look for:
-
Hydrogen bonds: These are strong, directional interactions that are critical for ligand binding.
-
Hydrophobic interactions: These interactions are important for the overall stability of the protein-ligand complex.
-
Pi-pi stacking: These interactions can occur between aromatic rings in the ligand and the protein.
V. Discussion and Future Directions
Our hypothetical comparative docking study suggests that this compound may have the potential to bind to and inhibit 5-lipoxygenase. The predicted binding affinity, while not as strong as the reference compound, is significant enough to warrant further investigation. The analysis of the binding pose provides specific hypotheses about which residues are important for its interaction with the enzyme.
It is crucial to reiterate that these are in silico predictions and must be validated through experimental assays. The next logical steps would be:
-
In vitro enzyme inhibition assays: To experimentally determine the IC50 value of this compound against 5-LOX.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to improve its binding affinity and selectivity.
-
X-ray crystallography: To obtain a crystal structure of 5-LOX in complex with this compound to confirm the predicted binding mode.
This guide has provided a comprehensive framework for conducting a comparative molecular docking study. By following a rigorous and validated workflow, researchers can leverage computational tools to accelerate the early stages of drug discovery, generate novel hypotheses, and prioritize compounds for experimental validation.
VI. References
-
Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. (n.d.). PubMed. [Link]
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Autodock - Vina Protocol. (n.d.). Scribd. [Link]
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6NCF: The structure of Stable-5-Lipoxygenase bound to AKBA. (2020). RCSB PDB. [Link]
-
Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. (2022). YouTube. [Link]
-
Intro to: GOLD. (2012). YouTube. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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Getting Started with Protein-Ligand Docking Using GOLD. (2024). CCDC. [Link]
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Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). Frontiers in Pharmacology. [Link]
-
Tutorial : Docking small molecules in a receptor using GOLD. (2023). LORIA. [Link]
-
Structures of Topoisomerase Inhibitors: Part 2. (n.d.). ResearchGate. [Link]
-
IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... (n.d.). ResearchGate. [Link]
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How to perform ensemble docking with GOLD. (n.d.). CCDC. [Link]
-
Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). PMC. [Link]
-
5GWK: Human topoisomerase IIalpha in complex with DNA and etoposide. (2017). RCSB PDB. [Link]
-
Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. [Link]
-
Glide. (n.d.). Schrödinger. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
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4FM9: Human topoisomerase II alpha bound to DNA. (2012). RCSB PDB. [Link]
-
Glide Ligand Docking - Advanced Settings. (2014). YouTube. [Link]
-
3O8Y: Stable-5-Lipoxygenase. (2011). RCSB PDB. [Link]
-
Virtual Screening With GLIDE. (n.d.). [Link]
-
fiu-docking-tutorial.pdf. (n.d.). [Link]
-
Comparison of TOP2A and TOP2B IC 50 s for a set of 75 related... (n.d.). ResearchGate. [Link]
-
Glide5.5 - User Manual. (n.d.). [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PubMed. [Link]
-
Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. (n.d.). MDPI. [Link]
-
Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). PMC. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Topoisomerase inhibitor. (n.d.). Wikipedia. [Link]
-
Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. (2019). ACS Publications. [Link]
-
Topoisomerase II inhibitors. (n.d.). BIOCEV. [Link]
-
IC 50 values obtained from in vitro 5-lipoxygenase inhibition assay for... (n.d.). ResearchGate. [Link]
-
Novel DNA Topoisomerase IIa Inhibitors from Combined Ligand- and Structure- Based Virtual Screening. (2014). Semantic Scholar. [Link]
-
Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. (2014). PLOS One. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of some Novel (E)-(4-(2-(Benzo[d]Thiazol-2-yl)Hydrazono)Methyl-2,6-Diphenylpiperidin-1-yl)(Phenyl)Methanone Derivatives. (2025). ResearchGate. [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2025). [Link]
-
Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. (n.d.). MDPI. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]
-
Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025). [Link]
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- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Di(2-thiazolyl)methanone
As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Di(2-thiazolyl)methanone, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem.
The "Why": A Proactive Hazard Assessment of this compound
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a ketone flanked by two heterocyclic thiazole rings containing both sulfur and nitrogen—provides critical clues to its potential hazards. The principle of causality in chemical safety dictates that we treat substances with unknown toxicological profiles with a high degree of caution, inferring potential hazards from structurally analogous compounds.
Thiazole and isothiazolone derivatives are frequently classified with significant health and environmental warnings. Safety data for similar compounds consistently indicate hazards such as:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[2][3][4]
-
High Aquatic Toxicity: Very toxic to aquatic life, often with long-lasting effects.[2][3]
The presence of sulfur and nitrogen atoms can lead to the release of toxic oxides (NOx, SOx) upon combustion.[4][5] Therefore, the core directive for disposing of this compound is to manage it as a regulated hazardous waste from the moment it is designated for disposal.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.
Foundational Requirements: PPE and Spill Management
Proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form, including as a waste product. The objective is to prevent all routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents dermal absorption, a common risk with organic compounds.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and aerosols, preventing severe eye damage.[3][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for large spills. | Minimizes inhalation of dust or aerosols, a potential route for acute toxicity.[4] |
Emergency Spill Protocol:
In the event of a spill, immediate and calm action is critical.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the waste container appropriately and manage it as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" concept of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Determination & Segregation
-
Determination: As soon as this compound or any material contaminated with it (e.g., weighing paper, gloves, absorbent material) is no longer needed, it must be declared a hazardous waste.[6]
-
Segregation: This waste stream must be kept separate from all other waste types to prevent dangerous reactions. Chemical segregation is a cornerstone of laboratory safety.[7]
| Waste Class to Segregate From | Rationale for Segregation |
| Strong Oxidizing Agents | Organic compounds can react violently or explosively with strong oxidizers.[4] |
| Strong Acids & Bases | Although this compound is stable, mixing with strong corrosives can catalyze unknown, potentially hazardous reactions or degradation pathways. |
| Aqueous Waste | To prevent environmental release and to ensure the waste is suitable for solvent incineration, keep it separate from aqueous streams. |
| "Non-Hazardous" Waste | Prevents contamination of the non-hazardous waste stream, which is illegal and unsafe. |
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, in good condition, and has a secure, leak-proof screw-top cap. The original product container is often a suitable choice if it's intact.[3]
-
Ensure Compatibility: Never use metal containers for unknown organic waste, as trace impurities could cause corrosion or reactions.[8]
-
Fill Level: Fill the container to no more than 90% capacity to allow for vapor expansion.[9]
Step 3: Labeling
Proper labeling is a strict EPA requirement and is critical for the safety of lab personnel and waste handlers.[4]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., check boxes for "Toxic," "Corrosive," and "Environmental Hazard").
-
The date the container was first used (accumulation start date).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated storage location for hazardous waste in the lab is the Satellite Accumulation Area (SAA).[3]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel. A designated spot within a chemical fume hood or a labeled secondary containment bin on a benchtop are common SAAs.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.
-
Keep Closed: The waste container must be securely closed at all times except when actively adding waste.[6]
-
Arrange for Pickup: Once the container is full (or within one year of the accumulation start date), contact your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram outlines the critical decision points in the this compound waste management process.
Caption: Decision workflow for proper hazardous waste management.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity. The proper handling and disposal of chemicals like this compound are as vital as the discoveries they help create.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
KnE Publishing. (2020, December 31). The Development of New Methods of Disposal of Processing Sulfur Wastes from a Hydro-carbon Feedstock to various Sulfur Derivatives. Retrieved from [Link]
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Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of sulfur compounds from LPG by heteropoly acid‐modified spent FCC catalyst. Retrieved from [Link]
-
Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2021, August 10). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Di(2-thiazolyl)methanone
This guide provides essential safety protocols and operational directives for the handling of Di(2-thiazolyl)methanone (CAS No. 55707-55-6). As a trusted partner in your research, we are committed to providing in-depth technical guidance that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures have been synthesized from established best practices in chemical handling and data from structurally similar compounds, providing a robust framework for safe operation.
Hazard Analysis and Risk Assessment: Understanding this compound
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: May cause skin irritation, and in some cases, severe skin burns.[3][4] Direct contact may lead to redness, itching, and rash.[5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3]
-
Respiratory or Skin Sensitization: There is a potential to cause an allergic skin reaction.[4] Individuals with pre-existing respiratory conditions may be more susceptible to airborne concentrations.[5]
-
Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.[3]
Given these potential risks, a cautious approach is mandated. All personnel must be thoroughly trained on these hazards and the corresponding safety procedures before handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, face shield, nitrile gloves (double-gloved), lab coat, and respiratory protection (N95 or higher). |
| Solution Preparation | Chemical safety goggles, nitrile gloves (double-gloved), and a lab coat. Work should be conducted in a chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical safety goggles, nitrile gloves, and a lab coat. |
| Waste Disposal | Chemical safety goggles, nitrile gloves, and a lab coat. |
Key Considerations for PPE Selection:
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[5] Always double-glove to provide an extra layer of protection. In case of a spill on the outer glove, it can be safely removed without compromising skin integrity.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[5] A face shield should be used during procedures with a higher risk of splashes or aerosol generation, such as weighing the solid compound.
-
Respiratory Protection: When handling the solid form of this compound, a dust mask or a respirator is essential to prevent inhalation of fine particles.[6] All respiratory protection should be NIOSH-approved.
-
Protective Clothing: A lab coat should be worn at all times and should be buttoned to its full length.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Before starting, ensure that all necessary PPE is correctly donned.
-
When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use a spatula to transfer the solid and avoid generating dust.
3.2. Dissolution and Reaction:
-
All dissolution and reaction setups should be assembled within a chemical fume hood.
-
Add reagents slowly and in a controlled manner to prevent splashing.
-
Ensure that all glassware is properly secured.
3.3. Spill Response:
-
In the event of a small spill, alert others in the vicinity and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the laboratory and contact the institutional safety office immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed original label should be replaced with a hazardous waste label.[8]
All waste must be disposed of through the institution's hazardous waste management program.[7][9]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
-
This compound. MySkinRecipes. [Link]
-
1,3-Thiazol-2-ylmethanol. PubChem. [Link]
-
Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Chemos GmbH&Co.KG. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
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- 2. 1,3-Thiazol-2-ylmethanol | C4H5NOS | CID 2795213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemos.de [chemos.de]
- 5. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
